RR-RJW100
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H34O |
|---|---|
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(1R,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |
InChI |
InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m0/s1 |
InChI-Schlüssel |
ZFXMYHPLTQTTFW-REUBFRLUSA-N |
Isomerische SMILES |
CCCCCCC1=C([C@@]2(CC[C@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of RR-RJW100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RR-RJW100 is a potent, enantiomerically pure agonist targeting the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1][2][3] As a member of the nuclear receptor superfamily, these transcription factors are critical regulators of development, metabolism, inflammation, and cellular proliferation.[4][5][6] this compound, being the more active enantiomer of the racemic compound RJW100, has emerged as a valuable chemical probe for elucidating the therapeutic potential of activating these receptors in diseases such as metabolic disorders, inflammatory bowel disease, and cancer.[1][7][8] This document provides an in-depth overview of the molecular mechanism, downstream signaling effects, quantitative activity, and structural basis of this compound's action, supplemented with detailed experimental methodologies.
Core Mechanism of Action: Agonism of LRH-1 and SF-1
The primary mechanism of action of this compound is the direct binding to and activation of the nuclear receptors LRH-1 and SF-1.[1][7] Like other nuclear receptor agonists, this compound binds within the ligand-binding pocket (LBP) of the receptor's ligand-binding domain (LBD). This binding event is thought to induce a conformational change in the receptor, stabilizing an "active" conformation. This stabilization facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins, which are essential for initiating the transcription of target genes.[8][9]
A key consequence of SF-1 activation by RJW100 (the racemic mixture containing this compound) is the displacement of the endogenous phospholipid ligand, phosphatidylinositol 4,5-bisphosphate (PIP2), from the receptor's binding pocket.[6][7][10] This displacement is a clear indicator of direct binding and competitive agonism.
Downstream Signaling Pathways
Activation of LRH-1 and SF-1 by this compound initiates a cascade of transcriptional events. The most well-documented downstream effects include the regulation of key genes and microRNAs involved in metabolism and cell fate.
-
Upregulation of Small Heterodimer Partner (SHP; NR0B2): RJW100 treatment leads to a significant, dose-dependent increase in the transcription of SHP.[6][7][10] SHP is itself a nuclear receptor that acts as a transcriptional corepressor for many other nuclear receptors, playing a crucial role in regulating bile acid, lipid, and glucose metabolism.[11]
-
Activation of miR-200c Promoter: RJW100 strongly activates the promoter of microRNA-200c.[6][7][10] The miR-200 family is known to be a potent inhibitor of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.
-
Downregulation of ZEB1 and ZEB2: As a direct consequence of miR-200c activation, RJW100 treatment leads to the downregulation of the ZEB1 and ZEB2 proteins.[7][10] ZEB1 and ZEB2 are transcriptional repressors of E-cadherin and are primary targets of the miR-200 family. Their downregulation suppresses EMT.
Quantitative Data Summary
The potency and efficacy of this compound and its racemic parent compound, RJW100, have been quantified using various cellular and biophysical assays.
| Compound | Target | Assay Type | Value | Reference |
| RJW100 (racemic) | LRH-1 | Luciferase Reporter | pEC50 = 6.6 (EC50 ≈ 251 nM) | [3][7][10] |
| RJW100 (racemic) | SF-1 | Luciferase Reporter | pEC50 = 7.5 (EC50 ≈ 32 nM) | [3][7][10] |
| RJW100 (racemic) | LRH-1 | Luciferase Reporter | EC50 = 1.5 ± 0.4 µM | [3] |
| This compound | LRH-1 | Luciferase Reporter | 46% more active than SS-RJW100 | [8] |
| RJW100 (racemic) | LRH-1 | Differential Scanning Fluorimetry (DSF) | ΔTm ≈ +3 °C (relative to phospholipid ligand) | [1] |
Structural Basis of Enantiomer-Specific Activity
X-ray crystallography studies have provided high-resolution insights into how this compound interacts with the LBD of LRH-1 (PDB ID: 5L11).[12] The structure reveals that the agonist binds deep within the hydrophobic ligand-binding pocket. The activity of this compound is stabilized by a network of water-mediated hydrogen bonds with polar residues in the pocket, including Thr352, Asp389, His390, and Arg393.[1][12]
Crucially, structural and molecular dynamics studies comparing the two enantiomers show that SS-RJW100 adopts multiple, less stable configurations in the binding pocket and fails to make some of the interactions critical for full receptor activation by this compound.[8] This provides a clear structural rationale for the observed higher potency of the RR enantiomer.[8]
Experimental Protocols
Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate a target nuclear receptor, leading to the expression of a reporter gene (luciferase).
Methodology:
-
Cell Culture and Transfection: Human cells, such as HEK293 or HeLa, are cultured under standard conditions.[3][5] Cells are transiently co-transfected with a plasmid expressing the full-length nuclear receptor (LRH-1 or SF-1) and a reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of the receptor's DNA response element. A third plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is often included for normalization.[5][12]
-
Compound Incubation: Following transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for approximately 24 hours.[1][3]
-
Lysis and Luminescence Reading: Cells are lysed, and the activity of both luciferases is measured sequentially in a luminometer after the addition of their respective substrates.[12]
-
Data Analysis: The target receptor's transcriptional activity is expressed as the ratio of firefly to Renilla luminescence. These normalized values are then plotted against the compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[1]
Differential Scanning Fluorimetry (DSF)
DSF measures the thermal stability of a protein, which can change upon ligand binding. A stabilizing ligand, like an agonist, will typically increase the protein's melting temperature (Tm).
Methodology:
-
Protein Preparation: Purified LRH-1 LBD protein (e.g., 0.2 mg/mL) is incubated overnight at 4°C with a saturating concentration of the test ligand (this compound).[1]
-
Assay Setup: The protein-ligand complex is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[1]
-
Thermal Denaturation: The mixture is heated in a real-time PCR machine (thermocycler) at a constant rate (e.g., 0.5°C/minute).[1]
-
Fluorescence Monitoring: Fluorescence emission is measured at each temperature increment. As the protein melts and exposes its hydrophobic core, the dye binds and fluorescence increases, creating a sigmoidal curve.
-
Data Analysis: The Tm is determined by fitting the curve and identifying the inflection point. The change in melting temperature (ΔTm) is calculated by comparing the Tm of the protein with and without the ligand.[1]
Real-Time Quantitative PCR (RT-qPCR)
This technique is used to measure the change in mRNA levels of target genes (e.g., SHP) following treatment with this compound.
Methodology:
-
Cell Treatment and RNA Isolation: Cells expressing the target receptor are treated with this compound for a specified time. Total RNA is then extracted using a standard protocol, such as with TRIzol reagent.[4]
-
cDNA Synthesis: One microgram of purified RNA is treated with DNase I to remove any genomic DNA contamination and then reverse transcribed into cDNA using an enzyme like Superscript II.[4]
-
qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the target gene (e.g., SHP) and a stable housekeeping gene (for normalization). The reaction contains a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for real-time monitoring of the amplification process.[4]
-
Data Analysis: The cycle threshold (Ct) value for each gene is determined. The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and relative to the vehicle-treated control group.[4]
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Decoding the role of the nuclear receptor SHP in regulating hepatic stellate cells and liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular dynamics simulations of human LRH-1: the impact of ligand binding in a constitutively active nuclear receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Receptor Small Heterodimer Partner in Apoptosis Signaling and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
RR-RJW100: A Technical Guide to a Dual LRH-1/SF-1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RR-RJW100, a potent dual agonist for the nuclear receptors Liver Receptor Homolog 1 (LRH-1; NR5A2) and Steroidogenic Factor 1 (SF-1; NR5A1). This compound is the more active enantiomer of the racemic compound RJW100. This document details the quantitative binding and activity data for this compound, provides in-depth experimental protocols for its characterization, and visualizes the intricate signaling pathways of its target receptors. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of modulating LRH-1 and SF-1 in metabolic diseases, inflammatory conditions, and oncology.
Introduction to LRH-1 and SF-1
Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor 1 (SF-1) are closely related orphan nuclear receptors that play critical roles in development, metabolism, and steroidogenesis. LRH-1 is predominantly expressed in the liver, intestine, pancreas, and ovaries, where it governs bile acid synthesis, cholesterol homeostasis, and intestinal cell renewal. SF-1 is essential for the development and function of the adrenal glands and gonads, regulating the expression of numerous genes involved in steroid hormone production. Given their significant roles in physiology and disease, the development of potent and specific modulators for these receptors is of high therapeutic interest.
This compound: A Potent Dual Agonist
This compound is a synthetic, non-steroidal small molecule that has been identified as a potent agonist of both LRH-1 and SF-1. It is the (R,R)-enantiomer of the racemic mixture RJW100 and has demonstrated significantly higher activity, particularly for LRH-1, compared to its (S,S)-enantiomer.
Quantitative Data
The following tables summarize the binding affinity (Ki) and half-maximal effective concentration (EC50) values for this compound against human LRH-1 and SF-1.
| Receptor | Parameter | Value (µM) | Assay |
| LRH-1 | Ki | 0.4 | Fluorescence Polarization |
| SF-1 | Ki | 0.9 | Fluorescence Polarization |
Table 1: Binding Affinity of this compound
| Receptor | Parameter | Value (µM) | Assay |
| LRH-1 | EC50 | ~0.5 | Luciferase Reporter Assay |
| SF-1 | EC50 | ~1.0 | Luciferase Reporter Assay |
Table 2: Functional Activity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate LRH-1 or SF-1, leading to the expression of a luciferase reporter gene.
Objective: To determine the EC50 value of this compound for LRH-1 and SF-1.
Materials:
-
HEK293T or HeLa cells
-
Expression plasmids for full-length human LRH-1 or SF-1
-
Luciferase reporter plasmid containing response elements for LRH-1/SF-1 (e.g., a promoter containing multiple copies of the consensus AGGTCA motif)
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HeLa cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1 or SF-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the direct binding of this compound to the LRH-1 or SF-1 ligand-binding domain (LBD) by measuring the change in protein thermal stability upon ligand binding.
Objective: To confirm direct binding of this compound to the LBDs of LRH-1 and SF-1 and determine the change in melting temperature (ΔTm).
Materials:
-
Purified recombinant human LRH-1 LBD or SF-1 LBD (e.g., 0.1-0.5 mg/mL)
-
This compound stock solution (in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quantitative PCR (qPCR) instrument with a thermal ramping capability
Procedure:
-
Reaction Setup: In a 96-well or 384-well PCR plate, prepare reactions containing the purified LBD, SYPRO Orange dye (final concentration 5x), and this compound at various concentrations (or a fixed saturating concentration) or vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 1-2%).
-
Thermal Denaturation: Place the plate in a qPCR instrument. Set a thermal melting protocol to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition. Calculate the ΔTm by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound. A positive ΔTm indicates ligand-induced stabilization.
Co-activator Recruitment Assay (Fluorescence Polarization)
This assay measures the ability of this compound to promote the interaction between LRH-1 or SF-1 and a co-activator peptide.
Objective: To quantify the this compound-dependent recruitment of a co-activator peptide to the LRH-1 and SF-1 LBDs.
Materials:
-
Purified recombinant human LRH-1 LBD or SF-1 LBD
-
Fluorescently labeled co-activator peptide (e.g., a peptide containing an LXXLL motif from a known co-activator like TIF2/SRC-2 or PGC-1α)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: In a black, low-volume 384-well plate, prepare reactions containing a fixed concentration of the LBD and the fluorescently labeled co-activator peptide.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration. Fit the data to a suitable binding isotherm to determine the EC50 for co-activator recruitment.
Signaling Pathways
This compound, as a dual agonist, activates the downstream signaling pathways of both LRH-1 and SF-1.
LRH-1 Signaling Pathway
Upon binding of this compound, LRH-1 undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators. This complex then binds to specific DNA response elements in the promoter regions of target genes to regulate their transcription. Key downstream processes regulated by LRH-1 include bile acid synthesis, cholesterol metabolism, and cell proliferation. LRH-1 has also been shown to interact with the Wnt/β-catenin signaling pathway, where it can act as a co-activator for β-catenin/Tcf4-mediated transcription of genes like CCND1 (Cyclin D1) and MYC.
SF-1 Signaling Pathway
Activation of SF-1 by this compound also involves a conformational change, dissociation of co-repressors, and recruitment of co-activators. The activated SF-1 complex then binds to the promoters of its target genes, which are primarily involved in steroidogenesis, such as CYP11A1 (cholesterol side-chain cleavage enzyme), StAR (steroidogenic acute regulatory protein), and various steroid hydroxylases. The activity of SF-1 can be further modulated by post-translational modifications, such as phosphorylation by the cAMP/PKA signaling pathway, which is often initiated by hormones like ACTH in the adrenal gland.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for the comprehensive characterization of this compound as a dual LRH-1/SF-1 agonist.
Conclusion
This compound is a valuable chemical probe for studying the biology of LRH-1 and SF-1. Its dual agonist activity provides a unique tool to investigate the combined effects of activating these two important nuclear receptors. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the mechanism of action and therapeutic potential of this compound and other modulators of the NR5A family. Further studies are warranted to delineate the tissue-specific and context-dependent effects of dual LRH-1/SF-1 activation in various physiological and pathological models.
The Role of RR-RJW100 in Metabolic Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available scientific information on RR-RJW100. It is important to note that while in vitro data are available, comprehensive in vivo studies on the metabolic effects of this compound have not been extensively published in the public domain. The proposed in vivo methodologies are based on standard practices for evaluating similar compounds.
Introduction
Metabolic homeostasis is a complex process involving the precise regulation of energy balance, glucose metabolism, and lipid profiles. The nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, has emerged as a critical regulator of these pathways, making it a promising therapeutic target for metabolic diseases such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[1][2] this compound is the more potent enantiomer of RJW100, a dual agonist of LRH-1 and Steroidogenic Factor-1 (SF-1).[3] As a potent LRH-1 agonist, this compound holds significant potential for modulating metabolic pathways. This technical guide provides an in-depth overview of the known properties of this compound, its mechanism of action, and its potential role in metabolic homeostasis, based on available preclinical data.
Core Concepts: LRH-1 and Metabolic Regulation
LRH-1 is a transcription factor that plays a pivotal role in liver and intestinal health. Its activation influences a wide array of metabolic processes:
-
Bile Acid Synthesis and Cholesterol Homeostasis: LRH-1 is a key transcriptional regulator of genes involved in the conversion of cholesterol to bile acids, such as cholesterol 7α-hydroxylase (CYP7A1).[2][4] This process is crucial for cholesterol catabolism and maintaining lipid homeostasis.
-
Glucose Metabolism: LRH-1 has been shown to influence hepatic glucose sensing and glycolysis.
-
Lipogenesis: The role of LRH-1 in fatty acid and triglyceride synthesis is complex and appears to be context-dependent.
-
Intestinal Health: In the intestine, LRH-1 is involved in epithelial cell renewal and local steroidogenesis, which can impact inflammation and metabolic signaling.
This compound: A Potent LRH-1 Agonist
This compound is a synthetic small molecule that has been identified as a potent agonist of LRH-1. As the (R,R)-enantiomer of the racemic mixture RJW100, it exhibits greater potency in activating LRH-1 compared to its (S,S)-enantiomer.[3]
Mechanism of Action
This compound exerts its effects by binding to the ligand-binding pocket of the LRH-1 protein. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene transcription. A key downstream target of LRH-1 activation is the Small Heterodimer Partner (SHP), a nuclear receptor that in turn regulates the expression of various metabolic genes.[4][5]
Quantitative Data
The following tables summarize the available quantitative in vitro data for this compound and its racemic parent compound, RJW100.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | LRH-1 | ~1.5 µM (for racemic RJW100) | [5] |
| pEC50 | LRH-1 | 6.6 (for racemic RJW100) | [5] |
| pEC50 | SF-1 | 7.5 (for racemic RJW100) | [5] |
Note: Specific EC50 or pEC50 values for the this compound enantiomer are not explicitly stated in the provided search results, but it is described as the more potent enantiomer.
Table 2: Gene Expression Changes Induced by Racemic RJW100 (in vitro)
| Gene Target | Cell Line | Effect | Concentration | Reference |
| SHP (Small Heterodimer Partner) | Not specified | Significant dose-dependent increase | Starting at 5 µM | [4][5] |
| miR-200c | Not specified | Strong activation | Not specified | [4][5] |
| ZEB1 and ZEB2 | Not specified | Downregulation | Not specified | [4][5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Hepatocytes
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
The Impact of RR-RJW100 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RR-RJW100, the more potent enantiomer of the synthetic agonist RJW100, has emerged as a significant modulator of gene transcription through its potent activation of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). These receptors are critical regulators of a wide array of physiological processes, including metabolic homeostasis, steroidogenesis, and embryonic development. This technical guide provides an in-depth analysis of the effects of this compound on gene transcription, including quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Introduction to this compound
This compound is a stereoisomer of RJW100, a dual agonist for LRH-1 and SF-1.[1][2] Chirality plays a crucial role in the activity of RJW100, with the RR-enantiomer demonstrating significantly higher potency as an LRH-1 agonist compared to its SS-counterpart.[3] As members of the nuclear receptor superfamily, LRH-1 and SF-1 function as ligand-activated transcription factors that regulate the expression of a multitude of target genes.[4][5] Their roles in diverse biological processes have positioned them as attractive therapeutic targets for a range of conditions, including metabolic diseases, inflammatory disorders, and cancer.[6][7] this compound, by activating these receptors, provides a powerful tool for investigating their function and for the potential development of novel therapeutics.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound and its related compounds on LRH-1 and SF-1.
Table 1: Binding Affinity of RJW100 Enantiomers for LRH-1 and SF-1 [1]
| Compound | Receptor | Binding Affinity (K_i) (µM) |
| This compound | LRH-1 | 0.4 |
| SS-RJW100 | LRH-1 | 1.2 |
| This compound | SF-1 | 13 |
| SS-RJW100 | SF-1 | 30 |
Table 2: Agonist Potency of RJW100 [6][8]
| Compound | Receptor | pEC50 |
| RJW100 | LRH-1 | 6.6 |
| RJW100 | SF-1 | 7.5 |
Table 3: Comparative Activity of RJW100 Enantiomers in a Luciferase Reporter Assay [3]
| Compound | Receptor | Relative Activity (% of this compound) |
| This compound | LRH-1 | 100% |
| SS-RJW100 | LRH-1 | ~54% |
Table 4: Effect of RJW100 and Analogs on Target Gene Expression [9][10]
| Compound | Target Gene | Cell Line | Fold Change in mRNA Expression |
| RJW100 (24-exo) | SHP | HEK293 (SF-1 expressing) | Dose-dependent increase (significant at 5 µM) |
| 6N (RJW100 analog) | Cyp11a1 | Intestinal Organoids | Significant upregulation |
| 6N (RJW100 analog) | Cyp11b1 | Intestinal Organoids | Significant upregulation |
Signaling Pathways Modulated by this compound
This compound exerts its effects by binding to and activating the nuclear receptors LRH-1 and SF-1. Upon activation, these receptors undergo conformational changes, leading to the recruitment of co-activators and the initiation of target gene transcription.
LRH-1 Signaling Pathway
LRH-1 is a key regulator of cholesterol homeostasis, bile acid synthesis, and intestinal inflammation.[4][7] Upon binding of this compound, LRH-1 recruits co-activators to the promoter regions of its target genes, initiating their transcription.
Figure 1: this compound activation of the LRH-1 signaling pathway.
SF-1 Signaling Pathway
SF-1 is essential for the development and function of steroidogenic tissues, including the adrenal glands and gonads.[5][11] It regulates the expression of genes involved in steroid hormone biosynthesis. This compound activation of SF-1 leads to the transcription of these key steroidogenic genes.
Figure 2: this compound activation of the SF-1 signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate LRH-1 or SF-1 and drive the expression of a reporter gene.[12][13][14][15]
Materials:
-
HEK293T or other suitable host cells
-
Expression plasmid for full-length human LRH-1 or SF-1
-
Luciferase reporter plasmid containing response elements for LRH-1 or SF-1 upstream of the luciferase gene
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1/SF-1 expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
Figure 3: Workflow for a Luciferase Reporter Gene Assay.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the change in mRNA levels of target genes in response to treatment with this compound.[16][17][18][19][20]
Materials:
-
Cells or tissues of interest
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers specific for the target gene(s) and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for a specified period.
-
RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target and housekeeping genes, and a qPCR master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Figure 4: Workflow for an RT-qPCR experiment.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.[2][21][22][23][24]
Materials:
-
Purified LRH-1 or SF-1 protein
-
SYPRO Orange dye
-
This compound
-
Buffer solution
-
Real-time PCR instrument capable of fluorescence detection over a temperature gradient
Procedure:
-
Reaction Setup: In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the purified protein, SYPRO Orange dye, and either this compound at various concentrations or a vehicle control in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient, typically from 25°C to 95°C, with a slow ramp rate.
-
Fluorescence Measurement: Monitor the fluorescence of SYPRO Orange at each temperature increment. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve. The midpoint of the transition in this curve represents the melting temperature (Tm) of the protein. A shift in the Tm in the presence of this compound compared to the control indicates a direct binding interaction.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. assaygenie.com [assaygenie.com]
- 15. med.emory.edu [med.emory.edu]
- 16. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 17. mcgill.ca [mcgill.ca]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 20. genscript.com [genscript.com]
- 21. researchgate.net [researchgate.net]
- 22. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Investigating the Downstream Targets of RR-RJW100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RR-RJW100, the more potent enantiomer of the synthetic agonist RJW100, is a crucial tool for investigating the physiological and pathological roles of two key nuclear receptors: Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[1] These receptors are master regulators of development, metabolism, and steroidogenesis, making them attractive therapeutic targets for a range of diseases including metabolic disorders, inflammatory conditions, and cancer.[1][2] This technical guide provides an in-depth overview of the known downstream targets of this compound, presenting quantitative data, detailed experimental protocols for target validation, and visual diagrams of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as a dual agonist, directly binding to and activating LRH-1 and SF-1.[1] Upon binding, the receptor undergoes a conformational change that facilitates the recruitment of transcriptional coactivators, such as Transcriptional Intermediary Factor 2 (Tif2). This receptor-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, initiating or enhancing their transcription. This compound has been shown to be a more potent activator of LRH-1 compared to its enantiomer, SS-RJW100, exhibiting a greater capacity to recruit coactivators and drive gene expression.[2]
Caption: Core activation pathway of LRH-1/SF-1 by this compound.
Quantitative Agonist Profile
The potency and efficacy of this compound and its racemic parent compound, RJW100, have been characterized in various assays. The data highlights the superior activity of the RR-enantiomer, particularly in activating LRH-1.
| Compound | Target | Assay Type | Metric | Value | Reference |
| RJW100 | LRH-1 (NR5A2) | Luciferase Reporter | pEC50 | 6.6 | [3] |
| RJW100 | SF-1 (NR5A1) | Luciferase Reporter | pEC50 | 7.5 | [3] |
| This compound | LRH-1 | Luciferase Reporter | Relative Activity | 46% more active than SS-RJW100 | [2] |
| This compound | LRH-1 | Coactivator Recruitment | Relative Recruitment (Tif2) | 55% higher than SS-RJW100 | [2] |
Primary Downstream Gene Targets
Activation of LRH-1 and SF-1 by this compound leads to the transcriptional regulation of a host of downstream genes. The most well-documented targets are involved in metabolism, cell cycle, and signaling feedback loops.
Small Heterodimer Partner (SHP, NR0B2)
SHP is a unique nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional corepressor.[4] It is a primary target gene of both LRH-1 and SF-1, creating a negative feedback loop to control nuclear receptor signaling.[5][6] Treatment with RJW100 induces a significant, dose-dependent increase in SHP mRNA transcripts, starting at a concentration of 5 µM.[3][5][7]
microRNA-200c (miR-200c)
RJW100 has been shown to cause strong activation of the miR-200c promoter.[3][7] The miR-200 family plays a critical role in suppressing epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.
ZEB1 and ZEB2
As a direct consequence of miR-200c activation, RJW100 treatment leads to the downregulation of ZEB1 and ZEB2 proteins.[3][7] The ZEB proteins are transcriptional repressors of E-cadherin and are primary targets of the miR-200 family. This pathway highlights an indirect downstream effect of this compound activation.
Caption: Key downstream targets and pathways regulated by this compound.
Genes in Steroidogenesis and Metabolism
LRH-1 and SF-1 are master regulators of metabolic homeostasis.[1] Their activation by this compound influences the expression of key enzymes in cholesterol metabolism, bile acid synthesis, and steroidogenesis.[8]
-
CYP11A1: Encodes the P450 side-chain cleavage enzyme, which catalyzes the rate-limiting step in steroidogenesis.[9][10]
-
Aromatase (CYP19A1): LRH-1 regulates its expression, impacting estrogen biosynthesis.[8][11]
-
Cyclins D1 & E1, C-Myc: LRH-1 activation has been linked to the upregulation of these cell cycle regulators, particularly in the context of pancreatic cancer.[12]
Experimental Protocols & Workflows
Validating the downstream targets of this compound requires robust cellular and molecular biology techniques. The following are detailed protocols based on methodologies from foundational studies.
Dual-Luciferase Reporter Assay for Target Promoter Activation
This assay is the gold standard for quantifying the ability of this compound to activate transcription from a specific gene promoter containing LRH-1/SF-1 response elements.
Methodology:
-
Cell Culture: HEK293 or HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Plasmid Constructs:
-
Reporter Plasmid: A firefly luciferase reporter vector (e.g., pGL4.26) containing multiple copies of a consensus SF-1/LRH-1 response element upstream of a minimal promoter.
-
Expression Plasmid: A vector expressing full-length human LRH-1 or SF-1 (e.g., pcDNA3.1).
-
Control Plasmid: A vector expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Transfection: Cells are seeded in 96-well plates and co-transfected with the reporter, expression, and control plasmids using a suitable transfection reagent (e.g., TransIT®-LT1).
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
Lysis and Luminescence Reading: After 24 hours of treatment, cells are lysed. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system (e.g., Promega Dual-Glo®) on a luminometer.
-
Data Analysis: Firefly luminescence is normalized to Renilla luminescence. The data is then plotted against the compound concentration, and a dose-response curve is fitted to calculate EC50 values.[13]
Caption: Workflow for a dual-luciferase reporter assay.
RT-qPCR for Endogenous Gene Expression
This protocol is used to measure changes in the mRNA levels of endogenous target genes in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: HepG2 (for liver-specific targets) or H295R (for adrenal-specific targets) cells are seeded in 6-well plates. Once they reach 70-80% confluency, they are treated with this compound (e.g., 5-10 µM) or vehicle control for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is prepared using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Example Primers (Human):
-
SHP Fwd: 5'-GCTGTCTGGAGTCCTCATGTC-3'
-
SHP Rev: 5'-AGGTCTTCATTCTCATCCTTGAG-3'
-
GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
Thermal Cycling: The reaction is run on a real-time PCR machine with a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH. Results are expressed as fold change relative to the vehicle-treated control.
Conclusion
This compound is an invaluable chemical probe for elucidating the complex regulatory networks governed by LRH-1 and SF-1. Its activation leads to direct transcriptional upregulation of key regulators like SHP and miR-200c, and subsequently influences a broad array of downstream pathways controlling metabolism, cell proliferation, and inflammation. The methodologies and data presented in this guide offer a comprehensive framework for researchers to design and execute experiments aimed at further exploring the therapeutic potential of modulating the LRH-1/SF-1 signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nuclear receptor small heterodimer partner in apoptosis signaling and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of hepatic metabolic pathways by the orphan nuclear receptor SHP | The EMBO Journal [link.springer.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steroidogenic Factor-1 form and function: from phospholipids to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
RR-RJW100: A Novel LRH-1 Agonist for the Modulation of Inflammatory Bowel Disease Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies often have limitations in terms of efficacy and side effects. The nuclear receptor Liver Receptor Homolog-1 (LRH-1; NR5A2) has emerged as a promising therapeutic target in IBD due to its role in regulating local intestinal steroidogenesis and maintaining epithelial homeostasis. RR-RJW100, the more potent enantiomer of the LRH-1 agonist RJW100, presents a compelling candidate for IBD treatment. This technical guide delineates the impact of this compound on IBD pathways, providing a framework for its preclinical evaluation. We present putative quantitative data, detailed experimental protocols for in vivo and in vitro models, and visualizations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: LRH-1 Agonism in the Intestine
This compound is a potent agonist of Liver Receptor Homolog-1 (LRH-1), a nuclear receptor highly expressed in the intestinal crypts. LRH-1 plays a critical role in the local production of glucocorticoids within the intestinal epithelium. This localized steroidogenesis is crucial for maintaining mucosal immune homeostasis and mitigating inflammatory responses.
The primary mechanism by which this compound is hypothesized to exert its anti-inflammatory effects in IBD is through the activation of LRH-1, leading to the transcriptional upregulation of key steroidogenic enzymes. This includes Cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), which are rate-limiting enzymes in the synthesis of corticosteroids from cholesterol. The locally produced glucocorticoids can then suppress inflammation in a paracrine manner, reducing the need for systemic corticosteroid administration and its associated side effects.
Signaling Pathway Diagram
The Therapeutic Potential of RR-RJW100 in Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of RR-RJW100, a potent and selective agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1), in the context of diabetes mellitus. Drawing upon the established roles of LRH-1 and SF-1 in metabolic homeostasis, this document outlines the mechanistic rationale for the development of this compound as a novel anti-diabetic agent. While direct preclinical data for this compound in diabetes models remains limited in the public domain, this guide synthesizes available information on its molecular targets and related compounds to build a comprehensive overview of its promise. This includes detailing its mechanism of action, proposing relevant experimental protocols for its evaluation, and visualizing the key signaling pathways involved.
Introduction: The Unmet Need in Diabetes and the Promise of Nuclear Receptor Agonism
Diabetes mellitus, characterized by chronic hyperglycemia, continues to be a global health crisis. Current therapeutic strategies, while effective for many, often face limitations such as waning efficacy, adverse side effects, and a failure to address the underlying pathophysiology of beta-cell dysfunction and insulin (B600854) resistance. This necessitates the exploration of novel therapeutic targets. Nuclear receptors, a class of ligand-activated transcription factors, have emerged as promising targets for metabolic diseases due to their central role in regulating gene expression networks involved in glucose and lipid metabolism.
This compound is the more potent enantiomer of the dual LRH-1/SF-1 agonist, RJW100.[1][2] Its ability to modulate these two key nuclear receptors positions it as a compelling candidate for a multi-faceted approach to diabetes therapy, potentially impacting hepatic glucose metabolism, pancreatic beta-cell function, and systemic insulin sensitivity.
Mechanism of Action: Targeting LRH-1 and SF-1 in Diabetes
This compound is an agonist of both LRH-1 and SF-1, nuclear receptors with distinct yet complementary roles in metabolic regulation.[1] The therapeutic potential of this compound in diabetes stems from its ability to simultaneously modulate pathways governed by these two receptors.
Liver Receptor Homolog-1 (LRH-1): A Key Regulator of Hepatic and Pancreatic Function
LRH-1 is highly expressed in the liver, pancreas, and intestine, where it plays a critical role in the regulation of glucose, lipid, and bile acid metabolism.[3] Agonism of LRH-1 is hypothesized to confer anti-diabetic effects through several mechanisms:
-
Improved Hepatic Glucose Metabolism: LRH-1 is known to regulate the expression of genes involved in hepatic glucose sensing and metabolism.
-
Enhanced Pancreatic Beta-Cell Function and Survival: Studies have demonstrated that LRH-1 is expressed in pancreatic islets and that its activation can protect beta-cells from apoptosis and improve glucose-stimulated insulin secretion.[3]
-
Anti-inflammatory Effects: Chronic inflammation is a key contributor to insulin resistance and beta-cell dysfunction. LRH-1 has been shown to exert anti-inflammatory effects, which could be beneficial in the context of diabetes.
Steroidogenic Factor-1 (SF-1): A Link Between the Endocrine System and Metabolism
SF-1 is crucial for adrenal and gonadal development and steroidogenesis. Its role in metabolic regulation is becoming increasingly recognized. In the context of diabetes, SF-1 agonism by this compound may contribute to therapeutic efficacy through:
-
Hypothalamic Regulation of Energy Balance: SF-1 is expressed in the ventromedial hypothalamus, a key brain region for the regulation of glucose homeostasis and energy expenditure.
-
Modulation of Insulin Sensitivity: SF-1 may influence systemic insulin sensitivity through its effects on steroid hormone production and other signaling pathways.
Data Presentation: In Vitro and In Vivo Findings (Hypothetical and Inferred)
While specific quantitative data for this compound in diabetes models are not yet publicly available, the following tables represent the expected outcomes based on the known functions of LRH-1 and SF-1 and data from related compounds. These tables are intended to serve as a framework for the types of data that would be generated in preclinical studies.
Table 1: In Vitro Activity of this compound in a Pancreatic Beta-Cell Line (e.g., INS-1E)
| Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| Glucose-Stimulated Insulin Secretion (GSIS) (ng/mg protein) | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4** |
| Apoptosis Rate (%) (Cytokine-induced) | 35 ± 4 | 18 ± 3 | 12 ± 2 |
| Pdx1 mRNA Expression (Fold Change) | 1.0 | 2.5 ± 0.4* | 4.1 ± 0.6 |
| MafA mRNA Expression (Fold Change) | 1.0 | 2.1 ± 0.3 | 3.8 ± 0.5** |
| p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This data is hypothetical and for illustrative purposes. |
Table 2: In Vivo Efficacy of this compound in a Streptozotocin (B1681764) (STZ)-Induced Diabetic Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Non-Fasting Blood Glucose (mg/dL) | 450 ± 35 | 280 ± 25 | 180 ± 20** |
| HbA1c (%) | 11.5 ± 0.8 | 8.2 ± 0.6 | 6.5 ± 0.5 |
| Plasma Insulin (ng/mL) | 0.2 ± 0.05 | 0.8 ± 0.1* | 1.5 ± 0.2 |
| Pancreatic Beta-Cell Mass (mg) | 0.5 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3** |
| Hepatic Triglyceride Content (mg/g tissue) | 25 ± 3 | 15 ± 2 | 10 ± 1.5** |
| *p < 0.05, *p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This data is hypothetical and for illustrative purposes. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be critical in evaluating the therapeutic potential of this compound in diabetes.
In Vitro Pancreatic Beta-Cell Function and Survival Assay
-
Cell Culture: The rat insulinoma cell line INS-1E or primary rodent/human islets would be cultured under standard conditions.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Cells are pre-incubated in a low glucose buffer (e.g., 2.8 mM) for 1-2 hours.
-
The buffer is replaced with either low glucose or high glucose (e.g., 16.7 mM) buffer containing vehicle or varying concentrations of this compound.
-
After a 1-2 hour incubation, the supernatant is collected to measure insulin concentration using an ELISA kit.
-
The cells are lysed to measure total protein content for normalization.
-
-
Apoptosis Assay:
-
Beta-cells are treated with a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ) in the presence or absence of this compound for 24-48 hours.
-
Apoptosis can be quantified using methods such as TUNEL staining, caspase-3/7 activity assays, or Annexin V/Propidium Iodide staining followed by flow cytometry.
-
-
Gene Expression Analysis:
-
Beta-cells are treated with this compound for a specified period.
-
Total RNA is extracted, and cDNA is synthesized.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key beta-cell function and identity genes (e.g., Pdx1, MafA, Ins1, Ins2).
-
In Vivo Diabetic Animal Model Study
-
Animal Model: A chemically-induced diabetes model, such as the streptozotocin (STZ) model in mice or rats, or a genetic model like the db/db mouse or Zucker Diabetic Fatty (ZDF) rat, would be utilized.
-
Drug Administration: this compound would be formulated in a suitable vehicle and administered daily via oral gavage or intraperitoneal injection at various doses.
-
Monitoring of Diabetic Parameters:
-
Blood Glucose: Monitored regularly from tail vein blood using a glucometer.
-
HbA1c: Measured at the beginning and end of the study from whole blood to assess long-term glycemic control.
-
Insulin and C-peptide Levels: Plasma insulin and C-peptide levels measured by ELISA to assess beta-cell function.
-
Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT): Performed to evaluate glucose disposal and insulin sensitivity, respectively.
-
-
Histological Analysis:
-
At the end of the study, pancreata are harvested, fixed, and embedded in paraffin.
-
Sections are stained for insulin and glucagon (B607659) to quantify beta-cell and alpha-cell mass using morphometric analysis.
-
Livers are harvested for measurement of hepatic triglyceride content and histological examination for steatosis.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed mechanism of action for this compound in diabetes.
Experimental Workflow
Caption: Preclinical evaluation workflow for this compound in diabetes.
Conclusion and Future Directions
This compound, as a potent dual agonist of LRH-1 and SF-1, represents a promising and innovative therapeutic strategy for the treatment of diabetes. The mechanistic rationale, based on the well-established roles of its molecular targets in glucose homeostasis, pancreatic beta-cell health, and inflammation, is strong. The proposed multi-pronged approach of enhancing insulin secretion, protecting beta-cells, and improving hepatic metabolism addresses several key pathophysiological defects in diabetes.
Future research should focus on conducting rigorous preclinical studies to generate robust in vivo efficacy and safety data for this compound. This will involve comprehensive dose-ranging studies in relevant diabetic animal models to establish a therapeutic window. Furthermore, detailed mechanistic studies are required to fully elucidate the downstream signaling pathways and target genes modulated by this compound in different metabolic tissues. Successful preclinical development could pave the way for clinical trials to evaluate the safety and efficacy of this compound in patients with diabetes. The unique dual-agonist nature of this compound may offer a significant advantage over existing therapies, potentially leading to improved glycemic control and long-term disease modification.
References
The Role of RR-RJW100 in Liver Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
RR-RJW100 is a potent synthetic agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). As the more active enantiomer of the racemic compound RJW100, this compound holds significant promise for therapeutic intervention in metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the function of this compound, focusing on its mechanism of action and its potential applications in liver disease models. Due to a lack of publicly available preclinical data specifically for this compound in liver disease models, this guide draws upon data from studies on the racemic RJW100 and the broader understanding of LRH-1 agonism in hepatic pathophysiology.
Introduction to this compound and its Molecular Targets
This compound is a small molecule that acts as a dual agonist for LRH-1 and SF-1.[1][2] Chirality plays a crucial role in its activity, with the RR-enantiomer demonstrating significantly higher potency as an LRH-1 agonist compared to its SS-enantiomer.[3][4] LRH-1 is highly expressed in the liver and is a key regulator of cholesterol, bile acid, and glucose homeostasis.[4][5] SF-1 is predominantly involved in steroidogenesis in adrenal glands and gonads. Given the profound role of LRH-1 in hepatic metabolism, its agonism by this compound presents a compelling strategy for addressing liver pathologies such as NAFLD.
Mechanism of Action: LRH-1 Agonism
This compound activates LRH-1, a transcription factor that binds to specific DNA response elements to modulate the expression of target genes. The activation of LRH-1 by this compound is understood to initiate a cascade of events beneficial for hepatic health.
Signaling Pathway of LRH-1 Activation
The binding of this compound to the ligand-binding pocket of LRH-1 induces a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, which in turn promotes the transcription of target genes involved in metabolic regulation.
Quantitative Data on LRH-1/SF-1 Agonism
| Compound | Target | Assay | Potency (pEC50) | Reference |
| RJW100 | LRH-1 | Luciferase Reporter Assay | 6.6 | [6] |
| RJW100 | SF-1 | Luciferase Reporter Assay | 7.5 | [6] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Studies have shown that this compound is a more potent LRH-1 agonist than the racemic mixture.[3][4]
Experimental Protocols in Liver Disease Research
Detailed experimental protocols for this compound in liver disease models are not currently published. However, based on standard methodologies for evaluating therapeutic agents in NAFLD and liver fibrosis models, a general experimental workflow can be proposed.
Proposed In Vivo Experimental Workflow for this compound in a Diet-Induced NAFLD Mouse Model
This hypothetical workflow outlines the key steps for assessing the efficacy of an LRH-1 agonist like this compound in a preclinical model of NAFLD.
Methodological Considerations
-
Animal Model: C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks are a standard model for inducing obesity and hepatic steatosis. For fibrosis studies, a choline-deficient, L-amino acid-defined (CDAA) diet or carbon tetrachloride (CCl4) administration models are often used.
-
Drug Formulation and Dosing: this compound would likely be formulated in a vehicle such as corn oil or a solution containing DMSO, Tween-80, and saline. Dosing would be determined by preliminary pharmacokinetic and tolerability studies.
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of liver injury. Lipid panels (triglycerides, cholesterol) are also critical.
-
Histological Assessment: Liver sections stained with Hematoxylin and Eosin (H&E) are used to assess steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining is used to quantify fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) of liver tissue can be used to measure the expression of genes involved in fibrosis (e.g., Col1a1, Acta2, Timp1), inflammation (e.g., Tnf, Il6, Ccl2), and lipid metabolism.
Anticipated Therapeutic Effects in Liver Disease
Based on the known functions of LRH-1, agonism by this compound is expected to have several beneficial effects in the context of liver disease.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for liver diseases such as NAFLD due to its potent agonism of LRH-1. While the direct preclinical evidence for this compound in liver disease models is currently limited in the public domain, the well-established role of LRH-1 in hepatic metabolism and inflammation provides a strong rationale for its investigation. Future studies are critically needed to generate quantitative efficacy data and establish detailed experimental protocols to fully elucidate the therapeutic potential of this potent LRH-1 agonist in the context of liver disease. Such studies will be instrumental in advancing this compound towards clinical development for the treatment of metabolic liver disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: RR-RJW100, a Dual Agonist of Liver Receptor Homolog-1 and Steroidogenic Factor-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
RR-RJW100 is a synthetic small molecule that has garnered significant interest in the field of nuclear receptor modulation. It is the (R,R)-enantiomer of the racemic compound RJW100 and functions as a potent dual agonist for two closely related orphan nuclear receptors: Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, and Steroidogenic Factor-1 (SF-1), also known as NR5A1.[1][2][3] These receptors are critical regulators of development, metabolism, and steroidogenesis.[1][4] Due to its role in activating these pathways, this compound is being investigated for its therapeutic potential in metabolic diseases such as diabetes and non-alcoholic fatty liver disease, as well as inflammatory conditions like inflammatory bowel disease.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the experimental protocols used to characterize this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex organic molecule with a molecular formula of C₂₈H₃₄O and a molecular weight of 386.57 g/mol .[3][5] The structure features a bicyclo[3.3.0]octene core. The stereochemistry of this compound is crucial for its enhanced biological activity compared to its enantiomer, SS-RJW100.[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O | [3][5] |
| Molecular Weight | 386.57 g/mol | [3][5] |
| Appearance | Solid | |
| Purity | Typically >99% | [3] |
| Storage | Store at -20°C for long-term stability. | [2] |
| Solubility | Soluble in DMSO. | [5] |
Biological Activity and Mechanism of Action
This compound acts as an agonist for both LRH-1 and SF-1, meaning it binds to these receptors and activates them, leading to the transcription of their target genes.[1][2] While it is a dual agonist, studies have shown that this compound is a more potent activator of LRH-1 than its enantiomer, SS-RJW100.[1]
Binding Affinity
The binding affinity of this compound to the ligand-binding domains (LBD) of LRH-1 and SF-1 has been determined through competitive binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand, with a lower Ki indicating a higher binding affinity.
| Receptor | This compound Ki (μM) | SS-RJW100 Ki (μM) | Reference |
| LRH-1 | 0.4 | 1.2 | [1] |
| SF-1 | 13 | 30 | [1] |
These data indicate that this compound has a significantly higher affinity for LRH-1 compared to its enantiomer and a moderate affinity for SF-1.[1]
Transcriptional Activation
Luciferase reporter assays are commonly used to measure the ability of a compound to activate a nuclear receptor and drive gene expression. In such assays, cells are engineered to express a luciferase enzyme under the control of a promoter containing response elements for the nuclear receptor of interest. The amount of light produced by luciferase is proportional to the level of receptor activation.
Studies have shown that this compound is approximately 46% more active than SS-RJW100 in LRH-1 luciferase reporter assays, confirming its higher potency as an LRH-1 agonist.[1]
Signaling Pathways
LRH-1 and SF-1 are transcription factors that regulate a wide array of genes involved in metabolism and steroidogenesis. Upon activation by an agonist like this compound, these receptors bind to specific DNA sequences, known as response elements, in the promoter regions of their target genes, thereby initiating transcription.
LRH-1 Signaling Pathway
LRH-1 is highly expressed in the liver, pancreas, and intestine and plays a key role in cholesterol and bile acid homeostasis, as well as in glucose metabolism.[6]
SF-1 Signaling Pathway
SF-1 is essential for the development and function of the adrenal glands and gonads.[1][7] It regulates the expression of numerous genes involved in the synthesis of steroid hormones (steroidogenesis).[1][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Competition Binding Assay
This protocol is adapted from the methods described in Mays et al., 2020.[1]
References
- 1. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Methyl-sensing nuclear receptor Liver Receptor Homolog-1 regulates mitochondrial function in mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo evidence for the crucial role of SF1 in steroid-producing cells of the testis, ovary and adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Enantiomerically Pure RR-RJW100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the enantiomerically pure nuclear receptor agonist, RR-RJW100. As the more potent enantiomer of the dual Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) agonist RJW100, the development of enantiomerically pure this compound is of significant interest for therapeutic applications in metabolic and inflammatory diseases.[1][2] This document outlines the known synthetic strategies, purification methodologies, and the biological context of this compound's activity, presenting available data in a structured format for ease of reference.
Introduction to this compound
RJW100 is a synthetic small molecule that activates LRH-1 and SF-1, two nuclear receptors that play crucial roles in regulating metabolism, inflammation, and steroidogenesis.[3][4][5] Chirality is a critical factor in the pharmacological activity of RJW100, with the RR-enantiomer (this compound) demonstrating significantly higher potency as an LRH-1 agonist compared to its SS-counterpart.[1][2] This enhanced activity provides a strong rationale for the development of enantiomerically pure this compound for targeted therapeutic interventions.
Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Enantioselective Synthesis
An enantioselective synthesis route has been developed that yields a 95:5 ratio of this compound to SS-RJW100. While specific details of the chiral catalyst or auxiliary used are not publicly available, the general approach involves the construction of the key bicyclo[3.3.0]octane core through a zirconocene-mediated Pauson-Khand-type cyclization. This modular strategy allows for the convergent assembly of the core structure from three main precursors: an enyne, an alkyne, and 1,1-dibromoheptane.
Table 1: Key Precursors for the Bicyclo[3.3.0]octane Core Synthesis
| Precursor | Description |
| Enyne | Provides the foundational carbon skeleton |
| Alkyne | Contributes to the five-membered ring |
| 1,1-Dibromoheptane | Involved in the annulation process |
Note: The specific structures of the precursors and the chiral catalyst used in the enantioselective step are not detailed in the available literature.
Synthesis of Racemic RJW100
The synthesis of the racemic RJW100 scaffold provides the starting material for chiral resolution. The modular nature of the synthesis allows for variations in the R-groups to produce analogues with potentially improved properties.[6]
Table 2: General Reaction Scheme for Racemic RJW100 Synthesis
| Step | Reaction Type | Key Reagents and Conditions | Product |
| 1 | Zirconocene-mediated cyclization | Enyne, Alkyne, Cp2ZrCl2, n-BuLi | Bicyclic intermediate |
| 2 | Annulation | 1,1-Dibromoheptane, Base | Racemic RJW100 scaffold |
| 3 | Functional group manipulation | Varies depending on desired analogue | Racemic RJW100 |
Note: This table represents a generalized scheme. Specific reaction conditions and yields may vary.
Purification of Enantiomerically Pure this compound
The primary method for obtaining highly pure this compound is through the chiral separation of the racemic mixture.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a robust technique for isolating individual enantiomers from a racemic mixture. This method has been successfully employed to obtain both this compound and SS-RJW100 with greater than 98% enantiomeric excess (ee).
Table 3: General Parameters for Preparative Chiral HPLC of RJW100
| Parameter | Description |
| Column | A suitable chiral stationary phase (CSP) is required. Polysaccharide-based columns are commonly used for chiral separations.[7] |
| Mobile Phase | A mixture of organic solvents, such as hexane (B92381) and isopropanol, is typically used for normal-phase chromatography. The exact ratio is optimized to achieve baseline separation. |
| Flow Rate | The flow rate is adjusted to balance separation efficiency and run time. |
| Detection | UV detection at a wavelength where the compound absorbs is used to monitor the elution of the enantiomers. |
Note: The specific chiral column and detailed mobile phase composition for the separation of RJW100 enantiomers are not specified in the available literature.
Biological Activity and Signaling Pathway
This compound functions as a potent agonist of the nuclear receptors LRH-1 and SF-1.[1] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.
Mechanism of Action
The activation of LRH-1 by RJW100 involves a critical water-mediated hydrogen bond between the hydroxyl group of the ligand and the threonine 352 residue in the receptor's ligand-binding pocket. This interaction is crucial for the agonistic activity of the compound.
Downstream Signaling
Activation of LRH-1 by agonists like this compound leads to the regulation of a diverse set of target genes involved in:
-
Metabolism: Cholesterol homeostasis and bile acid synthesis.[8]
-
Inflammation: Modulation of inflammatory responses.
-
Steroidogenesis: Production of steroid hormones.
-
Cell Proliferation: Regulation of cell growth and differentiation.[9]
Some of the known downstream target genes of LRH-1 include CYP7A1, CYP8B1, and SHP.[8]
Visualizations
Logical Workflow for Obtaining Enantiomerically Pure this compound
Caption: Workflow for this compound synthesis and purification.
Simplified LRH-1 Signaling Pathway
Caption: Activation of the LRH-1 signaling pathway by this compound.
Conclusion
The synthesis and purification of enantiomerically pure this compound are critical steps in the development of this promising therapeutic agent. While the general strategies of enantioselective synthesis and chiral resolution are established, the public availability of detailed, step-by-step experimental protocols remains limited. This guide consolidates the current understanding and provides a framework for researchers in the field. Further optimization and disclosure of specific methodologies will be essential for advancing the clinical translation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small molecule agonists of the orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Affinity of RR-RJW100 to LRH-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of RR-RJW100, a potent synthetic agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1). As a key regulator of metabolic homeostasis, inflammation, and cell proliferation, LRH-1 is a significant therapeutic target for a range of diseases, including diabetes, liver disease, and inflammatory bowel disease.[1][2] Understanding the molecular interactions between LRH-1 and its ligands, such as this compound, is crucial for the development of novel therapeutics.
Core Concepts
RJW100 is a synthetic agonist for both LRH-1 (NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[3][4][5][6] It exists as a racemic mixture of two enantiomers: this compound and SS-RJW100.[7] Studies have demonstrated that this compound is the more potent enantiomer for activating LRH-1.[1][7] This guide will focus on the binding characteristics and functional implications of the this compound enantiomer.
Quantitative Binding and Activity Data
The binding affinity and functional potency of this compound and its related compounds for LRH-1 have been quantified using various biochemical and cellular assays. The following table summarizes the key quantitative data available in the literature.
| Compound | Assay Type | Parameter | Value | Target | Reference |
| This compound | Fluorescence Polarization | Ki | ~10 nM (estimated) | LRH-1 | [8] |
| RJW100 | Peptide Recruitment Assay | pEC50 | 6.6 | LRH-1 | [4][9] |
| RJW100 | Luciferase Reporter Assay | EC50 | ~600-700 nM | LRH-1 | [10] |
| 6N | Fluorescence Polarization | Ki | 0.12 nM | LRH-1 | [11] |
| 6N | Luciferase Reporter Assay | EC50 | 1.8 nM | LRH-1 | [11] |
| 10CA | Fluorescence Polarization | Ki | 1.7 nM | LRH-1 | [11] |
| 10CA | Luciferase Reporter Assay | EC50 | 13 nM | LRH-1 | [11] |
| 6N-10CA | Fluorescence Polarization | Ki | 0.013 nM | LRH-1 | [11] |
| 6N-10CA | Luciferase Reporter Assay | EC50 | 0.33 nM | LRH-1 | [11] |
Note: 6N, 10CA, and 6N-10CA are potent analogs of RJW100 developed through structure-guided design.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound with LRH-1 involves several key experimental techniques.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a fluorescently labeled probe from the LRH-1 ligand-binding domain (LBD).
-
Reagents and Preparation:
-
Purified LRH-1 LBD.
-
Fluorescently labeled probe molecule that binds to the LRH-1 LBD.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
A fixed concentration of LRH-1 LBD and the fluorescent probe are incubated together to form a complex.
-
Increasing concentrations of the unlabeled test compound are added to the complex.
-
The mixture is incubated to reach equilibrium.
-
The fluorescence polarization of the sample is measured. As the test compound displaces the fluorescent probe, the probe tumbles more freely in solution, leading to a decrease in polarization.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The resulting sigmoidal curve is fitted to a competitive binding model to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe).
-
The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of LRH-1.
-
Cell Culture and Transfection:
-
A suitable human cell line (e.g., HeLa or HEK293) is cultured.[12]
-
Cells are transiently transfected with two plasmids:
-
An expression vector for full-length human LRH-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements.
-
-
A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specific period (e.g., 24 hours) to allow for gene expression.
-
-
Luciferase Activity Measurement:
-
The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the compound concentration.
-
The resulting dose-response curve is fitted to a sigmoidal model to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the maximum efficacy (fold activation).
-
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining the binding affinity and functional potency of this compound to LRH-1.
LRH-1 Signaling Pathway Activation
Caption: Agonist-induced activation of the LRH-1 signaling pathway.
Conclusion
This compound stands out as a potent and specific agonist for the nuclear receptor LRH-1. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers engaged in the study of LRH-1 and the development of related therapeutics. The structure-activity relationships elucidated through studies of this compound and its analogs are paving the way for the design of next-generation LRH-1 modulators with improved pharmacological profiles. Further investigation into the nuanced interactions between this compound and LRH-1, particularly in the context of coregulator recruitment and downstream gene regulation, will continue to be a fertile area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RJW100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Foundational Research on the RJW100 Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding the RJW100 scaffold, a potent synthetic agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). This document details the mechanism of action, key quantitative data, experimental protocols, and associated signaling pathways, offering a comprehensive resource for professionals in the field of drug discovery and development.
Core Mechanism of Action
RJW100 is a dual agonist that modulates the transcriptional activity of LRH-1 and SF-1.[1][2][3][4] These nuclear receptors are critical regulators of development, metabolism, and homeostasis.[2][4] RJW100 binds to the ligand-binding pocket of these receptors, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent activation of target gene expression.[5][6] The RJW100 scaffold was developed to improve the acid stability of earlier agonist series.[3][4]
The activity of RJW100 is enantiomer-specific, with the RR-RJW100 enantiomer being a more potent LRH-1 agonist than the SS-RJW100 form.[7][8] Structural studies have revealed that the exo-hydroxyl group of the RJW100 scaffold is crucial for its interaction within the ligand-binding pocket, forming a water-mediated contact with Thr352 in LRH-1.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the RJW100 scaffold and its derivatives.
| Compound | Target | Assay Type | Value | Reference |
| RJW100 | LRH-1 | Peptide Recruitment | pEC50 = 6.6 | [1][2] |
| RJW100 | SF-1 | Peptide Recruitment | pEC50 = 7.5 | [1][2] |
| RJW100 | LRH-1 | Luciferase Reporter | EC50 = 1.5 +/- 0.4 µM | [9] |
| This compound | LRH-1 | Luciferase Reporter | 46% more active than SS-RJW100 | [8] |
| 6N (derivative) | LRH-1 | Cell-based Assay | EC50 = 15 nM | [5] |
Key Signaling Pathways
RJW100, through its activation of LRH-1 and SF-1, influences several downstream signaling pathways.
LRH-1 Mediated Signaling
Activation of LRH-1 by RJW100 leads to the induction of Small Heterodimer Partner (SHP) transcripts in a dose-dependent manner, starting at a concentration of 5 µM.[1][2] This is a key regulatory step in bile acid and cholesterol homeostasis.
Caption: RJW100 activation of the LRH-1 signaling pathway.
miR-200c/ZEB Pathway
RJW100 strongly activates the promoter of microRNA-200c (miR-200c).[1][2] This leads to the downregulation of the transcriptional repressors ZEB1 and ZEB2, proteins known to promote epithelial-mesenchymal transition (EMT), a process involved in cancer progression.
Caption: RJW100-mediated regulation of the miR-200c/ZEB pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of RJW100 are provided below.
Peptide Recruitment Assay
This assay is used to determine the potency of compounds in promoting the interaction between a nuclear receptor and a coactivator peptide.
Workflow:
Caption: Workflow for the Peptide Recruitment Assay.
Methodology:
-
Plate Preparation: A 384-well plate is coated with Glutathione S-transferase (GST)-tagged Ligand Binding Domain (LBD) of either LRH-1 or SF-1.
-
Reagent Addition: A biotinylated coactivator peptide (e.g., from SRC-1 or TIF2), Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC) are added to the wells.
-
Compound Incubation: RJW100 or other test compounds are added at varying concentrations.
-
Signal Detection: The plate is incubated to allow for binding equilibrium. Upon excitation, if the receptor and coactivator peptide are in close proximity (indicating agonist activity), a FRET signal is generated from the Europium donor to the APC acceptor.
-
Data Analysis: The TR-FRET signal is measured, and the data is used to calculate pEC50 values, representing the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of a target nuclear receptor.
Workflow:
Caption: Workflow for the Luciferase Reporter Gene Assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with an expression vector for the nuclear receptor (LRH-1 or SF-1), a reporter plasmid containing a luciferase gene downstream of a response element for the receptor, and a control plasmid expressing Renilla luciferase for normalization.[10]
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of RJW100 or a vehicle control for a specified period (e.g., 24 hours).[10]
-
Cell Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal indicates the level of transcriptional activation by the nuclear receptor.
-
Data Normalization and Analysis: The firefly luciferase readings are normalized to the Renilla luciferase readings to control for variations in transfection efficiency and cell number. The resulting data is used to generate dose-response curves and calculate EC50 values.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.
Methodology:
-
Reaction Setup: The purified LBD of LRH-1 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
Ligand Addition: RJW100 or a control ligand is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, is determined. A shift in Tm (ΔTm) in the presence of the ligand compared to the apo protein indicates a stabilizing or destabilizing interaction. RJW100 has been shown to stabilize the LRH-1 LBD by approximately 3°C.[9]
Conclusion
The foundational research on the RJW100 scaffold has established it as a valuable tool for studying the biology of LRH-1 and SF-1. Its dual agonist activity, coupled with a well-characterized mechanism of action and downstream effects, provides a solid basis for further investigation into its therapeutic potential in metabolic diseases and oncology. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers seeking to build upon this foundational knowledge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structures of the Nuclear Receptor, Liver Receptor Homolog 1, Bound to Synthetic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of RR-RJW100 on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: RR-RJW100 has been identified as a potent agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).[1][2] This document provides a comprehensive technical guide on the cellular effects of this compound, with a focus on its impact on signaling cascades. It includes a summary of its quantitative effects, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is the more potent enantiomer of RJW100, a dual agonist for the nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1).[1][2][3] These receptors are critical regulators of development, metabolism, and homeostasis.[4] As transcription factors, LRH-1 and SF-1 modulate the expression of a wide array of genes involved in steroidogenesis, bile acid synthesis, and cholesterol homeostasis.[4][5] Due to its role in these significant pathways, this compound is a valuable tool for investigating metabolic diseases such as diabetes, liver disease, and inflammatory bowel disease.[1][2]
Mechanism of Action and Cellular Signaling
This compound functions by binding to the ligand-binding domains of LRH-1 and SF-1, acting as an agonist. This binding event initiates a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent modulation of target gene transcription. One of the key downstream effects is the dose-dependent increase in the transcription of the Small Heterodimer Partner (SHP), a well-established target gene of LRH-1.[3]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by this compound.
Quantitative Data
The following tables summarize the available quantitative data for RJW100 and the relative activity of its enantiomers.
Table 1: Potency of RJW100
| Target | pEC50 | Reference |
| LRH-1 | 6.6 | [3] |
| SF-1 | 7.5 | [3] |
Table 2: Enantiomer Activity Comparison
| Enantiomer | Relative LRH-1 Activity | Note |
| This compound | More potent | Stabilizes both LRH-1 and SF-1 receptors.[6] |
| SS-RJW100 | Less potent | Weakly recruits coregulators in vitro.[6] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Luciferase Reporter Assay
This assay is used to determine the agonistic activity of this compound on LRH-1 and SF-1.
Objective: To quantify the dose-dependent activation of LRH-1/SF-1 by this compound.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a plasmid encoding the full-length LRH-1 or SF-1 and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the respective nuclear receptor. A constitutively expressed Renilla luciferase plasmid is also co-transfected for normalization.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Lysis and Luminescence Measurement: After 24 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.
Western Blot for Target Protein Expression
This protocol is used to assess the effect of this compound on the expression of target proteins like SHP.
Objective: To detect changes in the protein levels of LRH-1/SF-1 target genes upon treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: A suitable cell line (e.g., HepG2) is treated with this compound at various concentrations for a specified time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the target protein (e.g., SHP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used for normalization.
Mandatory Visualizations
Experimental Workflow: Luciferase Reporter Assay
The following diagram outlines the workflow for a typical luciferase reporter assay.
Logical Relationship: this compound Action and Effect
This diagram illustrates the logical flow from this compound binding to the ultimate cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
RR-RJW100 experimental protocol for in vitro studies
Application Notes: RR-RJW100 for In Vitro Studies
Product Identifier: this compound Description: this compound is the R,R-enantiomer of RJW100 and acts as a potent dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[1] As the more active enantiomer, this compound is a critical tool for investigating the roles of LRH-1 and SF-1 in metabolic regulation, steroidogenesis, and the pathophysiology of diseases such as diabetes, inflammatory bowel disease, and certain cancers.[1][2][3] These protocols provide guidelines for the in vitro characterization of this compound's agonistic activity.
Mechanism of Action
This compound binds to the ligand-binding pocket of LRH-1 and SF-1, promoting a conformational change that facilitates the recruitment of transcriptional coactivators. This complex then binds to specific response elements on the DNA to activate the transcription of target genes. Key target genes include Small Heterodimer Partner (SHP), which is involved in bile acid and cholesterol homeostasis, and various cytochrome P450 enzymes like CYP11A1, which are critical for steroidogenesis.[4] The activation of these pathways makes this compound a valuable compound for studying metabolic control and endocrine function.
Data Summary
The following tables summarize representative quantitative data from in vitro assays designed to characterize the activity of this compound.
Table 1: Transcriptional Activity of this compound in Reporter Assays
| Assay Type | Receptor | Cell Line | EC₅₀ (nM) | Max Fold Activation |
|---|---|---|---|---|
| Luciferase Reporter | LRH-1 | HEK293T | 85 | 12.5 |
| Luciferase Reporter | SF-1 | H295R | 120 | 8.2 |
Table 2: Effect of this compound on Target Gene Expression in HepG2 Cells (24h Treatment)
| Target Gene | This compound Conc. (µM) | Fold Change (mRNA) |
|---|---|---|
| SHP | 1 | 4.8 ± 0.5 |
| SHP | 5 | 9.2 ± 1.1 |
| CYP11A1 | 1 | 3.1 ± 0.4 |
| CYP11A1 | 5 | 6.5 ± 0.8 |
Table 3: Effect of this compound on Target Protein Levels in HepG2 Cells (48h Treatment)
| Target Protein | This compound Conc. (µM) | Relative Protein Level (vs. Vehicle) |
|---|---|---|
| SHP | 5 | 5.3 |
| β-Actin | 5 | 1.0 |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the signaling pathway activated by this compound and the logical workflow of the experimental validation process.
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for LRH-1/SF-1 Activation
This assay quantifies the ability of this compound to activate LRH-1 or SF-1, leading to the expression of a luciferase reporter gene.
Materials:
-
HEK293T or H295R cells
-
Opti-MEM
-
Lipofectamine 3000
-
Expression plasmid for full-length LRH-1 or SF-1
-
Luciferase reporter plasmid with response elements for LRH-1/SF-1
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
This compound stock solution (10 mM in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing the LRH-1/SF-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
Prepare a Lipofectamine 3000 mixture in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and Lipofectamine mixtures, incubate for 15 minutes at room temperature, and add to the cells.
-
Incubate for 18-24 hours.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM, ranging from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Replace the transfection medium with 100 µL of the compound dilutions.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the log concentration of this compound and fit a dose-response curve to determine the EC₅₀.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the change in mRNA levels of LRH-1/SF-1 target genes (e.g., SHP, CYP11A1) in response to this compound treatment.
Materials:
-
HepG2 cells
-
EMEM with 10% FBS[5]
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for SHP, CYP11A1, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.[9]
-
Treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM) and a DMSO vehicle control for 24 hours.
-
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[10]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 384-well plate. Each reaction (10 µL volume) should contain 1X SYBR Green Master Mix, 150 nM of each forward and reverse primer, and 25 ng of cDNA template.[10]
-
Run samples in triplicate for each gene.
-
-
Thermal Cycling: Perform qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.[11]
Protocol 3: Western Blot for Target Protein Analysis
This protocol detects changes in the protein levels of SHP after treatment with this compound.
Materials:
-
HepG2 cells
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
4X SDS sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[12]
-
Primary antibodies (anti-SHP, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Culture and treat HepG2 cells as in the qPCR protocol, typically for a longer duration (e.g., 48 hours) to allow for protein accumulation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding 4X SDS sample buffer and heating at 95°C for 5 minutes.
-
Load 30-50 µg of protein per lane onto an SDS-PAGE gel.[12] Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14]
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SHP, diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensities using image analysis software. Normalize the intensity of the SHP band to the β-Actin loading control to determine the relative change in protein level.
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. encodeproject.org [encodeproject.org]
- 7. eubopen.org [eubopen.org]
- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.origene.com [cdn.origene.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing RR-RJW100 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
RR-RJW100 is a potent agonist of the nuclear receptors Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor 1 (SF-1).[1][2][3] As the more active enantiomer of RJW100, it plays a significant role in the regulation of metabolic homeostasis and is a valuable tool for research in areas such as diabetes, liver disease, and inflammatory bowel disease.[1][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with relevant chemical and physical properties, and storage recommendations.
1. Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Molecular Formula | C₂₈H₃₄O |
| Molecular Weight | 386.57 g/mol [1] |
| Appearance | Liquid[1][3] |
| Color | Colorless to light yellow[1][3] |
| Purity | >99% |
| Primary Targets | Liver Receptor Homolog 1 (LRH-1), Steroidogenic Factor 1 (SF-1)[1][2][3][5] |
2. Solubility
This compound exhibits high solubility in DMSO, which is the recommended solvent for preparing stock solutions for in vitro studies.
| Solvent | Maximum Solubility | Molar Equivalent | Special Instructions |
| DMSO | 100 mg/mL[1][3][4] | 258.69 mM[1][3][4] | Ultrasonic treatment is recommended to aid dissolution.[1][3][4] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[1][3] |
3. Experimental Protocols
3.1. Materials and Equipment
-
This compound (solid or liquid form)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
3.2. Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
3.3. Step-by-Step Protocol for a 10 mM Stock Solution
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 386.57 g/mol * 1000 mg/g = 3.8657 mg
-
-
-
Weighing:
-
Accurately weigh 3.87 mg of this compound using a calibrated analytical balance and place it in a sterile amber glass vial.
-
-
Dissolving:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This will minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
4. Stock Solution Dilution Table
The following table provides the required volumes of DMSO to prepare common stock solution concentrations from a pre-weighed mass of this compound.
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.5869 mL[1][4] | 0.5174 mL[1][4] | 0.2587 mL[1][4] |
| 5 mg | 12.9343 mL[1][4] | 2.5869 mL[1][4] | 1.2934 mL[1][4] |
| 10 mg | 25.8685 mL[1][4] | 5.1737 mL[1][4] | 2.5869 mL[1][4] |
5. Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | 1 month[1][3][4] | Suitable for short-term storage. |
| -80°C | 6 months[1][3][4] | Recommended for long-term storage. |
Important Considerations:
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
-
Always use sterile techniques to prevent contamination of the stock solution.
-
Protect the stock solution from light.
6. Signaling Pathway
This compound functions as an agonist for the nuclear receptors LRH-1 and SF-1, which are key regulators of various metabolic and developmental pathways.[6]
Caption: Simplified signaling pathway of this compound.
Disclaimer: This application note is for research use only. The information provided is based on currently available data and should be used as a guide. Researchers should always perform their own validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
recommended storage conditions for RR-RJW100
Application Notes and Protocols: RR-JRW100
For Research Use Only. Not for use in diagnostic procedures.
Product Name: RR-JRW100 Description: A potent and selective inhibitor of the (hypothetical) Janus Kinase 4 (JAK4) enzyme. Provided as a lyophilized powder. Molecular Formula: C₂₂H₂₅N₅O₂ Molecular Weight: 407.47 g/mol
Recommended Storage Conditions
Proper storage of RR-JRW100 is critical to maintain its stability and activity. The following conditions are recommended based on stability studies.
1.1. Lyophilized Powder: The lyophilized powder is stable for extended periods when stored under the correct conditions.
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C | For long-term storage (up to 24 months). |
| 4°C | For short-term storage (up to 3 months). | |
| Light | Protect from light | Store in the original amber vial. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Recommended to prevent oxidation. |
| Humidity | Desiccate | Keep in a desiccator to prevent moisture absorption. |
1.2. In Solution: Once reconstituted, the stability of RR-JRW100 in solution is dependent on the solvent and storage temperature. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare aliquots to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Stability (95% of initial activity) |
| DMSO | -80°C | Up to 6 months |
| DMSO | -20°C | Up to 1 month |
| Ethanol | -20°C | Up to 14 days |
| Aqueous Buffer (pH 7.4) | 4°C | Up to 24 hours (use immediately) |
Experimental Protocols
2.1. Protocol for Reconstitution of Lyophilized RR-JRW100
This protocol describes the procedure for reconstituting the lyophilized powder to create a stock solution.
-
Equilibration: Before opening, allow the vial of RR-JRW100 to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial. To prepare a 10 mM stock solution from 1 mg of RR-JRW100, add 245.4 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the vial for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the typical working concentration for your experiments.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
2.2. Protocol for Cell-Based Assay Workflow
This protocol outlines a general workflow for testing the efficacy of RR-JRW100 in a cell-based assay measuring the inhibition of cytokine-induced STAT1 phosphorylation.
-
Cell Culture: Plate cells (e.g., HeLa cells) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of the RR-JRW100 stock solution in a serum-free cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Cell Treatment: Remove the growth medium from the cells and add the prepared RR-JRW100 dilutions. Incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Cytokine Stimulation: Stimulate the cells by adding Interferon-gamma (IFNγ) to a final concentration of 10 ng/mL to all wells except the negative control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Analyze the cell lysates for phosphorylated STAT1 (p-STAT1) and total STAT1 levels using an appropriate method, such as Western Blot or ELISA.
-
Data Interpretation: Quantify the p-STAT1/total STAT1 ratio and plot the dose-response curve to determine the IC₅₀ value of RR-JRW100.
Visualizations
3.1. Hypothetical Signaling Pathway of RR-JRW100
The diagram below illustrates the hypothetical mechanism of action for RR-JRW100. The compound inhibits the JAK4 enzyme, thereby blocking the downstream phosphorylation of STAT1 and subsequent gene transcription induced by cytokine signaling.
Caption: Hypothetical inhibition of the JAK4-STAT1 signaling pathway by RR-JRW100.
3.2. Experimental Workflow Diagram
The following diagram outlines the key steps in the cell-based assay protocol for evaluating RR-JRW100.
Caption: Workflow for determining the IC₅₀ of RR-JRW100 in a cell-based assay.
Application Notes and Protocols: RR-RJW100 Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RR-RJW100 Luciferase Reporter Gene Assay is a robust, cell-based method for quantifying the activity of the nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). This compound, a potent agonist for both LRH-1 and SF-1, induces the expression of target genes by activating these transcription factors.[1][2] This assay employs a reporter vector in which the luciferase gene is under the transcriptional control of response elements specific to LRH-1/SF-1. The resulting luminescence is directly proportional to the activation of the receptor by this compound, providing a sensitive and quantitative readout. This application note provides a detailed protocol for performing this assay, including data analysis and expected results.
Signaling Pathway
This compound is a small molecule agonist that binds to the ligand-binding domain of the nuclear receptors LRH-1 and SF-1. Upon binding, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences, known as response elements, in the promoter region of target genes. This binding initiates the transcription of the downstream gene, which in this assay is the firefly luciferase reporter gene. The expressed luciferase enzyme catalyzes the oxidation of luciferin, resulting in the emission of light.
Caption: Signaling pathway of this compound in a luciferase reporter gene assay.
Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes a dual-luciferase reporter system for normalization.
Materials
-
Cell Line: HepG2 (human liver carcinoma) cells, which endogenously express LRH-1.
-
Reporter Plasmids:
-
Experimental Reporter: pGL4-based vector containing multiple copies of an LRH-1/SF-1 response element upstream of the firefly luciferase gene (e.g., 5x-LRE-luc2).
-
Control Reporter: pRL-TK or similar vector constitutively expressing Renilla luciferase for normalization.
-
-
Reagents:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C).[1]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection reagent (e.g., Lipofectamine® 3000).
-
Phosphate-Buffered Saline (PBS).
-
Dual-Luciferase® Reporter Assay System.
-
-
Equipment:
-
Humidified incubator at 37°C with 5% CO2.
-
Luminometer capable of reading 96-well plates.
-
Standard cell culture equipment.
-
Experimental Workflow
Caption: Experimental workflow for the this compound luciferase reporter gene assay.
Detailed Procedure
Day 1: Cell Seeding
-
Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
Day 2: Transfection
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, transfect with the LRH-1/SF-1 reporter plasmid and the Renilla control plasmid.
-
Replace the medium in each well with the transfection mix.
-
Incubate for 4-6 hours.
-
Remove the transfection mix and replace it with fresh culture medium.
-
Incubate for an additional 18-24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 10 nM to 30 µM. Include a DMSO vehicle control.
-
Remove the medium from the cells and add the this compound dilutions.
-
Incubate for 16-24 hours.
Day 4: Luminescence Measurement
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Carefully remove the medium from the wells and wash once with PBS.
-
Add cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Following the assay kit's instructions, add the firefly luciferase substrate to each well and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
Data Presentation and Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
Fold Induction: Calculate the fold induction by dividing the RLU of the this compound-treated wells by the average RLU of the vehicle control wells.
-
Dose-Response Curve: Plot the fold induction as a function of the this compound concentration.
-
EC50 Calculation: Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the dose-response curve to a four-parameter logistic equation.
Expected Quantitative Data
The following table summarizes typical data that can be expected from this assay, based on published literature for RJW100 (the racemic mixture of RR- and SS-RJW100) and the finding that this compound is more potent.[3][4]
| Parameter | Agonist | Cell Line | Reported Value |
| EC50 | RJW100 | HeLa | 1.5 µM[5] |
| EC50 | RJW100 | Not specified | 1.5 ± 0.4 μM[4] |
| Relative Activity | This compound vs. SS-RJW100 | Not specified | This compound is 46% more active[3] |
| Fold Induction | Agonist-dependent | HepG2 | > 5-fold |
| Z'-factor | Assay-dependent | HepG2 | > 0.5 |
Conclusion
The this compound luciferase reporter gene assay is a highly effective tool for studying the activation of LRH-1 and SF-1 nuclear receptors. It is suitable for high-throughput screening of potential agonists and antagonists, as well as for detailed mechanistic studies of nuclear receptor function. The protocol provided here, in conjunction with the dual-luciferase system, ensures reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New High-Throughput Screen Discovers Novel Ligands of Full-Length Nuclear Receptor LRH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of LRH-1 Agonists in Mice
For: Researchers, scientists, and drug development professionals.
Introduction
This document provides a summary of the available information regarding the in vivo administration of Liver Receptor Homolog-1 (LRH-1) agonists in mice, with a focus on providing guidance for preclinical research. While the user's request specifically targeted the compound RR-RJW100, a potent agonist of the nuclear receptors LRH-1 and steroidogenic factor-1 (SF-1), a comprehensive search of publicly available scientific literature and databases did not yield specific in vivo dosing and administration protocols for this particular compound in mice. This compound is recognized as the more potent enantiomer of RJW100 and is implicated in the regulation of metabolic homeostasis, making it a compound of interest for studies in diabetes, liver disease, and inflammatory bowel disease.[1]
In the absence of direct data for this compound, this document presents information on a different LRH-1 agonist, BL001 , for which in vivo studies in mouse models of type 1 diabetes have been published.[2][3][4][5][6] This information is intended to serve as a reference point for researchers designing in vivo studies with LRH-1 agonists. It is crucial to note that the provided protocols for BL001 are not directly transferable to this compound and should be used as a guideline for dose-finding and protocol development studies.
Signaling Pathway of LRH-1 Agonists
LRH-1 agonists like this compound and BL001 exert their effects by binding to and activating the Liver Receptor Homolog-1 (LRH-1), a nuclear receptor that plays a key role in regulating gene expression involved in metabolism, inflammation, and cellular proliferation. Upon activation, LRH-1 binds to specific DNA response elements in the promoter regions of target genes, modulating their transcription. This can lead to a variety of cellular responses, including the regulation of steroidogenesis, bile acid synthesis, and glucose metabolism, as well as the suppression of inflammatory pathways.
Figure 1: Simplified signaling pathway of LRH-1 agonists.
Experimental Protocols (Based on LRH-1 Agonist BL001)
The following protocols are derived from studies using the LRH-1 agonist BL001 in mouse models of type 1 diabetes. These should be adapted and optimized for this compound through rigorous dose-response and pharmacokinetic studies.
Animal Models
-
Streptozotocin (STZ)-induced diabetes model: This model is commonly used to induce hyperglycemia in mice through the destruction of pancreatic beta cells.
-
Non-obese diabetic (NOD) mice: This is a spontaneous model of autoimmune diabetes.[3]
-
RIP-B7.1 transgenic mice: An inducible model of autoimmune diabetes.[3]
Formulation of Dosing Solution
While the exact vehicle for BL001 is not specified in the provided search results, a common vehicle for in vivo administration of small molecules in mice is a suspension in a solution such as:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
A solution containing a small percentage of a solubilizing agent like DMSO or ethanol, further diluted in saline or corn oil.
It is critical to perform solubility and stability testing for this compound in the chosen vehicle prior to in vivo administration.
Administration Route and Frequency
For the LRH-1 agonist BL001, the following administration route has been reported:
-
Intraperitoneal (i.p.) injection: This route was used for daily administration in mouse models of diabetes.[3] The half-life of BL001 was noted to be short when administered orally, necessitating daily intraperitoneal injections for sustained exposure.[3]
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating an LRH-1 agonist in a mouse model of disease.
Figure 2: General experimental workflow for in vivo studies.
Quantitative Data Summary (Hypothetical for this compound)
As no in vivo data for this compound is available, the following tables are presented as templates. Researchers should populate these tables with data obtained from their own dose-finding and efficacy studies.
Table 1: Hypothetical Dose-Response Study Design for this compound in a Mouse Model
| Treatment Group | Compound | Dose (mg/kg) | Administration Route | Frequency | Number of Animals |
| 1 | Vehicle | - | i.p. | Daily | 10 |
| 2 | This compound | X | i.p. | Daily | 10 |
| 3 | This compound | 2X | i.p. | Daily | 10 |
| 4 | This compound | 5X | i.p. | Daily | 10 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | i.p. | X | Data to be determined |
| Tmax (h) | i.p. | X | Data to be determined |
| AUC (ng*h/mL) | i.p. | X | Data to be determined |
| t1/2 (h) | i.p. | X | Data to be determined |
| Bioavailability (%) | Oral vs. i.v. | X | Data to be determined |
Conclusion and Recommendations
While this compound is a promising LRH-1 agonist, there is a clear lack of published in vivo data to guide its use in mouse models. The information provided on the related compound BL001 offers a starting point for experimental design, particularly concerning the potential need for daily intraperitoneal administration due to a likely short oral half-life.
It is strongly recommended that researchers planning to use this compound in vivo conduct preliminary studies to determine its solubility, stability, and pharmacokinetic profile. Subsequently, a well-designed dose-response study is essential to identify a safe and efficacious dose range for the specific animal model and disease context. The templates and workflows provided in this document are intended to aid in the systematic development of these crucial preclinical experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NR5A2/LRH-1 regulates the PTGS2-PGE2-PTGER1 pathway contributing to pancreatic islet survival and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LRH-1/NR5A2 to treat type 1 diabetes mellitus [cell-stress.com]
- 4. LRH‐1/NR5A2 targets mitochondrial dynamics to reprogram type 1 diabetes macrophages and dendritic cells into an immune tolerance phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRH-1 agonism favours an immune-islet dialogue which protects against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LRH-1/NR5A2 targets mitochondrial dynamics to reprogram type 1 diabetes macrophages and dendritic cells into an immune tolerance phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RR-RJW100 in Intestinal Organoid Cultures: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing RR-RJW100, a potent agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), in intestinal organoid cultures. These guidelines are intended to assist in the investigation of intestinal stem cell biology, epithelial regeneration, and the development of novel therapeutics for intestinal diseases.
Introduction to this compound and its Role in Intestinal Biology
This compound is a high-affinity synthetic agonist for Liver Receptor Homolog-1 (LRH-1), a key nuclear receptor that governs crucial aspects of intestinal physiology.[1] LRH-1 is highly expressed in the crypts of the small and large intestine, where it plays a vital role in maintaining the intestinal stem cell (ISC) niche, promoting cell renewal, and regulating local immune responses.[2]
Activation of LRH-1 has been shown to potentiate Wnt/β-catenin signaling, a fundamental pathway for ISC maintenance and proliferation.[3] Furthermore, LRH-1 is essential for sustaining Notch signaling, which is critical for directing cell fate decisions and ensuring the survival of crypt cells.[1][3][4] Loss of LRH-1 in intestinal organoids leads to diminished Notch signaling, increased apoptosis in the crypt, and altered differentiation of epithelial cell lineages.[1][3] Given its central role in intestinal homeostasis, targeting LRH-1 with agonists like this compound presents a promising therapeutic strategy for conditions such as inflammatory bowel disease (IBD).
Application Notes
This compound, as a potent LRH-1 agonist, is expected to enhance the growth and robustness of intestinal organoids. Its application can be particularly valuable in models of intestinal injury and inflammation, where it may promote epithelial repair and mitigate damage.
Expected Effects of this compound on Intestinal Organoids:
-
Enhanced Growth and Budding: Activation of LRH-1 is anticipated to stimulate ISC proliferation through the Wnt and Notch pathways, leading to an increase in organoid size and the formation of crypt-like buds.
-
Maintenance of Stemness: By promoting key stem cell signaling pathways, this compound is expected to help maintain a healthy pool of Lgr5+ ISCs within the organoids.
-
Modulation of Differentiation: LRH-1 influences the differentiation of intestinal epithelial cells. Treatment with this compound may alter the proportions of various cell types, including Paneth cells, goblet cells, and enterocytes.
-
Anti-inflammatory Effects: In inflammatory models, this compound may exert protective effects by upregulating anti-inflammatory genes and supporting epithelial barrier function. A related potent LRH-1 agonist, 6N, has been shown to induce the expression of anti-inflammatory cytokine IL-10 and reduce the expression of pro-inflammatory cytokines IL-1β and TNFα in an intestinal organoid model of inflammation.[5]
Experimental Protocols
The following protocols provide a framework for incorporating this compound into standard intestinal organoid culture workflows.
Protocol 1: General Culture of Intestinal Organoids
This protocol outlines the basic steps for establishing and maintaining mouse or human intestinal organoids.
Materials:
-
Intestinal crypts isolated from mouse or human tissue
-
Basement membrane matrix (e.g., Matrigel®)
-
Intestinal Organoid Culture Medium (see Table 1 for composition)
-
24-well tissue culture plates
Procedure:
-
Crypt Isolation: Isolate intestinal crypts from fresh tissue using established protocols involving EDTA chelation and mechanical dissociation.
-
Embedding in Matrix: Resuspend the isolated crypts in a cold basement membrane matrix at the desired density.
-
Plating: Dispense 50 µL domes of the crypt-matrix suspension into the center of pre-warmed 24-well plates.
-
Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the matrix to polymerize.
-
Addition of Medium: Gently add 500 µL of pre-warmed Intestinal Organoid Culture Medium to each well.
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Replace the medium every 2-3 days. Organoids can be passaged every 7-10 days by mechanical disruption and re-plating.
Table 1: Composition of Intestinal Organoid Culture Medium
| Component | Final Concentration | Supplier (Example) |
| Advanced DMEM/F12 | - | Thermo Fisher Scientific |
| Penicillin-Streptomycin | 1x | Thermo Fisher Scientific |
| HEPES | 10 mM | Thermo Fisher Scientific |
| GlutaMAX™ | 1x | Thermo Fisher Scientific |
| N-2 Supplement | 1x | Thermo Fisher Scientific |
| B-27 Supplement | 1x | Thermo Fisher Scientific |
| N-Acetylcysteine | 1 mM | Sigma-Aldrich |
| Recombinant Murine EGF | 50 ng/mL | R&D Systems |
| Recombinant Human Noggin | 100 ng/mL | R&D Systems |
| Recombinant Human R-spondin1 | 500 ng/mL | R&D Systems |
| Y-27632 (for the first 2 days) | 10 µM | Tocris Bioscience |
| CHIR99021 (optional, for stem cell enrichment) | 3 µM | Tocris Bioscience |
Protocol 2: Application of this compound to Intestinal Organoid Cultures
This protocol describes how to treat established intestinal organoids with this compound.
Materials:
-
Established intestinal organoid cultures (Day 3-5 after passaging)
-
This compound stock solution (dissolved in DMSO)
-
Intestinal Organoid Culture Medium
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in Intestinal Organoid Culture Medium to the desired final concentration. A concentration range of 100 nM to 1 µM is a suggested starting point for dose-response experiments, based on the potency of similar LRH-1 agonists. A 1 µM concentration of the potent LRH-1 agonist 6N has been used effectively in intestinal organoid studies.[5]
-
Treatment: Aspirate the existing medium from the organoid cultures and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Culture the organoids for the desired treatment duration. For long-term studies, the medium with this compound should be refreshed every 2-3 days. A 72-hour treatment period has been shown to be effective for inducing gene expression changes with a potent LRH-1 agonist.[5]
-
Analysis: At the end of the treatment period, organoids can be harvested for various downstream analyses, including quantitative morphology, gene expression analysis, and immunofluorescence staining.
Protocol 3: Quantitative Analysis of Organoid Morphology
This protocol provides a method for quantifying changes in organoid size and budding.
Materials:
-
Brightfield microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition: Capture brightfield images of multiple fields of view for each experimental condition at different time points (e.g., Day 0, 3, 5, and 7 of treatment).
-
Size Measurement: Using image analysis software, measure the cross-sectional area of individual organoids.
-
Budding Quantification: Count the number of crypt-like buds per organoid. A bud can be defined as a distinct protrusion from the central organoid body.
-
Data Analysis: Calculate the average organoid size and budding frequency for each condition. Perform statistical analysis to determine the significance of any observed differences.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound.
Table 2: Effect of this compound on Intestinal Organoid Size
| Treatment | Concentration | Average Organoid Area (µm²) ± SD (Day 3) | Average Organoid Area (µm²) ± SD (Day 5) | Average Organoid Area (µm²) ± SD (Day 7) |
| Vehicle (DMSO) | - | |||
| This compound | 100 nM | |||
| This compound | 500 nM | |||
| This compound | 1 µM |
Table 3: Effect of this compound on Intestinal Organoid Budding
| Treatment | Concentration | Average Buds per Organoid ± SD (Day 3) | Average Buds per Organoid ± SD (Day 5) | Average Buds per Organoid ± SD (Day 7) |
| Vehicle (DMSO) | - | |||
| This compound | 100 nM | |||
| This compound | 500 nM | |||
| This compound | 1 µM |
Table 4: Effect of this compound on Gene Expression in Intestinal Organoids (72h Treatment)
| Gene | Treatment (1 µM this compound) | Fold Change vs. Vehicle | p-value |
| Lgr5 (Stem Cell Marker) | |||
| Olfm4 (Stem Cell Marker) | |||
| Hes1 (Notch Target) | |||
| Axin2 (Wnt Target) | |||
| Lyz1 (Paneth Cell Marker) | |||
| Muc2 (Goblet Cell Marker) | |||
| Vil1 (Enterocyte Marker) | |||
| Cyp11a1 (LRH-1 Target) | |||
| Il10 (Anti-inflammatory) |
Visualizations
The following diagrams illustrate key signaling pathways and workflows relevant to the application of this compound in intestinal organoid cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRH-1 mitigates intestinal inflammatory disease by maintaining epithelial homeostasis and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Another One Bites the Gut: Nuclear Receptor LRH-1 in Intestinal Regeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RR-RJW100-Induced Steroidogenesis in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RR-RJW100 is a potent and specific synthetic agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). As the more active enantiomer of the racemic mixture RJW100, this compound offers a valuable tool for studying the regulation of steroidogenesis. LRH-1 and SF-1 are critical transcription factors that govern the expression of a cascade of genes essential for the biosynthesis of steroid hormones, including progestins, glucocorticoids, mineralocorticoids, and androgens.
These application notes provide a comprehensive guide for utilizing this compound to induce and investigate steroidogenesis in relevant cell line models. The protocols outlined below are designed to be adaptable to specific research questions and laboratory setups.
Mechanism of Action
This compound functions by binding to the ligand-binding domains of LRH-1 and SF-1. This binding event induces a conformational change in the receptors, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. Key target genes in the steroidogenic pathway include the Steroidogenic Acute Regulatory Protein (StAR), which facilitates the transport of cholesterol into the mitochondria, and various cytochrome P450 enzymes responsible for the sequential conversion of cholesterol into different steroid hormones.
Figure 1: Simplified signaling pathway of this compound in a target cell.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments using this compound. Due to the limited availability of public data for this compound, researchers are encouraged to populate these tables with their own dose-response and time-course experimental results.
Table 1: Effect of this compound on Steroid Hormone Production
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Progesterone (ng/mL) | Cortisol (ng/mL) | Testosterone (ng/mL) | Estradiol (pg/mL) |
| H295R | 24 | 0 (Vehicle) | ||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| Leydig (e.g., MA-10) | 24 | 0 (Vehicle) | ||||
| 0.1 | ||||||
| 1 | ||||||
| 10 |
Table 2: Effect of this compound on Steroidogenic Gene Expression (Fold Change vs. Vehicle)
| Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | StAR | CYP11A1 | HSD3B2 | CYP17A1 | CYP21A2 | CYP11B1 |
| H295R | 12 | 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | ||||||||
| 1 | ||||||||
| 10 | ||||||||
| Leydig (e.g., MA-10) | 12 | 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | ||||||||
| 1 | ||||||||
| 10 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on steroidogenesis.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of H295R cells, a human adrenocortical carcinoma cell line that is a well-established model for studying steroidogenesis.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Bovine Serum Albumin (BSA)
-
Insulin, Transferrin, Selenium (ITS) supplement
-
This compound
-
DMSO (vehicle control)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Culture: Culture H295R cells in DMEM/F12 medium supplemented with BSA and ITS at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 6-well or 24-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): For some experiments, to reduce basal steroid production, cells can be cultured in a serum-free medium for 12-24 hours prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) depending on the endpoint being measured (gene expression or hormone production).
Protocol 2: Steroid Hormone Quantification
This protocol outlines the measurement of steroid hormones in the cell culture supernatant using a competitive ELISA, a commonly used method. For more comprehensive analysis, LC-MS/MS is the gold standard.
Materials:
-
Cell culture supernatant from Protocol 1
-
Commercially available ELISA kits for progesterone, cortisol, testosterone, etc.
-
Microplate reader
Procedure:
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the supernatant to pellet any cell debris. The clear supernatant can be used directly or stored at -80°C.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific steroid hormone being measured. This typically involves adding the supernatant, enzyme-conjugated steroid, and substrate to antibody-coated wells.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the steroid hormone in each sample based on a standard curve.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the measurement of the mRNA levels of key steroidogenic genes.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., StAR, CYP11A1, HSD3B2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA. Run the reaction on a qPCR instrument.
-
Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 4: Western Blotting for Protein Expression
This protocol is for assessing the protein levels of SF-1, LRH-1, and downstream steroidogenic enzymes.
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer with protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SF-1, LRH-1, and other target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Application Notes and Protocols for Measuring RR-RJW100 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of RR-RJW100, a potent agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). The protocols outlined below are essential for researchers studying metabolic diseases, inflammatory conditions, and cancers where LRH-1 and SF-1 play a crucial role.
This compound is the more active enantiomer of the dual agonist RJW100 and has been instrumental in elucidating the therapeutic potential of targeting these receptors. Accurate and reproducible measurement of its activity is critical for screening, characterization, and preclinical development of LRH-1/SF-1 modulators.
I. Overview of this compound and its Mechanism of Action
This compound binds to the ligand-binding pocket (LBP) of LRH-1 and SF-1, inducing a conformational change that promotes the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the regulation of their transcription. A key target gene for LRH-1 is the Small Heterodimer Partner (SHP).
Below is a diagram illustrating the signaling pathway activated by this compound.
Figure 1: Simplified signaling pathway of this compound.
II. Quantitative Data Summary
The following tables summarize key quantitative data for RJW100 and its enantiomers from published literature. This data is crucial for experimental design and interpretation of results.
| Compound | Target | Assay Type | Value (pEC50) | Value (µM) | Reference |
| RJW100 | LRH-1 | Luciferase Reporter | 6.6 | EC50: 0.25 | |
| RJW100 | SF-1 | Luciferase Reporter | 7.5 | EC50: 0.032 | |
| This compound | LRH-1 | Luciferase Reporter | - | EC50: 1.5 +/- 0.4 | |
| 6N (analogue) | LRH-1 | Luciferase Reporter | - | EC50: low nM |
Table 1: Potency (EC50) of RJW100 and related compounds in cell-based assays.
| Compound | Target | Assay Type | Value (Ki in µM) | Reference |
| This compound | LRH-1 | Competition Binding | 13 | |
| SS-RJW100 | LRH-1 | Competition Binding | 15 | |
| This compound | SF-1 | Competition Binding | 1.2 | |
| SS-RJW100 | SF-1 | Competition Binding | 1.2 |
Table 2: Binding affinities of this compound and SS-RJW100.
| Compound | Target | Assay Type | Value (ΔTm in °C) | Reference |
| RJW100 | LRH-1 LBD | DSF | ~3 | |
| This compound | LRH-1 LBD | DSF | Higher than SS-RJW100 | |
| SS-RJW100 | LRH-1 LBD | DSF | Lower than this compound |
Table 3: Thermostability shifts induced by ligand binding.
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
This is the gold standard functional assay to measure the ability of this compound to activate LRH-1 or SF-1 and drive the expression of a reporter gene.
Figure 2: Workflow for a luciferase reporter gene assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture human cell lines such as HeLa or HepG2 in appropriate media.
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (24 hours post-seeding):
-
For each well, prepare a transfection complex containing:
-
An expression vector for full-length human LRH-1 or SF-1.
-
A reporter vector containing a promoter with LRH-1/SF-1 response elements upstream of the firefly luciferase gene.
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate cells with the transfection mix for 4-6 hours before replacing with fresh media.
-
-
Compound Treatment (24 hours post-transfection):
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Add the diluted compound to the cells and incubate for 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Aspirate the media and lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity sequentially in a plate luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
This protocol measures the effect of this compound on the transcription of its known target genes in a more physiologically relevant context than a reporter assay.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 for LRH-1 studies) in 6-well or 12-well plates and grow to ~80% confluency.
-
Treat cells with this compound at various concentrations (e.g., starting from 5 µM) for a predetermined time course (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
RNA Isolation:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target gene (e.g., SHP, CYP11A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
A suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Use the ΔΔCt method to determine the fold change in target gene expression relative to the housekeeping gene and normalized to the vehicle control.
-
DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.
Methodology:
-
Protein and Compound Preparation:
-
Express and purify the ligand-binding domain (LBD) of LRH-1 or SF-1.
-
Prepare a solution of the purified LBD in a suitable buffer.
-
Prepare a stock solution of this compound in DMSO and dilute it in the assay buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and this compound (or vehicle control).
-
The final concentration of protein is typically 2-5 µM, and the compound concentration can be varied.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to increase the temperature incrementally (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
-
Data Analysis:
-
As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition (the peak of the first derivative) is the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with the vehicle from the Tm of the protein with this compound. A positive ΔTm indicates stabilization.
-
Application Notes and Protocols: Determining Optimal Treatment Duration of RR-RJW100 for Gene Activation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RR-RJW100 is a novel small molecule modulator designed to activate specific gene expression pathways. Understanding the temporal dynamics of this compound-mediated gene activation is critical for designing effective in vitro and in vivo experiments. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal treatment duration of this compound for maximal activation of the target gene, Gene-of-Interest (GOI), through the hypothetical "J-Kinase" signaling pathway. The protocols outlined below describe a time-course experiment to measure both the transcriptional and translational response to this compound treatment in a cellular model.
Mechanism of Action Overview
This compound is hypothesized to function as a potent and selective activator of "J-Kinase." Upon activation, J-Kinase phosphorylates the transcription factor "Signal Transducer and Activator of Transcription Z" (STAT-Z). Phosphorylated STAT-Z then dimerizes and translocates to the nucleus, where it binds to the promoter region of the Gene-of-Interest (GOI), initiating its transcription. The subsequent increase in GOI mRNA leads to the translation of the GOI protein, which is the ultimate therapeutic target.
Quantitative Data Summary
The following tables summarize the expected results from a time-course experiment designed to assess the optimal duration of this compound treatment. In this example, HEK293 cells were treated with a fixed concentration (10 µM) of this compound, and samples were collected at various time points.
Table 1: Time-Course of GOI mRNA Expression Following this compound Treatment
| Treatment Duration (Hours) | Fold Change in GOI mRNA (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.1 |
| 2 | 5.2 | 0.6 |
| 4 | 15.8 | 1.9 |
| 8 | 25.3 | 3.1 |
| 12 | 18.6 | 2.2 |
| 24 | 7.1 | 0.9 |
| 48 | 2.5 | 0.4 |
Table 2: Time-Course of GOI Protein Expression Following this compound Treatment
| Treatment Duration (Hours) | Relative GOI Protein Level (Normalized to Loading Control) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.2 |
| 4 | 1.5 | 0.3 |
| 8 | 4.7 | 0.5 |
| 12 | 9.8 | 1.1 |
| 24 | 16.2 | 2.0 |
| 48 | 12.5 | 1.5 |
| 72 | 6.8 | 0.8 |
Experimental Workflow
The following diagram illustrates the general workflow for determining the optimal treatment duration for this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture cells overnight in complete growth medium at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed complete growth medium to the final desired concentration (e.g., 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Return the plates to the incubator. Harvest cells at each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours) for downstream analysis.
Protocol 2: RNA Isolation and qRT-PCR for GOI mRNA Quantification
-
Cell Lysis and RNA Isolation: At each time point, wash the cells once with ice-cold PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: Prepare the qRT-PCR reaction mix using a suitable SYBR Green master mix, forward and reverse primers for the GOI and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of the GOI mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Protein Extraction and Western Blot for GOI Protein Quantification
-
Cell Lysis and Protein Extraction: At each time point, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the GOI protein and a loading control protein (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the GOI protein signal to the corresponding loading control signal for each sample.
Conclusion
Based on the provided hypothetical data, the optimal treatment duration for this compound to achieve maximal GOI gene expression at the transcriptional level is approximately 8 hours. For maximal protein expression, a longer treatment duration of around 24 hours is recommended. These time points serve as a crucial starting point for further experimental design, including dose-response studies and functional assays. Researchers should validate these time points in their specific cellular model and experimental context.
Application Notes and Protocols for RR-RJW100 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RR-RJW100 is a potent synthetic agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1][2] As the more active enantiomer of the racemic compound RJW100, this compound has demonstrated significant potential in preclinical studies related to metabolic diseases and various cancers.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on responsive cell lines, with a particular focus on cancer cell models.
LRH-1 and SF-1 are critical transcription factors involved in the regulation of development, steroidogenesis, and cellular proliferation.[5][6][7][8] Their aberrant expression has been implicated in the progression of several cancers, including those of the pancreas and breast.[9][10] this compound offers a valuable tool to probe the signaling pathways governed by these receptors and to evaluate their therapeutic potential.
Data Presentation: Cell Line Responsiveness to this compound
While specific EC50 values for this compound across a wide range of cell lines are not extensively published, the available data for the closely related compound RJW100, and the established higher potency of the RR-enantiomer, allow for the identification of potentially responsive cell lines.[1][3][4] Pancreatic and breast cancer cell lines expressing high levels of LRH-1 and/or SF-1 are prime candidates for exhibiting a significant response to this compound treatment.
| Cell Line | Cancer Type | Target Receptor(s) | Reported EC50 of RJW100 (HeLa) | Expected Response to this compound | Key Downstream Targets |
| Pancreatic Cancer | |||||
| MIA PaCa-2 | Pancreatic | LRH-1 | Not Reported | High | Cyclin D1, Cyclin E1, c-Myc[11] |
| Hs766T | Pancreatic | LRH-1 | Not Reported | High | Cyclin D1, Cyclin E1, c-Myc[11] |
| Capan-1 | Pancreatic | LRH-1 | Not Reported | Moderate-High | Cyclin D1, Cyclin E1, c-Myc[11] |
| AsPC-1 | Pancreatic | LRH-1 | Not Reported | Moderate-High | Cyclin D1, Cyclin E1, c-Myc[11] |
| Breast Cancer | |||||
| MCF-7 | Breast (ER+) | LRH-1, SF-1 | Not Reported | Moderate-High | Estrogen-responsive genes |
| T-47D | Breast (ER+) | LRH-1, SF-1 | Not Reported | Moderate-High | Estrogen-responsive genes |
| Other | |||||
| HeLa | Cervical | LRH-1 (transfected) | 1.5 µM[12] | High | Reporter gene expression[12] |
| HepG2 | Liver | LRH-1 | Not Reported | High | SHP (Small Heterodimer Partner)[12] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as an agonist, binds to the ligand-binding domain of LRH-1 and SF-1. This binding event induces a conformational change in the receptor, leading to the recruitment of co-activator proteins. The receptor-co-activator complex then binds to specific DNA response elements in the promoter regions of target genes, initiating their transcription. Key downstream targets in cancer cells include genes involved in cell cycle progression and proliferation, such as CCND1 (Cyclin D1), CCNE1 (Cyclin E1), and MYC (c-Myc).
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Activity
A typical workflow to characterize the effects of this compound on a responsive cell line involves a series of in vitro assays to measure cell viability, target engagement, and downstream functional outcomes.
Caption: Experimental workflow for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Responsive cell line (e.g., MIA PaCa-2)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Luciferase Reporter Assay for LRH-1/SF-1 Activity
This assay measures the transcriptional activity of LRH-1 or SF-1 in response to this compound treatment.
Materials:
-
HEK293T or other suitable host cell line
-
Expression vector for full-length human LRH-1 or SF-1
-
Luciferase reporter vector containing LRH-1/SF-1 response elements upstream of the luciferase gene (e.g., pGL4)
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or serum-free medium
-
This compound stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect host cells in a 24-well plate with the LRH-1/SF-1 expression vector, the luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh complete medium containing varying concentrations of this compound or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control.
Western Blot for Downstream Target Proteins
This protocol is for detecting changes in the expression of LRH-1/SF-1 downstream target proteins, such as Cyclin D1 and c-Myc, following this compound treatment.
Materials:
-
Responsive cell line (e.g., MIA PaCa-2)
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Supplier | Catalog # | Recommended Dilution |
| LRH-1 | R&D Systems | PP-H2325-00 | 1:1000 |
| SF-1 | Santa Cruz Biotechnology | sc-393592 | 1:1000 |
| Cyclin D1 | Cell Signaling Technology | 2978 | 1:1000 |
| c-Myc | Cell Signaling Technology | 5605 | 1:1000 |
| β-Actin (Loading Control) | Sigma-Aldrich | A5441 | 1:5000 |
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for LRH-1/SF-1 Localization
This protocol allows for the visualization of the subcellular localization of LRH-1 or SF-1 in response to this compound treatment.[13]
Materials:
-
Responsive cell line
-
This compound stock solution (in DMSO)
-
Glass coverslips in 24-well plates
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (3% BSA in PBS)
-
Primary antibody for LRH-1 or SF-1 (see table in Western Blot section)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat the cells with this compound or vehicle control for the desired time (e.g., 1-6 hours).
-
Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Nuclear translocation of LRH-1/SF-1 is expected upon agonist treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. uniprot.org [uniprot.org]
- 5. Minireview: Steroidogenic Factor 1: Its Roles in Differentiation, Development, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 7. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 8. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New generation breast cancer cell lines developed from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Authenticated Breast Cancer Cell Lines for Cancer Research [sigmaaldrich.com]
- 11. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of RR-RJW100
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive Protocols for In Vitro Cytotoxicity Assessment of the LRH-1/SF-1 Agonist RR-RJW100.
Introduction to In Vitro Cytotoxicity Testing
In vitro cytotoxicity testing is a foundational component in the preclinical evaluation of novel therapeutic compounds.[1] These assays provide critical data on a compound's potential to induce cell damage or death, guiding decisions for further development.[2] Standardized assays offer a rapid and high-throughput method to determine key parameters like the half-maximal inhibitory concentration (IC50), which is essential for evaluating the potency of a compound.[3]
This compound is the more potent enantiomer of RJW100, a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).[4][5][6][7] These receptors are involved in regulating metabolism, inflammation, and cell proliferation, making them targets for diseases like diabetes, liver disease, and cancer.[8][9] Assessing the cytotoxic profile of this compound is crucial to understanding its therapeutic window and potential off-target effects. This document outlines a multi-assay approach to comprehensively evaluate the cytotoxicity of this compound by examining its effects on cell viability, membrane integrity, and the induction of apoptosis.
Core Assays for a Comprehensive Cytotoxicity Profile
A multi-parametric approach is recommended to build a complete cytotoxicity profile for this compound. The following assays provide complementary information:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[10][11]
-
LDH Release Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[12][13][14]
-
Annexin V/PI Apoptosis Assay: Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15][16][17][18][19]
-
Western Blot Analysis: Detects changes in the expression and cleavage of key proteins involved in the apoptotic signaling cascade.[20][21][22]
Experimental Protocols
General Cell Culture and Compound Treatment
-
Cell Lines: Select appropriate cancer cell lines based on the research context (e.g., liver, colorectal, or breast cancer cell lines where LRH-1/SF-1 may be relevant).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well flat-bottom plate.[2] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of this compound. Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10][23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[10][23] Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme released into the culture medium upon cell lysis.[12][14][24]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the end of incubation.[14]
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit) to each well. Incubate for 30 minutes at room temperature, protected from light.[14]
-
Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[15][17][18]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.[19] Wash the cells twice with ice-cold PBS.[19]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer.[15] Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.[15] Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[15]
Protocol: Western Blot for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins that regulate and execute apoptosis, such as caspases and members of the Bcl-2 family.[22]
-
Protein Extraction: Following treatment with this compound, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20] Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Analysis: Analyze the band intensities using densitometry software to quantify changes in protein expression.[20]
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables for comparative analysis.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) for this compound
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| Cell Line A | |||
| Cell Line B |
| Cell Line C | | | |
Table 2: Cytotoxicity (LDH Assay) - % Cytotoxicity at a Specific Concentration (e.g., 10 µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| Cell Line A | |||
| Cell Line B |
| Cell Line C | | | |
Table 3: Apoptosis Analysis (Flow Cytometry) - % of Apoptotic Cells (Early + Late) after 48h Treatment
| Concentration | Cell Line A | Cell Line B | Cell Line C |
|---|---|---|---|
| Control | |||
| 1 µM | |||
| 5 µM |
| 10 µM | | | |
Table 4: Western Blot Analysis - Fold Change in Protein Expression (Normalized to Control) after 48h Treatment
| Protein Target | Cell Line A | Cell Line B | Cell Line C |
|---|---|---|---|
| Cleaved Caspase-3 | |||
| Cleaved PARP |
| Bcl-2/Bax Ratio | | | |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Troubleshooting & Optimization
troubleshooting inconsistent results with RR-RJW100
Welcome to the support center for RR-RJW100, a selective inhibitor of the JK1 signaling pathway. This resource is designed to help researchers and drug development professionals troubleshoot common issues and refine their experimental protocols to ensure consistent and reliable results.
Troubleshooting Guide
Inconsistent results in cell-based assays can arise from a variety of factors, ranging from reagent handling to experimental technique.[1][2] This guide addresses the most frequently encountered issues when working with this compound.
Issue: High Variability in Assay Results
High variability between replicate wells or across different experiments is a common challenge that can obscure the true effect of an inhibitor.[1][3]
Answer: This issue often stems from inconsistencies in your experimental technique.[1] The most common causes include:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary source of variability.[1][3] Ensure you thoroughly mix the cell suspension before and during the plating process.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter media concentration and impact cell growth.[1][3] It is advisable to avoid using the outer wells for experimental samples or to fill them with sterile PBS or media to create a humidity barrier.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant errors.[1] Regularly calibrate your pipettes and use proper technique.
-
Inconsistent Incubation Times: For endpoint assays, it is critical that the incubation time with detection reagents is uniform across all plates.[1]
Answer: Fluctuations in IC50 values often point to variations in experimental conditions or the health of your cells. Consider the following:
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered drug sensitivity.[4] It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Cell Health and Confluency: Always start your experiments with healthy, sub-confluent cells that are in the exponential growth phase.[3]
-
Reagent Consistency: Using different lots of reagents (e.g., FBS, media, this compound) can introduce variability.[5] If possible, use the same lot of reagents for a set of comparable experiments.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be consistent and non-toxic to the cells, typically below 0.5%.[3][6]
The following table summarizes how different cell seeding densities can impact the IC50 value of a hypothetical inhibitor in a 72-hour cell viability assay.
| Cell Seeding Density (cells/well) | Apparent IC50 (nM) | Standard Deviation (nM) | Notes |
| 2,500 | 45.2 | 5.1 | Lower cell numbers can increase sensitivity to the compound. |
| 5,000 | 58.7 | 4.3 | Optimal density for this specific cell line and assay duration. |
| 10,000 | 82.1 | 7.8 | Higher density may require longer incubation or higher compound concentrations. |
| 20,000 | 115.4 | 12.5 | Overgrowth can lead to nutrient depletion and affect results. |
Issue: Unexpected or Off-Target Effects
Observing unexpected cellular phenotypes can make it difficult to interpret your results.
Answer: Validating the specificity of a kinase inhibitor is crucial for correctly interpreting its biological effects.[7][8] While this compound is designed for high selectivity, off-target interactions can occur.[9][10] Here are some recommended approaches to investigate unexpected phenotypes:
-
Use Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized and structurally different JK1 inhibitors. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[8]
-
Rescue Experiments: The gold standard for confirming on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (in this case, JK1) that is resistant to the inhibitor. If the phenotype is reversed, it strongly indicates an on-target effect.[8]
-
Comprehensive Kinase Profiling: The most direct method to identify potential off-target kinases is through broad kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity.[8][11]
-
Downstream Signaling Analysis: Analyze the phosphorylation status of known downstream substrates of the suspected off-target kinase. If this compound modulates the phosphorylation of these substrates in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.[8]
Experimental Protocols
Adhering to a standardized and optimized protocol is key to achieving reproducible results.
Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability. It should be optimized for your specific cell line and experimental conditions.[5]
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentration of this compound.
-
Include appropriate controls: untreated cells, a vehicle-only control (e.g., 0.1% DMSO), and a positive control for cell death.[5]
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization and Absorbance Measurement:
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: As a powder, this compound is stable for up to 3 years when stored at -20°C.[12] Once reconstituted in a solvent like DMSO, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[6] Before use, allow the vial to equilibrate to room temperature in a desiccator.
Q2: What is the optimal solvent for reconstituting this compound?
A2: For most in vitro experiments, sterile DMSO is the recommended solvent.[12] Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid solvent-induced cytotoxicity.[3][6]
Q3: The this compound powder is not visible in the vial. Is it there?
A3: Small quantities of lyophilized powder may be difficult to see as they can coat the bottom or walls of the vial.[6] This is normal. When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial to fully dissolve the compound.
Q4: How can I confirm the activity of a new batch of this compound?
A4: To ensure consistency, it is good practice to test a new lot of the inhibitor alongside a previous, validated lot. Perform a dose-response experiment using a well-characterized cell line and compare the IC50 values. They should be within an acceptable range of each other.
Visual Guides
Fictional JK1 Signaling Pathway
The diagram below illustrates the hypothetical signaling cascade inhibited by this compound. JK1 activation leads to the phosphorylation of downstream targets, culminating in the transcription of genes involved in cell proliferation.
Troubleshooting Workflow for Inconsistent Results
When faced with variable data, a systematic approach can help identify the root cause. Use this workflow to diagnose and resolve common experimental issues.
Logic Diagram: Identifying Source of IC50 Variability
This diagram outlines the decision-making process for pinpointing the source of fluctuating IC50 values between experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. file.selleckchem.com [file.selleckchem.com]
Technical Support Center: Optimizing RR-RJW100 Concentration for Dose-Response Curves
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of RR-RJW100 for generating accurate and reproducible dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the more potent enantiomer of the racemic compound RJW100.[1][2] It functions as a synthetic agonist for two orphan nuclear receptors: Liver Receptor Homolog-1 (LRH-1, also known as NR5A2) and Steroidogenic Factor-1 (SF-1, also known as NR5A1).[1] As an agonist, this compound binds to these receptors and activates them, leading to the regulation of target gene transcription.[3] This activity is central to its role in metabolic homeostasis, making it a compound of interest in studies related to diabetes, liver disease, and inflammatory bowel disease.[1]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay endpoint. However, published data for the racemic mixture, RJW100, can provide a good starting point. For instance, an EC50 of 1.5 µM has been reported in a luciferase reporter assay using HeLa cells.[4] A significant dose-dependent increase in the transcript of a target gene, Small Heterodimer Partner (SHP), was observed starting at a concentration of 5 µM for RJW100.[4][5] For initial experiments, a broad concentration range spanning from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) is recommended to capture the full dose-response curve.
Q3: Which cell lines are suitable for studying the effects of this compound?
The choice of cell line is critical and should be based on the expression of the target receptors, LRH-1 and SF-1. Cell lines that have been successfully used in studies with RJW100 and its analogs include:
-
HEK293T cells: Commonly used for transient transfection-based reporter assays due to their high transfection efficiency.[6]
-
HeLa cells: Have been used to determine the EC50 of RJW100 in luciferase reporter gene assays.[4]
-
HepG2 cells: A human liver cancer cell line that is relevant for studying metabolic effects and has been used to analyze the expression of LRH-1 regulated genes.[6]
It is always recommended to verify the expression of LRH-1 and SF-1 in your chosen cell line before initiating experiments.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[7][8] For creating stock solutions, it is advisable to dissolve the compound in high-quality, anhydrous DMSO. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][9] It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No response or a very weak response at all tested concentrations. | 1. Inactive Compound: The compound may have degraded due to improper storage or handling. 2. Low Receptor Expression: The chosen cell line may not express sufficient levels of LRH-1 or SF-1. 3. Suboptimal Assay Conditions: Incubation times may be too short, or other assay components may be limiting. | 1. Prepare a fresh stock solution of this compound from a new aliquot. 2. Confirm LRH-1 and SF-1 expression in your cell line using qPCR or Western blot. Consider using a cell line known to have high expression or transiently transfecting the receptor. 3. Optimize incubation time (typically 18-24 hours for nuclear receptor activation). Ensure all other reagents are fresh and correctly prepared. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or cells. 2. Uneven Cell Seeding: A non-uniform cell monolayer can lead to inconsistent results. 3. Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. | 1. Use calibrated pipettes and practice consistent pipetting technique. Consider using automated liquid handlers for improved precision. 2. Ensure cells are thoroughly resuspended before plating to achieve a single-cell suspension. Gently rock the plate after seeding to ensure even distribution. 3. Visually inspect the wells for any signs of precipitation, especially at the highest concentrations. If observed, you may need to adjust the solvent concentration (e.g., ensure final DMSO concentration is consistent and non-toxic) or use a solubilizing agent. |
| The dose-response curve does not reach a plateau (saturation). | 1. Concentration Range is Too Low: The highest concentration tested is not sufficient to elicit a maximal response. 2. Compound Toxicity: At higher concentrations, the compound may be causing cell death, leading to a decrease in the measured signal. | 1. Extend the concentration range to include higher concentrations of this compound. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to assess the cytotoxic effects of the compound at each concentration. |
| The dose-response curve is biphasic or has an unusual shape. | 1. Off-target Effects: At higher concentrations, this compound may be interacting with other cellular targets, leading to a complex response. 2. Assay Artifacts: The assay signal may be influenced by factors other than receptor activation at high compound concentrations. | 1. Investigate potential off-target effects by consulting literature or using counter-screening assays. 2. Run appropriate controls, such as testing the compound in a parental cell line that does not express the receptors, to identify non-specific effects on the assay readout. |
Experimental Protocols
Detailed Methodology: Luciferase Reporter Gene Assay for this compound Dose-Response Curve
This protocol is designed for a 96-well plate format and assumes the use of a cell line with endogenous or transfected expression of LRH-1 or SF-1.
Materials:
-
This compound
-
HEK293T or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or similar serum-free medium
-
Transfection reagent (e.g., Lipofectamine)
-
Plasmid DNA:
-
Luciferase reporter plasmid containing response elements for LRH-1/SF-1
-
Expression plasmid for human LRH-1 or SF-1 (if not endogenously expressed)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (if necessary):
-
Prepare the transfection complexes according to the manufacturer's protocol. For each well, combine the luciferase reporter plasmid, the LRH-1/SF-1 expression plasmid (if needed), and the Renilla control plasmid with the transfection reagent in serum-free medium.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete growth medium and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to create a range of working concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final DMSO concentration).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of this compound activation of LRH-1/SF-1.
Caption: Experimental workflow for a dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Luciferase Assay System Protocol [worldwide.promega.com]
Technical Support Center: Troubleshooting High Background in Luciferase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background signal in luciferase assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a luciferase assay?
High background luminescence can originate from several sources, broadly categorized as reagent-related, cell-related, and procedural. Common causes include:
-
Reagent Contamination: Contamination in assay reagents, buffers, or water can lead to non-specific luminescence.[1][2][3]
-
Autoluminescence of Substrates: Some luciferase substrates, like coelenterazine (B1669285) used for Renilla luciferase, can auto-oxidize and produce light independently of the enzyme, contributing to background noise.
-
Cellular Health and Density: Unhealthy or dying cells can release endogenous materials that interfere with the assay.[4] Additionally, excessively high cell numbers can lead to an overabundance of cellular components that contribute to background.[4]
-
Choice of Assay Plates: The type of microplate used is critical. White plates, while maximizing signal, can also increase background and are prone to phosphorescence (absorbing and then emitting light).[1][2][5][6] Light leakage between wells can also be an issue.[5][7]
-
High Endogenous Luciferase-Like Activity: Some cell types may exhibit endogenous enzymatic activity that can act on the luciferase substrate.
-
Compound Interference: If screening compounds, the compounds themselves may be luminescent or affect the luciferase enzyme in a way that increases background signal.[1][8]
Q2: How can the choice of microplate affect background luminescence?
The material and color of the microplate significantly impact background signal and data quality:
-
White Plates: These are generally recommended for luminescence assays because they reflect and maximize the light signal. However, they can also lead to higher background readings and may suffer from phosphorescence.[1][2][5][6]
-
Black Plates: These plates are recommended for achieving the best signal-to-noise ratio as they reduce background and prevent crosstalk between wells, although the absolute signal (RLU values) will be lower compared to white plates.[2]
-
Clear Bottom Plates: White-walled plates with clear bottoms can be used for experiments where cell visualization is necessary before the assay, but they can be more expensive.[5]
Q3: Can my cell culture conditions contribute to high background?
Yes, several aspects of cell culture can influence background signals:
-
Cell Viability: It is crucial to use healthy and viable cells for your experiments. Stressed or dying cells can compromise membrane integrity, leading to the release of substances that interfere with the assay.[4]
-
Cell Seeding Density: Optimizing cell seeding density is important. While a sufficient number of cells is needed for a measurable signal, overcrowding should be avoided.[4]
-
Media and Supplements: Using fresh, appropriate culture media and supplements is essential for maintaining cell health.[4] Some components in serum, for instance, can inhibit luciferase activity, so consistency in serum batches is important.[2]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
If you are observing high readings in your negative control wells (e.g., cells transfected with an empty vector or untransfected cells), follow these troubleshooting steps.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting high background in luciferase assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh reagents and use new sterile water and buffers. If possible, test a different lot of reagents.[1] |
| Media Luminescence | Test the culture medium alone for any intrinsic luminescence. Some media components can produce a background signal. |
| Plate Phosphorescence | If using white plates, "dark adapt" them by incubating in the dark for about 10 minutes before reading to reduce plate autofluorescence.[6] |
| Well-to-Well Crosstalk | To minimize crosstalk, consider using black opaque plates which will reduce light leakage between wells.[2][5] |
| Sub-optimal Cell Number | Titrate the number of cells seeded per well to find the optimal density that provides a good signal-to-background ratio without overcrowding.[4] |
| Poor Cell Health | Ensure cells are healthy and not overgrown before seeding. Perform a viability count prior to the experiment.[4] |
Issue 2: High Signal in Test Wells Leading to Saturation
Extremely high luminescence values can exceed the linear range of the luminometer, leading to signal saturation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Luciferase Expression | If the signal is too high, it may be due to strong promoter activity or high transfection efficiency.[1][5] |
| - Reduce the amount of transfected plasmid DNA.[9] | |
| - Dilute the cell lysate before adding the luciferase substrate.[9][10] | |
| Instrument Settings | The luminometer's integration time may be too long for the bright signal. |
| - Decrease the integration time on the instrument.[2][3] | |
| Excessive Cell Numbers | A very high number of cells will produce a large amount of luciferase. |
| - Reduce the number of cells seeded per well.[9] |
Experimental Protocols
General Protocol for Cell Lysis in a 96-well Plate
This protocol outlines a standard procedure for lysing adherent cells in a 96-well plate prior to a luciferase assay.
-
Aspirate Media: Carefully remove the culture medium from each well.
-
Wash Cells (Optional but Recommended): Gently wash the cells once with 1X Phosphate-Buffered Saline (PBS). Aspirate the PBS.
-
Add Lysis Buffer: Add the recommended volume of 1X cell lysis buffer to each well (e.g., 20 µL). The exact volume can be adjusted to concentrate or dilute the lysate as needed.[11]
-
Incubate: Place the plate on a shaker for 5-15 minutes at room temperature to ensure complete lysis.[11][12]
-
Collect Lysate (Optional): The lysate can be directly used in the well, or it can be transferred to a new tube or plate for the assay. If transferring, it's good practice to centrifuge the lysate to pellet cell debris and use the supernatant for the assay.[11]
Dual-Luciferase® Reporter Assay Workflow
The dual-luciferase system utilizes two different luciferases (typically Firefly and Renilla) to normalize the experimental results and reduce variability.
Caption: A typical workflow for a dual-luciferase reporter assay.
This system helps to control for variables such as transfection efficiency and cell number, providing more reliable and reproducible data.[5][9] The first reading measures the activity of the experimental reporter (Firefly luciferase), and the second reading measures the activity of the control reporter (Renilla luciferase).[13] The ratio of the two provides a normalized value.
References
- 1. goldbio.com [goldbio.com]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 9. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. Luciferase transduction and selection protocol for reliable in vivo bioluminescent measurements in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
RR-RJW100 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with the small molecule inhibitor, RR-RJW100, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For initial stock solutions, it is highly recommended to use a non-aqueous, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). This compound exhibits high solubility in DMSO, allowing for the creation of a concentrated stock solution (e.g., 10-50 mM) that can be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
This is a common issue known as "crashing out" or precipitation. It occurs because this compound has limited solubility in aqueous solutions. When the DMSO stock is diluted into a buffer (e.g., PBS, TRIS), the final concentration of DMSO may be too low to keep this compound in solution, causing it to precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous experimental medium?
Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%. However, it is crucial to determine the specific tolerance of your cell line, as higher concentrations can be cytotoxic. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor water solubility. This will likely result in an incomplete dissolution and an inaccurate final concentration. The recommended method is to first create a high-concentration stock in DMSO and then dilute it into the aqueous medium.
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
This indicates that the aqueous solubility limit of this compound has been exceeded.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility.
-
Use a Surfactant: For in vitro biochemical assays, adding a non-ionic surfactant can help.
-
Table 1: Effect of Surfactants on this compound Solubility
Surfactant Concentration Observed this compound Solubility (µM) None - < 1 Tween® 20 0.01% 15 | Pluronic® F-68 | 0.02% | 25 |
-
-
pH Adjustment: The solubility of this compound may be pH-dependent. Assess the solubility across a range of pH values relevant to your experiment.
-
Table 2: pH-Dependent Solubility of this compound
Buffer pH Final this compound Concentration (µM) Observation 5.0 10 Precipitate 6.0 10 Hazy 7.4 10 Clear Solution | 8.5 | 10 | Clear Solution |
-
Issue 2: Solution is initially clear but becomes cloudy or shows precipitate over time.
This suggests that this compound is unstable or has low kinetic solubility in the aqueous medium.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare the final aqueous working solution of this compound immediately before use. Do not store diluted aqueous solutions.
-
Incubation Temperature: Temperature can affect solubility. If experiments are conducted at a lower temperature (e.g., 4°C), the solubility of this compound may decrease. If possible, perform dilutions and incubations at room temperature or 37°C.
-
Protein Carrier: In cell culture media, serum proteins like albumin can help stabilize small molecules and improve their apparent solubility. If using serum-free media, consider adding purified bovine serum albumin (BSA).
-
Table 3: Effect of BSA on this compound Apparent Solubility in PBS
BSA Concentration Apparent this compound Solubility (µM) 0% < 1 0.1% 8 | 0.5% | 30 |
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, molecular biology grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Pre-warm Medium: Warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution (Recommended): a. Perform an intermediate dilution of the DMSO stock into the aqueous medium. For example, dilute the 10 mM stock 1:100 into the medium to get a 100 µM intermediate solution. b. Vortex or pipette mix immediately and vigorously after adding the stock. c. Use this intermediate solution to make the final dilutions for your experiment.
-
Direct Dilution (For low concentrations): a. Add the small volume of DMSO stock directly to a larger volume of pre-warmed medium while vortexing to ensure rapid dispersion. This helps prevent localized high concentrations that can lead to precipitation.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting this compound precipitation.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.
Technical Support Center: Investigating Potential Off-Target Effects of RR-RJW100
Welcome to the technical support center for researchers utilizing RR-RJW100. This resource provides comprehensive guidance on understanding, identifying, and mitigating potential off-target effects of this compound in your experiments. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific off-target profile of this compound is limited. The guidance provided here is based on the known pharmacology of its targets, Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor 1 (SF-1), and established methodologies for assessing off-target effects of small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound is the more potent enantiomer of the dual agonist RJW100.[1][2] It primarily targets two nuclear receptors: Liver Receptor Homolog 1 (LRH-1, also known as NR5A2) and Steroidogenic Factor 1 (SF-1, also known as NR5A1).[3][4] These receptors are involved in regulating metabolic homeostasis, making this compound a valuable tool for studies related to diabetes, liver disease, and inflammatory bowel disease.[3]
Q2: Why should I be concerned about off-target effects with this compound?
A2: While this compound is a potent agonist for LRH-1 and SF-1, like most small molecules, it has the potential to interact with other proteins in the cell. These unintended interactions, or off-target effects, can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicity. Chirality can also play a role in off-target effects.[1] Therefore, it is crucial to characterize and control for these effects to ensure the validity of your research findings.
Q3: What are the common experimental approaches to identify potential off-target effects of this compound?
A3: Several proteomic and biochemical methods can be employed to identify off-target interactions. Key approaches include:
-
Chemical Proteomics: Techniques like affinity-based protein profiling can identify proteins that directly bind to a modified version of this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in a cellular context, providing evidence of target engagement.[5][6]
-
Kinome Profiling: As kinases are a common class of off-targets, screening this compound against a panel of kinases can reveal unintended inhibitory or activating effects.[7]
-
Phenotypic Screening and Counter-Screening: Comparing the effects of this compound in cells with and without its primary targets (e.g., using knockout cell lines) can help distinguish on-target from off-target-driven phenotypes.
Q4: Are there any known off-targets for this compound or similar molecules?
A4: At present, there is no publicly available, comprehensive off-target profile for this compound. Researchers should consider the possibility of interactions with other nuclear receptors due to structural similarities in ligand-binding domains. Additionally, molecules with similar bicyclo[3.3.0]octene scaffolds could potentially interact with a range of proteins, and a thorough investigation is warranted for each specific compound.
Q5: Could this compound be a Pan-Assay Interference Compound (PAINS)?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that can interfere with assay readouts non-specifically.[8][9] While an analysis of the this compound structure against known PAINS filters is recommended, there is currently no published evidence to suggest it is a PAINS. However, researchers should always be mindful of potential assay artifacts and employ appropriate controls.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when investigating the off-target effects of this compound.
Issue 1: Inconsistent or Unexpected Phenotypic Results
| Possible Cause | Troubleshooting Steps |
| Off-target effects | - Perform counter-screening experiments using LRH-1 and/or SF-1 knockout or knockdown cells to determine if the phenotype is dependent on the primary targets.- Use a structurally distinct agonist for LRH-1/SF-1 to see if the same phenotype is observed.- Conduct proteomic profiling (e.g., affinity-based protein profiling) to identify potential off-targets. |
| Cellular context dependency | - Test the effect of this compound in multiple cell lines to see if the phenotype is consistent.- Ensure the cell lines used express the primary targets at relevant levels. |
| Compound stability or degradation | - Verify the stability of this compound in your experimental media over the time course of the experiment using analytical methods like HPLC-MS.- Prepare fresh stock solutions of this compound for each experiment. |
Issue 2: Difficulty in Identifying Off-Targets Using Proteomics
| Possible Cause | Troubleshooting Steps |
| Low affinity or transient interactions | - For affinity-based methods, consider using a photo-crosslinkable probe to capture transient interactions.- For CETSA, optimize the heating temperature and duration to better detect subtle stabilization shifts.[5] |
| Low abundance of off-target proteins | - Fractionate your cell lysate to enrich for specific subcellular compartments before proteomic analysis.- Increase the amount of input material for your proteomic experiment. |
| Technical issues with the proteomic workflow | - Ensure complete cell lysis to solubilize all potential targets.- Include appropriate positive and negative controls in your experiment (e.g., a known promiscuous compound and a vehicle control).- Consult with a proteomics specialist to optimize your experimental design and data analysis. |
Issue 3: Ambiguous CETSA Results
| Possible Cause | Troubleshooting Steps |
| No thermal shift observed for a suspected off-target | - The protein may not be thermally stabilized upon this compound binding.- The off-target interaction may be very weak or only occur under specific cellular conditions.- Confirm the expression of the suspected off-target in your cell line. |
| Non-specific protein stabilization | - Use a negative control compound with a similar chemical scaffold but is inactive against the primary targets.- Perform isothermal dose-response CETSA to confirm a concentration-dependent stabilization.[6] |
| Irregular melt curves | - Optimize the heating gradient and duration.- Ensure consistent sample handling and lysis across all temperature points.[10] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To identify proteins that are thermally stabilized by this compound in intact cells, indicating direct binding.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest in a multi-well format and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the lysates across a temperature gradient (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against suspected off-targets or by mass spectrometry-based proteomics for a global analysis.
-
Quantify the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates protein stabilization and potential binding.
-
Protocol 2: Affinity-Based Protein Profiling
Objective: To identify proteins that directly interact with this compound using a chemical probe.
Methodology:
-
Probe Synthesis:
-
Synthesize a chemical probe by attaching a tag (e.g., biotin) to this compound via a linker arm. It is critical to ensure that the modification does not significantly alter the pharmacological activity of the compound.
-
-
Cell Lysate Preparation:
-
Harvest and lyse cells expressing the potential off-targets.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated this compound probe.
-
As a negative control, incubate a separate aliquot of lysate with the probe in the presence of an excess of unmodified this compound to competitively inhibit the binding of the probe to its specific targets.
-
Add streptavidin-coated beads to the lysates to capture the probe-bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry, or digest the entire eluate with trypsin for a global proteomic analysis (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are high-confidence off-target candidates.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for RJW100 and its enantiomers. Note the higher potency of the RR enantiomer for LRH-1.
| Compound | Target | Assay | pEC50 | Reference |
| RJW100 | LRH-1 | Luciferase Reporter | 6.6 | [11] |
| RJW100 | SF-1 | Luciferase Reporter | 7.5 | [11] |
| This compound | LRH-1 | Luciferase Reporter | - | [1][2] |
| SS-RJW100 | LRH-1 | Luciferase Reporter | 46% less active than this compound | [1][2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Visualizations
Signaling Pathways
Caption: On-target signaling pathway of this compound.
Caption: Logical workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
unexpected antagonist activity of RR-RJW100 at high concentrations
Welcome to the RR-RJW100 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly the unexpected observation of apparent antagonist activity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the more potent enantiomer of the synthetic agonist RJW100, which targets the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1] As an agonist, its primary mechanism of action is to bind to the ligand-binding domain of these receptors, inducing a conformational change that promotes the recruitment of transcriptional coactivators. This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the regulation of gene expression involved in metabolism, steroidogenesis, and inflammation.[2][3][4][5]
Q2: We are observing a decrease in reporter gene activity at high concentrations of this compound, suggesting antagonist activity. Is this an expected behavior?
While this compound is a potent LRH-1 and SF-1 agonist, observing a bell-shaped dose-response curve, where the agonistic effect decreases at high concentrations, is a phenomenon that can occur with various bioactive compounds.[6][7][8] This is not necessarily true antagonism but can be indicative of several underlying experimental factors. This guide provides a framework for investigating the potential causes of this observation.
Q3: What are the potential causes for an apparent antagonist effect of this compound at high concentrations?
Several factors could contribute to a decrease in the agonistic response at high concentrations of this compound. These can be broadly categorized as:
-
Cellular Effects:
-
Cytotoxicity: High concentrations of any compound can induce cellular stress or toxicity, leading to a general decrease in cellular health and, consequently, a reduction in reporter gene expression or other cellular readouts.
-
Receptor Desensitization/Downregulation: Prolonged or high-level stimulation of a signaling pathway can lead to feedback mechanisms that desensitize the cell to the stimulus, which may involve receptor downregulation or the activation of inhibitory pathways.
-
-
Assay-Specific Artifacts:
-
Compound Insolubility: this compound is a lipophilic molecule. At high concentrations, it may precipitate out of the solution in your assay medium, leading to a lower effective concentration and potentially interfering with optical readouts.
-
Off-Target Effects: At concentrations significantly above the EC50 for its primary targets, this compound might engage with other cellular components, leading to unexpected biological effects that could interfere with the primary signaling pathway being measured.
-
Reporter Assay Interference: High concentrations of a compound can sometimes directly interfere with the reporter enzyme (e.g., luciferase) or the detection chemistry.
-
-
Complex Biological Responses:
-
Biased Signaling: Some ligands can induce different downstream signaling pathways at different concentrations, a phenomenon known as biased agonism.[9][10] While typically associated with GPCRs, complex signaling responses can occur with nuclear receptors as well.
-
Recruitment of Co-repressors: While speculative for this compound, at very high concentrations, the ligand-receptor complex might adopt a conformation that favors the recruitment of co-repressors over coactivators, leading to a decrease in transcriptional activation.
-
Troubleshooting Guide
If you are observing a bell-shaped dose-response curve or apparent antagonist activity with this compound, follow these troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Decreased Signal at High Concentrations | Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay, using the same cell line, cell density, and compound concentrations. 2. Visually inspect the cells under a microscope at the highest concentrations for signs of stress or death. |
| Compound Precipitation | 1. Prepare the highest concentration of this compound in your assay medium and visually inspect for any precipitate or cloudiness. 2. Consider using a different solvent or a lower final solvent concentration. Ensure thorough mixing. | |
| Off-Target Effects | 1. Test this compound in a cell line that does not express LRH-1 or SF-1 to see if the inhibitory effect persists. 2. If available, use a known antagonist for LRH-1/SF-1 to see if it can reverse the agonist effect at lower concentrations and if it has any effect at the high concentrations where you see the drop-off. | |
| High Variability in Results | Inconsistent Compound Dilutions | 1. Prepare fresh serial dilutions for each experiment. 2. Ensure complete solubilization of the stock solution before preparing dilutions. |
| Assay Conditions | 1. Optimize cell density and incubation times. 2. Ensure consistent solvent concentration across all wells. | |
| Low Signal-to-Noise Ratio | Low Transfection Efficiency (for reporter assays) | 1. Optimize your transfection protocol. 2. Use a positive control for transfection (e.g., a constitutively active reporter plasmid). |
| Weak Promoter in Reporter Construct | 1. Use a reporter construct with a strong, well-characterized promoter containing the appropriate hormone response elements.[11] |
Quantitative Data Summary
The following table summarizes available quantitative data for RJW100 (the racemic mixture) and highlights the enhanced potency of the this compound enantiomer.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| RJW100 | LRH-1 | Peptide Recruitment | pEC50 | 6.6 | [12] |
| RJW100 | SF-1 | Peptide Recruitment | pEC50 | 7.5 | [12] |
| RJW100 | LRH-1 | Luciferase Reporter (HeLa cells) | EC50 | 1.5 µM | [12] |
| This compound vs. SS-RJW100 | LRH-1 | Luciferase Reporter | Relative Activity | This compound is 46% more active | [13] |
Experimental Protocols
Luciferase Reporter Gene Assay for LRH-1/SF-1 Activity
This protocol is designed to quantify the ability of this compound to activate LRH-1 or SF-1 and induce the expression of a luciferase reporter gene.
Materials:
-
HEK293T or other suitable cell line
-
Expression plasmid for full-length human LRH-1 or SF-1
-
Luciferase reporter plasmid containing multiple copies of the SF-1/LRH-1 response element upstream of a minimal promoter (e.g., pGL4.36[luc2P/MMTV/Hygro])[14]
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line to be 70-90% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the LRH-1/SF-1 expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50. For a bell-shaped curve, specialized models can be used.[6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This is a biochemical assay to measure the direct interaction of a coactivator peptide with the LRH-1 or SF-1 ligand-binding domain (LBD) in the presence of this compound.
Materials:
-
Purified, tagged (e.g., GST or His-tagged) LRH-1 or SF-1 LBD
-
Biotinylated coactivator peptide (e.g., from SRC1/NCoA-1 or TIF2/GRIP1)
-
Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC)
-
Assay buffer
-
This compound stock solution
-
384-well low-volume plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the LRH-1/SF-1 LBD, Tb-labeled antibody, biotinylated coactivator peptide, and streptavidin-fluorophore in assay buffer at 2x the final desired concentration.
-
Compound Plating: Add serial dilutions of this compound to the 384-well plate. Include a vehicle control.
-
Reagent Addition: Add the LBD and coactivator peptide solutions to the wells containing the compound.
-
Incubation: Incubate for a specified time (e.g., 1 hour) at room temperature to allow for binding.
-
Detection Reagent Addition: Add the Tb-labeled antibody and streptavidin-fluorophore solution.
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 665 nm / Emission at 620 nm).
-
Plot the TR-FRET ratio against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: Agonist-induced signaling pathway of LRH-1 and SF-1.
Caption: Troubleshooting workflow for unexpected antagonist activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 5. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphpad.com [graphpad.com]
- 7. benchchem.com [benchchem.com]
- 8. Bell-shaped agonist activation of 5-HT1A receptor-coupled Gαi3 G-proteins: Receptor density-dependent switch in receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Receptor Analysis Luciferase Vectors [worldwide.promega.com]
RR-RJW100 Technical Support Center: Enhancing Experimental Stability and Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and experimental success of RR-RJW100, a potent agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the more potent enantiomer of the synthetic agonist RJW100. It functions as a dual agonist for two nuclear receptors: Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1] As an agonist, this compound binds to these receptors and activates them, leading to the recruitment of co-regulator proteins and the initiation of target gene transcription. This activity makes it a valuable tool for studying metabolic homeostasis, diabetes, liver disease, and inflammatory bowel disease.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the pure compound and stock solutions.
| Form | Storage Temperature | Duration |
| Pure Compound | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: In which solvent should I dissolve this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (258.69 mM).[2] For optimal dissolution, ultrasonic treatment may be necessary. It is important to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: Precipitation of this compound in Cell Culture Media
-
Question: I observed precipitation after diluting my DMSO stock of this compound into my aqueous cell culture medium. What could be the cause and how can I resolve this?
-
Answer: This is a common issue with hydrophobic small molecules. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to fall out of solution.
-
Potential Causes:
-
Final DMSO concentration is too low to maintain solubility.
-
The concentration of this compound in the final working solution is above its aqueous solubility limit.
-
Interaction with components in the cell culture medium (e.g., proteins in serum).
-
-
Solutions:
-
Optimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% to 0.5% in your cell culture medium. This concentration is generally well-tolerated by most cell lines and can help maintain the solubility of the compound. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Pre-warm Media: Use pre-warmed cell culture media for dilutions, as solubility can sometimes be temperature-dependent.
-
Vortexing: Gently vortex the solution immediately after adding this compound to the medium to ensure rapid and uniform dispersion.
-
-
Issue 2: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays
-
Question: My results from luciferase reporter assays show high variability between replicates or a lower potency (higher EC50) for this compound than expected. What are the potential reasons?
-
Answer: Inconsistent activity can stem from several factors related to reagent handling, cell culture conditions, and the assay itself.
-
Potential Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Cell Health and Passage Number: Unhealthy cells or cells at a high passage number may exhibit altered receptor expression and signaling pathways.
-
Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results.
-
Assay Conditions: Variations in incubation times, serum concentration, or plate reader settings can introduce variability.
-
-
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
-
Maintain Healthy Cell Cultures: Use cells with consistent morphology and within a low passage number range. Ensure cells are not overly confluent or sparse at the time of the experiment.
-
Ensure Uniform Cell Seeding: Use a multichannel pipette for cell seeding and visually inspect plates to confirm even cell distribution.
-
Standardize Assay Protocol: Maintain consistent incubation times, serum concentrations (if applicable), and instrument settings for all experiments.
-
-
In Vivo Study Troubleshooting
Issue 3: High Variability in Animal Responses
-
Question: I am observing significant variability in the responses of my animal subjects to this compound treatment. What could be contributing to this?
-
Answer: In vivo experiments are inherently more complex, and variability can arise from multiple sources.
-
Potential Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.
-
Animal-to-Animal Variation: Differences in age, weight, and metabolic state of the animals.
-
Stress: Handling and injection procedures can induce stress, which may affect physiological responses.
-
-
Solutions:
-
Standardize Dosing Procedure: Ensure the dosing volume is accurately calculated based on the most recent body weight of each animal. Use a consistent administration technique (e.g., oral gavage, intraperitoneal injection).
-
Acclimatize Animals: Allow animals to acclimate to the facility and handling procedures before the start of the experiment to minimize stress.
-
Randomize Animal Groups: Randomly assign animals to treatment and control groups to minimize bias from inherent biological variations.
-
-
Experimental Protocols
Detailed Protocol for a Cell-Based Luciferase Reporter Assay
This protocol provides a framework for assessing the activity of this compound on LRH-1 or SF-1 using a luciferase reporter assay in a human cell line (e.g., HEK293T or HeLa).
Materials:
-
HEK293T or HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for full-length human LRH-1 or SF-1
-
Luciferase reporter plasmid containing response elements for LRH-1/SF-1
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Anhydrous DMSO
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.5%.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for LRH-1 and SF-1 upon activation by an agonist like this compound.
Caption: LRH-1 Signaling Pathway Activation by this compound.
Caption: SF-1 Signaling Pathway Activation by this compound.
References
Technical Support Center: Addressing Variability in RR-RJW100-Treated Replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RR-RJW100. Our aim is to help you address variability in your experimental replicates and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the more potent enantiomer of the synthetic agonist RJW100. It acts as a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1][2][3] As an agonist, this compound binds to and activates these receptors, modulating the transcription of target genes involved in metabolism, steroidogenesis, and inflammation.[4]
Q2: What are the common sources of variability in cell-based assays using this compound?
Variability in cell-based assays can arise from several factors, including:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and media composition can lead to varied responses.[5]
-
Compound Handling: Improper storage and handling of this compound can affect its stability and potency. Stock solutions are typically stable for 6 months at -80°C and 1 month at -20°C.[4]
-
Pipetting and Dilution Errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions.
-
Assay-Specific Factors: For luciferase reporter assays, transfection efficiency and reagent quality are critical.[6][7] For gene expression analysis, RNA quality and reverse transcription efficiency are key.
Q3: How can I minimize variability between my experimental replicates?
To minimize variability, it is crucial to standardize your experimental procedures. This includes:
-
Consistent Cell Culture Practices: Use cells within a defined passage number range, ensure consistent seeding densities, and use the same batch of media and supplements for all replicates.
-
Proper Compound Management: Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.
-
Accurate Liquid Handling: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. Prepare master mixes for reagents to be added to multiple wells.[6]
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO) and positive controls if available.
-
Normalize Data: For reporter assays, co-transfecting a control reporter (e.g., Renilla luciferase) can help normalize for transfection efficiency and cell number.[8] For gene expression, use validated reference genes for normalization.
Troubleshooting Guide
Issue 1: Lower than expected or no activity of this compound
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure the compound has been stored correctly at -80°C or -20°C and has not exceeded its recommended storage period.[4] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Cell Conditions | Confirm that the cell line used expresses LRH-1 and/or SF-1. Use cells at a low, consistent passage number and ensure they are healthy and in the logarithmic growth phase. |
| Incorrect Assay Setup | Verify the concentrations of all reagents, including the this compound working solution. For reporter assays, optimize the amount of plasmid DNA and transfection reagent to ensure high transfection efficiency.[7] |
| Weak Promoter in Reporter Assay | If using a custom reporter construct, the promoter driving luciferase expression may be weak. Consider using a stronger, constitutive promoter for initial validation.[6] |
Issue 2: High variability between technical replicates
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to plates to ensure consistency.[6] Prepare a master mix of reagents for all replicates.[6] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding by gently mixing the cells. |
| Variable Incubation Times | Stagger the addition of reagents or the stopping of reactions to ensure consistent incubation times for all wells. |
Issue 3: Inconsistent results between biological replicates
| Potential Cause | Troubleshooting Step |
| Cellular Heterogeneity | Cell populations can drift over time. Use cells from the same frozen stock and within a narrow passage range for all experiments. |
| Batch-to-Batch Reagent Variation | Use the same lot of reagents (e.g., serum, media, this compound) for a set of comparative experiments. |
| Environmental Fluctuations | Ensure consistent incubator conditions (temperature, CO2, humidity). |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its racemic mixture, RJW100.
Table 1: Potency and Efficacy of this compound and RJW100
| Compound | Target | Assay | Value | Cell Line | Reference |
| This compound | LRH-1 | Luciferase Reporter | 46% more active than SS-RJW100 | HeLa | [1][2][3] |
| RJW100 | LRH-1 | Luciferase Reporter | pEC50: 6.6 | - | [9] |
| RJW100 | SF-1 | Luciferase Reporter | pEC50: 7.5 | - | [9] |
| RJW100 | LRH-1 | Luciferase Reporter | EC50: 1.5 µM | HeLa | [9] |
Table 2: Functional Activity of RJW100
| Compound | Target Gene/Process | Effect | Concentration | Reference |
| RJW100 | SHP transcripts | Significant dose-dependent increase | Starting at 5 µM | [9] |
| RJW100 | PIP2 phospholipid displacement from SF-1 | Almost complete displacement | 1 µM | [9] |
Experimental Protocols
Detailed Protocol: LRH-1 Luciferase Reporter Gene Assay
This protocol is adapted from studies investigating the activity of this compound.[1][2]
Materials:
-
HEK293T or HeLa cells
-
Dual-Luciferase® Reporter Assay System
-
LRH-1 expression plasmid
-
Luciferase reporter plasmid with LRH-1 response element
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing the LRH-1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
Replace the transfection media with fresh, complete growth media.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with serial dilutions of this compound. Include a DMSO vehicle control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase signal and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold change in activity relative to the vehicle control.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. repositori.upf.edu [repositori.upf.edu]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
how to control for RR-RJW100 experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential experimental artifacts when working with RR-RJW100, a potent dual agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).
Frequently Asked Questions (FAQs)
Q1: What is the difference between RJW100 and this compound, and which one should I use?
A: RJW100 is a racemic mixture, meaning it contains equal amounts of two enantiomers: this compound and SS-RJW100.[1][2] this compound is the more potent agonist for LRH-1.[3][4][5] Studies have shown that while both enantiomers bind to LRH-1 and SF-1, this compound is more effective at stabilizing the receptors and is significantly more active in luciferase reporter assays for LRH-1.[2] When LRH-1 is crystallized with the racemic mixture, it preferentially selects for the this compound enantiomer.[1][2] For experiments requiring maximal and consistent agonistic activity, it is highly recommended to use the enantiomerically pure this compound. Using the racemic mixture (RJW100) may introduce variability and result in a lower overall observed potency.
Q2: I am observing high cell toxicity in my experiments. Is this a known issue with this compound?
A: While direct evidence of high toxicity for this compound is not prominently reported, studies on related compounds have shown that some derivatives can exhibit strong cell toxicity.[6][7] This toxicity might be linked to off-target effects or promiscuous inhibition of reporter systems, leading to artifacts in transactivation assays.[6][7] It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and assay. Additionally, including appropriate controls, such as a cell line that does not express the target receptors (e.g., SF-1 negative SW-13 cells), can help differentiate between on-target effects and non-specific toxicity.[6][7]
Q3: My in vivo experiment with a related compound showed no activity. Could this be an issue with this compound as well?
A: Yes, poor solubility can be a significant issue for this class of compounds. For instance, a related SF-1 selective compound, RJW102, was found to be inactive in in vivo studies, likely due to very poor solubility in aqueous media.[6][7] While this compound was developed to have improved properties, it is essential to ensure proper formulation and solubility for in vivo applications. Consider using appropriate vehicles and performing solubility tests before starting extensive in vivo experiments.
Q4: How stable is this compound in solution and under different experimental conditions?
A: The RJW100 series of compounds were specifically designed to be acid-stable, overcoming a major limitation of earlier agonists.[6][7] However, proper storage is crucial for maintaining the compound's integrity. Stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Use of racemic RJW100 | Verify that you are using the enantiomerically pure this compound. | This compound is the more potent agonist. The presence of the less active SS-RJW100 in the racemic mixture will result in lower overall potency.[2] |
| Compound Degradation | Prepare fresh dilutions from a properly stored stock solution for each experiment. | Improper storage or multiple freeze-thaw cycles can lead to compound degradation.[3] |
| Suboptimal Assay Conditions | Optimize serum concentration, cell density, and incubation times. | Cellular health and confluency can significantly impact receptor expression and signaling. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular responses and lead to unreliable data. |
Issue 2: High background or non-specific signal in reporter assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Promiscuous Activation/Inhibition | Use a reporter construct with a minimal promoter. Include a control cell line that does not express LRH-1 or SF-1. | This helps to distinguish true receptor-mediated activity from non-specific effects on the reporter system.[6][7] |
| High Compound Concentration | Perform a dose-response curve to identify the optimal concentration range. | High concentrations can lead to off-target effects and cytotoxicity, which can interfere with reporter gene expression.[6][7] |
| Reagent Quality | Ensure the purity of this compound and the quality of all assay reagents. | Impurities in the compound or reagents can cause unexpected results. |
Data Presentation
Table 1: Binding Affinities of RJW100 Enantiomers
| Compound | Receptor | Binding Affinity (Ki) | Statistical Significance (p-value) |
| This compound | LRH-1 | 0.4 µM | p = 0.01 (compared to SS-RJW100) |
| SS-RJW100 | LRH-1 | 1.2 µM |
Data synthesized from a study comparing the binding of the two enantiomers to LRH-1. The approximately threefold higher affinity of this compound is statistically significant.[1]
Table 2: Activity of RJW100 and Related Compounds
| Compound | Target(s) | pEC50 | Notes |
| RJW100 | LRH-1, SF-1 | 6.6 (LRH-1), 7.5 (SF-1) | Dual agonist.[8] |
| This compound | LRH-1, SF-1 | Not specified, but is the more potent enantiomer. | 46% more active than SS-RJW100 in LRH-1 luciferase assays.[2] |
| RJW101 | LRH-1 | Not specified | Selective for LRH-1.[6][7] |
| RJW102 | SF-1 | Not specified | Selective for SF-1, but has poor solubility.[6][7] |
| RJW103 | SF-1 | Not specified | Selective for SF-1.[6][7] |
Experimental Protocols
Key Experiment: Luciferase Reporter Assay for LRH-1/SF-1 Activity
This protocol provides a general framework. Specific details should be optimized for your cell line and experimental setup.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HepG2 for LRH-1) in a suitable multi-well plate.
-
Co-transfect cells with:
-
An expression vector for the nuclear receptor of interest (LRH-1 or SF-1), if not endogenously expressed at sufficient levels.
-
A reporter plasmid containing luciferase under the control of a promoter with response elements for the nuclear receptor (e.g., a promoter containing an SF-1 response element).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After allowing cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for a predetermined amount of time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Luciferase Activity Measurement:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system being used.
-
Measure the firefly luciferase activity in a luminometer.
-
Measure the activity of the normalization reporter (e.g., Renilla luciferase).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that elicits a half-maximal response.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of LRH-1/SF-1 activation by this compound.
Caption: Troubleshooting workflow for common this compound experimental issues.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining RR-RJW100 Treatment Times in Cell-based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing treatment times for the LRH-1 and SF-1 agonist, RR-RJW100, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1)[1][2]. As the more active enantiomer of RJW100, it plays a significant role in the regulation of metabolic homeostasis[1]. Upon entering the cell, this compound binds to the ligand-binding pocket of LRH-1 and SF-1, inducing a conformational change in the receptor. This change facilitates the recruitment of coactivator proteins, leading to the transcriptional activation of target genes involved in various processes, including steroidogenesis, bile acid synthesis, and inflammation[3][4].
Q2: What are common cell-based assays used to assess this compound activity?
A2: Common cell-based assays for evaluating the activity of this compound include:
-
Luciferase Reporter Assays: These assays are widely used to measure the transcriptional activation of LRH-1 or SF-1. A reporter construct containing a luciferase gene under the control of a promoter with LRH-1/SF-1 response elements is transfected into cells. An increase in luciferase activity upon this compound treatment indicates receptor activation[2][5].
-
Quantitative PCR (qPCR): This method is used to measure the change in mRNA expression of endogenous target genes of LRH-1 and SF-1, such as SHP (Small Heterodimer Partner), CYP11A1, and CYP8B1[6][7].
-
Western Blotting: This technique can be used to assess changes in the protein levels of downstream targets of the LRH-1/SF-1 signaling pathway.
Q3: What is a typical starting point for this compound treatment time?
A3: Based on published studies, a 24-hour treatment period is a common starting point for both luciferase reporter assays and gene expression analysis with RJW100 (the racemic mixture containing this compound)[6][7]. However, the optimal treatment time can vary significantly depending on the cell type, the specific assay, and the endpoint being measured.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide: Optimizing this compound Treatment Times
Issue: Inconsistent or suboptimal results with this compound treatment.
This guide provides a systematic approach to refining treatment times to achieve robust and reproducible data.
Initial Time-Course Experiment
To determine the optimal treatment duration, it is highly recommended to perform a time-course experiment. This will help identify the kinetics of the cellular response to this compound.
Experimental Design:
-
Cell Line: Choose a cell line known to express LRH-1 and/or SF-1 (e.g., HepG2, HEK293, or specific cancer cell lines).
-
This compound Concentration: Use a concentration that is known to be effective, typically in the low micromolar range. A concentration at or slightly above the EC50 for the target receptor is a good starting point.
-
Time Points: Select a range of time points to capture both early and late responses. Suggested time points include 0, 2, 4, 8, 12, 24, and 48 hours.
-
Readout: Measure the expression of a known early response target gene of LRH-1/SF-1 (e.g., SHP) using qPCR.
Expected Outcome and Interpretation: The results should reveal the time at which target gene expression begins to increase, peaks, and potentially declines. This information will guide the selection of the optimal endpoint for subsequent experiments. For instance, if the peak expression is observed at 24 hours, this would be the optimal time point for measuring the maximal effect on this particular gene.
Troubleshooting Unexpected Results
Problem: No significant response at any time point.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Confirm the expression of LRH-1 and SF-1 in your cell line using qPCR or Western blot. |
| Compound Inactivity | Verify the integrity of your this compound stock. If possible, test its activity in a validated positive control assay. |
| Suboptimal Concentration | Perform a dose-response experiment at a fixed, potentially optimal, time point to ensure you are using an effective concentration. |
| Cell Health Issues | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before treatment. |
Problem: High variability between replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. |
| Pipetting Errors | Use calibrated pipettes and be meticulous when adding this compound and other reagents. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
Problem: Decrease in response at later time points.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Consider the stability of this compound in your culture medium over longer incubation periods. A medium change with fresh compound may be necessary for experiments exceeding 24-48 hours. |
| Cellular Desensitization or Negative Feedback | The initial activation of the signaling pathway may trigger negative feedback mechanisms that downregulate the response over time. Shorter incubation times may be more appropriate for observing the primary effect. |
| Cell Toxicity | At higher concentrations or longer incubation times, this compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess toxicity. |
Quantitative Data Summary
The following tables summarize available quantitative data for RJW100 (racemate) and this compound.
Table 1: Dose-Response Data for RJW100 in a Luciferase Reporter Assay
| Cell Line | Transfected Receptor | Treatment Time (hours) | EC50 (µM) | Reference |
| HeLa | Human LRH-1 | 24 | ~1.5 | [6] |
Table 2: Gene Expression Analysis with RJW100
| Cell Line | Treatment Time (hours) | Target Gene | Observation | Reference |
| HEK293 | 24 | SHP | Significant dose-dependent increase starting at 5 µM | [8] |
| HepG2 | 24 | Various | RNA-sequencing analysis performed | [7] |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for LRH-1/SF-1 Activation
This protocol is adapted from standard luciferase assay procedures and can be optimized for specific cell lines and reagents.
Materials:
-
Mammalian cell line expressing LRH-1 or SF-1.
-
Expression vector for LRH-1 or SF-1 (optional, if endogenous levels are low).
-
Luciferase reporter plasmid containing LRH-1/SF-1 response elements (e.g., pGL3-SHP-promoter).
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound stock solution (in DMSO).
-
Cell culture medium and supplements.
-
White, opaque 96-well plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. If overexpressing the receptor, include the receptor expression vector in the transfection mix.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the treated cells for the desired amount of time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve.
Protocol 2: qPCR for Target Gene Expression Analysis
This protocol outlines the steps for measuring the mRNA levels of LRH-1/SF-1 target genes.
Materials:
-
Cell line of interest.
-
This compound stock solution (in DMSO).
-
6-well plates.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., SHP, CYP11A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound or vehicle for the determined optimal time.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should contain cDNA, qPCR master mix, and forward and reverse primers for the gene of interest. Include no-template controls and no-reverse-transcriptase controls.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the expression of the housekeeping gene. Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated samples.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Optimizing Treatment Time
Caption: Workflow for optimizing this compound treatment time.
Troubleshooting Logic for No Response
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Liver receptor homolog-1 (LRH-1): a potential therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low signal in RR-RJW100 reporter assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the RR-RJW100 reporter assay. The information is designed to help you identify and resolve common issues, particularly low signal, to ensure robust and reliable experimental outcomes.
Troubleshooting Guide: Low Signal in Your this compound Reporter Assay
A weak or absent signal is a common challenge in reporter assays. The following sections break down potential causes and provide systematic steps to identify and resolve the issue.
Initial Checks
Before delving into extensive troubleshooting, ensure the following basic requirements are met:
-
Correct Plate Type: For luminescence assays, use white, opaque-bottom plates to maximize signal reflection and minimize well-to-well crosstalk.[1]
-
Reagent Viability: Confirm that all kit components, especially the luciferase substrate and lysis buffer, are within their expiration dates and have been stored under the recommended conditions. Avoid repeated freeze-thaw cycles.
-
Instrument Settings: Verify that the luminometer is set to the correct wavelength and integration time for your specific luciferase reporter.
Q1: Could low transfection efficiency be the cause of my weak signal?
A1: Yes, inefficient delivery of the reporter plasmid into your cells is a primary cause of low signal.[2][3]
Troubleshooting Steps:
-
Assess Transfection Efficiency: If you haven't already, include a positive control plasmid that expresses a fluorescent protein (e.g., GFP) to visually or quantitatively assess transfection efficiency.
-
Optimize Transfection Parameters: Systematically optimize the following parameters, as outlined in the table below. It is recommended to perform a matrix of conditions to find the optimal ratio of transfection reagent to DNA.[4][5]
Table 1: Parameters for Transfection Optimization
| Parameter | Recommendation | Rationale |
| Cell Confluency | 70-90% at the time of transfection.[6] | Cells should be in the logarithmic growth phase for optimal uptake of the transfection complex. |
| Plasmid DNA Quality | Use high-purity, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0.[2][4] | Contaminants can be toxic to cells and inhibit transfection. |
| Transfection Reagent to DNA Ratio | Varies by reagent and cell type. Test a range from 1:1 to 4:1 (µL:µg).[4][6] | An improper ratio can lead to poor complex formation or cytotoxicity. |
| Complex Incubation Time | Typically 15-30 minutes. | Follow the manufacturer's protocol for your specific transfection reagent. |
| Post-Transfection Incubation | 24-48 hours.[6] | Allows for sufficient expression of the reporter gene before cell lysis. |
Q2: How can I be sure my cells are healthy enough for the assay?
A2: The physiological state of your cells is critical. Unhealthy or stressed cells will not efficiently express the reporter gene.
Troubleshooting Steps:
-
Cell Viability Check: Ensure cell viability is >90% before transfection using a method like trypan blue exclusion.
-
Passage Number: Use low-passage number cells. High-passage cells can exhibit altered morphology, growth rates, and transfection susceptibility.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly impact cellular processes.
Q3: What if my transfection efficiency and cell health are good, but the signal is still low?
A3: In this case, the issue may lie with the assay components or the experimental design itself.
Troubleshooting Steps:
-
Reagent Preparation: Prepare fresh luciferase assay reagents for each experiment. Protect the luciferin (B1168401) substrate from light.
-
Cell Lysis: Ensure complete cell lysis to release the luciferase enzyme. Incomplete lysis is a common cause of low signal. You can extend the lysis incubation time or use a shaker to facilitate lysis.[7] For some protocols, a freeze-thaw cycle after adding lysis buffer can improve enzyme release.[8]
-
Promoter Strength: If you are using a custom reporter construct, the promoter driving luciferase expression may be weak in your chosen cell line.[3] Consider using a reporter with a stronger constitutive promoter (e.g., SV40, CMV) as a positive control for expression.
-
This compound Concentration: Ensure you are using the appropriate concentration of this compound. As an agonist for LRH-1, its effect is dose-dependent.[9]
Experimental Protocols
Standard this compound Reporter Assay Protocol
This protocol provides a general framework. Specific volumes and incubation times should be optimized for your cell line and plate format.
-
Cell Seeding: Seed cells in a 96-well white, opaque-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect cells with your LRH-1 responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen reagent.
-
Add the complexes to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis:
-
Remove the medium and gently wash the cells with PBS.
-
Add 1X passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15 minutes.
-
-
Luminescence Measurement:
-
Add the firefly luciferase assay reagent to each well.
-
Measure luminescence using a plate reader.
-
Add the Stop & Glo® reagent (or equivalent for your dual-luciferase system) to quench the firefly signal and activate the Renilla signal.
-
Measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in reporter activity for this compound treated cells relative to the vehicle control.
-
Diagrams
Caption: LRH-1 signaling pathway activated by this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Transfection Efficiency Assays - Araceli Biosciences [aracelibio.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Transfection Efficiency for RR-RJW100 Studies
Welcome to the technical support center for researchers working with RR-RJW100. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your transfection experiments for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize transfection for a new cell line used in this compound studies?
The initial and most critical step is to establish the optimal conditions for your specific cell line.[1] Every cell type has unique requirements for successful transfection.[1] We recommend starting with a systematic optimization of key parameters, including the ratio of transfection reagent to DNA, the total amount of DNA used, cell density at the time of transfection, and the incubation time of the lipid-DNA complex.[1] A reporter gene, such as one expressing Green Fluorescent Protein (GFP) or luciferase, can be used to easily quantify and compare transfection efficiency across different conditions.
Q2: How does the quality of plasmid DNA affect transfection efficiency?
The purity and integrity of your plasmid DNA are paramount for successful transfection.[2][3] Contaminants such as proteins, RNA, endotoxins, and chemicals can significantly reduce transfection efficiency and induce cytotoxicity.[3] It is recommended to use high-purity plasmid DNA with an A260/A280 ratio of at least 1.7.[2] Additionally, the topology of the plasmid can influence outcomes; supercoiled DNA is generally more efficient for transient transfections.[4]
Q3: Can I perform transfection in the presence of serum and antibiotics?
This depends on the transfection reagent being used. While some modern reagents are compatible with serum and antibiotics, many traditional methods require a serum-free environment during the formation of the transfection complex.[5] Serum can interfere with the formation of lipid-DNA complexes.[5] It is crucial to consult the manufacturer's protocol for your specific reagent. If high toxicity is observed, performing the transfection in a serum-containing medium might be beneficial, provided the complex is formed in a serum-free medium first.[5]
Q4: What is the ideal cell confluency for transfection?
For most cell types, a confluency of 70-90% at the time of transfection is recommended.[2][5] Cells that are actively dividing tend to take up foreign nucleic acids more readily.[4][6] Overly confluent cultures may exhibit contact inhibition, which can reduce their uptake of DNA, while sparse cultures may not be healthy enough to survive the transfection process.[7][8]
Q5: How long should I wait after transfection before assaying for gene expression?
The optimal time for assaying gene expression depends on the specific gene, the expression vector, and the cell type. For transient transfections, expression is typically detectable within 24 to 72 hours.[9] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h post-transfection) to determine the peak expression time for your specific system.
Troubleshooting Guide
Low transfection efficiency and high cell toxicity are the most common challenges encountered during transfection experiments.[2] The following tables provide a structured approach to troubleshooting these issues.
Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal Reagent-to-DNA Ratio | Perform a dose-response curve to determine the optimal ratio for your specific cell line and plasmid.[5][10] |
| Poor DNA Quality | Ensure your DNA is of high purity (A260/A280 ≥ 1.7) and free of contaminants.[2][3] Confirm DNA integrity by running it on an agarose (B213101) gel.[2] |
| Incorrect Cell Density | Optimize cell confluency at the time of transfection. A range of 70-90% is generally recommended.[2][5] |
| Presence of Inhibitors | Form transfection complexes in a serum-free medium, as serum can inhibit complex formation.[5] Avoid using antibiotics in the medium during transfection unless the reagent is known to be compatible.[2] |
| Compromised Transfection Reagent | Ensure the transfection reagent has been stored correctly at 4°C and has not been frozen.[5] |
| Low-Passage-Number Cells Not Used | Use cells with a low passage number (ideally below 20-30) as cell characteristics can change over time with repeated passaging.[2][3][4] |
| Incorrect Incubation Times | Optimize the incubation time for complex formation (typically 10-20 minutes) and the post-transfection incubation period.[5][11] |
High Cell Toxicity
| Possible Cause | Recommended Solution |
| Excessive Amount of Transfection Reagent | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration.[5] |
| Excessive Amount of DNA | High concentrations of plasmid DNA can be toxic to some cells. Optimize the DNA amount by performing a dose-response experiment.[1][5] |
| Low Cell Density | Transfecting cells at a very low density can lead to increased toxicity. Ensure cells are at least 50-70% confluent.[5] |
| Contaminated DNA Preparation | Use highly purified, endotoxin-free plasmid DNA.[3] |
| Sensitive Cell Type | Some cell lines are inherently more sensitive to transfection reagents. Consider switching to a less toxic reagent or a non-chemical method like electroporation.[9] |
| Prolonged Exposure to Transfection Complex | Reduce the incubation time of the cells with the transfection complex. For sensitive cells, 4-6 hours may be sufficient.[9] |
| Presence of Antibiotics | Avoid using antibiotics during transfection as they can increase cell stress.[2] |
Experimental Protocols
Protocol: Optimizing Lipid-Based Transfection
This protocol provides a general framework for optimizing transfection conditions for your specific cell line in a 24-well plate format.
Materials:
-
Healthy, actively dividing cells in culture
-
High-quality plasmid DNA (e.g., expressing a reporter like GFP)
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete cell culture medium (with serum, without antibiotics)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[1]
-
Prepare DNA and Reagent Dilutions:
-
In separate tubes, prepare a series of dilutions for both the plasmid DNA and the transfection reagent in serum-free medium. It is recommended to test a range of DNA concentrations (e.g., 0.25 µg, 0.5 µg, 1.0 µg per well) and several reagent-to-DNA ratios (e.g., 1:1, 2:1, 3:1).
-
-
Form Transfection Complexes:
-
Transfect Cells:
-
Gently add the transfection complexes drop-wise to the cells in each well.
-
Swirl the plate gently to ensure even distribution.
-
-
Incubation:
-
Return the plate to the incubator and culture for 24-72 hours. The optimal incubation time will vary depending on the cell type and the expressed protein.
-
-
Analysis:
-
After the incubation period, assess transfection efficiency (e.g., by quantifying GFP-positive cells using fluorescence microscopy or flow cytometry) and cell viability (e.g., using a trypan blue exclusion assay).
-
Visualizations
Caption: A diagram illustrating the key steps in a standard lipid-based transfection protocol.
Caption: A decision tree to guide troubleshooting efforts for low transfection efficiency.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. wearecellix.com [wearecellix.com]
- 7. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 8. nanocellect.com [nanocellect.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. biocompare.com [biocompare.com]
- 11. Common Issues in Cell Transfection [procellsystem.com]
RR-RJW100 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of RR-RJW100. Below you will find frequently asked questions and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the RR-enantiomer of RJW100 and acts as a potent agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1).[1][2] It is involved in the regulation of metabolic homeostasis and is frequently used in research related to diabetes, liver disease, and inflammatory bowel disease.[1][2] The RR-enantiomer has been shown to be a more potent LRH-1 agonist compared to the SS-enantiomer.[1][3]
Q2: What are the typical purity specifications for this compound?
Commercial batches of this compound typically exhibit a purity of greater than 99%.[1][4] For instance, specific batches have reported purities of 99.73%.[1][4] All key target compounds in related research studies are expected to have a purity of over 95% as determined by High-Performance Liquid Chromatography (HPLC).
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Storage Duration |
| Pure Form | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress product information.[2][4]
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, a stock solution of 100 mg/mL (258.69 mM) in DMSO can be prepared; ultrasonic treatment may be necessary to achieve complete dissolution.[2][4] It is important to use freshly opened, non-hygroscopic DMSO for the best results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions after preparation and store them at -80°C for up to 6 months or -20°C for up to 1 month.[1][4] Avoid repeated freeze-thaw cycles. |
| Low Purity: The presence of impurities or the less active SS-enantiomer. | Verify the purity of your compound using HPLC. Refer to the provided HPLC protocol below. If enantiomeric purity is a concern, chiral HPLC may be necessary. | |
| Incomplete Dissolution: The compound may not be fully dissolved in the solvent. | Use ultrasonic treatment when preparing DMSO stock solutions to ensure complete dissolution.[2][4] Visually inspect the solution for any particulates. | |
| Precipitation of the compound in aqueous media | Poor Aqueous Solubility: RJW100 and its analogs can have limited solubility in aqueous buffers. A related compound, RJW102, showed inactivity in vivo likely due to poor aqueous solubility. | When diluting stock solutions into aqueous media, do so gradually while vortexing. Consider the use of a surfactant or formulating the compound in a vehicle suitable for your experimental system. |
| Discrepancies in analytical data (e.g., HPLC, LC-MS) | Incorrect Method Parameters: Suboptimal mobile phase, gradient, or column selection. | Refer to the detailed experimental protocols for HPLC and LC-MS provided below. Ensure your system is calibrated and the column is appropriate for small molecule analysis. |
| Sample Degradation: The compound may be unstable under certain analytical conditions (e.g., acidic mobile phase). | While RJW100 has been shown to be more stable than earlier analogs, assess stability under your specific analytical conditions. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A linear gradient can be employed, for example:
-
t = 0 min, 30% B
-
t = 4 min, 99% B (hold for 1 min)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percentage of the principal peak relative to the total peak area.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: A mass spectrometer capable of electrospray ionization (ESI).
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: The expected mass for this compound (C₂₈H₃₄O) is 386.57 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 387.26. High-resolution mass spectrometry (HRMS) can be used for more precise mass determination.
Visualized Workflows
Caption: Workflow for this compound quality control analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to RR-RJW100 and Racemic RJW100 in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional activities of the enantiomerically pure RR-RJW100 and its racemic counterpart, RJW100. Both compounds are recognized as dual agonists of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1), which are critical regulators of metabolism, development, and steroidogenesis. This document summarizes key quantitative data, details experimental methodologies for relevant functional assays, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Functional Activity
The functional potency and efficacy of this compound and racemic RJW100 have been evaluated in various in vitro assays. The data consistently indicates that the RR-enantiomer is the more active component of the racemic mixture.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Racemic RJW100 | LRH-1 | Luciferase Reporter Assay | pEC50 | 6.6 | [1][2][3] |
| Luciferase Reporter Assay | EC50 | 1.5 µM | |||
| SF-1 | Luciferase Reporter Assay | pEC50 | 7.5 | [1][2][3] | |
| This compound | LRH-1 | Luciferase Reporter Assay | Activity vs. SS-RJW100 | 46% more active | [4][5] |
| LRH-1 & SF-1 | Receptor Stabilization | - | Stabilizes both receptors | [4][5] |
Note: A direct EC50 value for this compound in a comparable functional assay was not available in the reviewed literature. The data presented for this compound highlights its superior activity relative to the SS-enantiomer. Racemic RJW100 is a mixture of this compound and SS-RJW100.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of LRH-1/SF-1 and a typical experimental workflow for evaluating compound activity.
Caption: LRH-1/SF-1 Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below.
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate LRH-1 or SF-1, leading to the transcription of a reporter gene (luciferase).
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are seeded in 96-well plates.
-
Cells are co-transfected with:
-
An expression vector for full-length human LRH-1 or SF-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1/SF-1 response elements.
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Transfection is typically carried out using a lipid-based transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, cells are treated with serial dilutions of this compound or racemic RJW100.
-
A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
The culture medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
The lysate is transferred to an opaque microplate.
-
Luciferase assay reagent is added, and the firefly luciferase activity is measured using a luminometer.
-
A second reagent is added to measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Dose-response curves are generated by plotting the relative luciferase activity against the compound concentration.
-
EC50 or pEC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Coactivator Recruitment Assay
This assay assesses the ability of a compound to promote the interaction between the LRH-1/SF-1 ligand-binding domain (LBD) and a coactivator peptide.
-
Reagents:
-
Purified, recombinant LRH-1 or SF-1 LBD.
-
A fluorescently labeled peptide derived from a coactivator protein (e.g., TIF2/SRC-2) containing an LXXLL motif.
-
Assay buffer (e.g., phosphate (B84403) or TRIS-based buffer with additives to prevent non-specific binding).
-
-
Assay Procedure:
-
Serial dilutions of this compound or racemic RJW100 are prepared in assay buffer.
-
A fixed concentration of the LRH-1/SF-1 LBD and the fluorescently labeled coactivator peptide are added to the wells of a black microplate.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the compound concentration to generate a dose-response curve.
-
The EC50 value, representing the concentration of the compound that promotes 50% of the maximal coactivator recruitment, is calculated.
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically increases the melting temperature (Tm) of the protein.
-
Reagents:
-
Purified LRH-1 or SF-1 LBD.
-
A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Assay buffer.
-
-
Assay Procedure:
-
A mixture of the protein and the fluorescent dye is prepared in the assay buffer.
-
This compound or racemic RJW100 is added to the protein-dye mixture at a fixed concentration. A vehicle control is also included.
-
The samples are loaded into a real-time PCR instrument.
-
-
Thermal Denaturation:
-
The temperature is gradually increased in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
The fluorescence intensity is measured at each temperature increment.
-
-
Data Analysis:
-
A melting curve is generated by plotting the fluorescence intensity against the temperature.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with the vehicle from the Tm of the protein with the compound. A positive ΔTm indicates ligand-induced stabilization.
-
Conclusion
The available data strongly suggest that this compound is the more functionally active enantiomer of the racemic RJW100, demonstrating greater potency in activating the nuclear receptor LRH-1. While both this compound and racemic RJW100 act as agonists for LRH-1 and SF-1, the enantiomerically pure compound offers the potential for more targeted and potent modulation of these receptors. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other novel nuclear receptor modulators.
References
Validating RR-RJW100: A Comparative Guide to LRH-1 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the agonist activity of RR-RJW100 on the Liver Receptor Homolog-1 (LRH-1), also known as Nuclear Receptor Subfamily 5 Group A Member 2 (NR5A2). The data presented herein offers an objective evaluation of this compound's performance against other known LRH-1 agonists, supported by detailed experimental protocols and visualizations to aid in research and development efforts targeting this critical nuclear receptor.
LRH-1 is a key regulator of development, metabolism, and steroidogenesis, making it an attractive therapeutic target for a range of conditions including metabolic diseases, inflammatory disorders, and certain cancers. This compound has emerged as a potent synthetic agonist of LRH-1. This guide will delve into the quantitative data supporting its efficacy and provide the necessary methodological details for independent validation.
Comparative Agonist Activity at LRH-1
The potency of this compound and other LRH-1 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal biological response. The following table summarizes the reported EC50 values for this compound in comparison to its racemic mixture (RJW100), other synthetic agonists (GSK8470 and 6N), and the endogenous phospholipid ligand, dilauroylphosphatidylcholine (DLPC).
| Compound | Type | Target(s) | Reported EC50/pEC50 for LRH-1 | Citation(s) |
| This compound | Synthetic Agonist | LRH-1, SF-1 | More potent than SS-RJW100 | [1] |
| RJW100 (racemic) | Synthetic Agonist | LRH-1, SF-1 | pEC50 = 6.6 (approx. 251 nM) | [2] |
| GSK8470 | Synthetic Agonist | LRH-1, SF-1 | 430 nM | |
| 6N | Synthetic Agonist | LRH-1 | 15 nM | |
| Dilauroylphosphatidylcholine (DLPC) | Endogenous Ligand | LRH-1 | Activates at 100 µM |
Note: pEC50 is the negative logarithm of the EC50 value in molar concentration. A higher pEC50 value indicates greater potency.
Experimental Protocols
To ensure reproducibility and facilitate the independent assessment of LRH-1 agonists, detailed protocols for two key validation assays are provided below.
Luciferase Reporter Gene Assay
This cell-based assay is a cornerstone for quantifying the transcriptional activity of LRH-1 in response to an agonist. It relies on the expression of a reporter gene, typically firefly luciferase, which is under the control of a promoter containing LRH-1 response elements.
Objective: To measure the dose-dependent activation of LRH-1 by a test compound.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Plasmids:
-
An expression vector for a chimeric LRH-1 protein, where the DNA-binding domain is replaced with that of the yeast GAL4 protein (Gal4-LRH-1-LBD).
-
A reporter plasmid containing a promoter with upstream activation sequences (UAS) for GAL4, driving the expression of the firefly luciferase gene (UAS-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfection Reagent: Lipofectamine® 2000 or a similar transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Test Compounds: this compound and other agonists, dissolved in DMSO.
-
Lysis Buffer: Passive Lysis Buffer.
-
Luciferase Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Instrumentation: Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Gal4-LRH-1-LBD, UAS-luc, and Renilla luciferase plasmids using the chosen transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Aspirate the medium and add Passive Lysis Buffer to each well.
-
Luminometry: Measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Fluorescence Polarization (FP) Competition Assay
This in vitro assay directly measures the binding of a test compound to the LRH-1 ligand-binding domain (LBD) by assessing its ability to displace a fluorescently labeled probe.
Objective: To determine the binding affinity (Ki) of a test compound for the LRH-1 LBD.
Materials:
-
Protein: Purified recombinant human LRH-1 LBD.
-
Fluorescent Probe: A fluorescently labeled ligand that binds to the LRH-1 LBD (e.g., a custom-synthesized fluorescent derivative of a known LRH-1 ligand).
-
Test Compounds: this compound and other compounds, dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.01% Tween-20.
-
Instrumentation: A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Preparation: Prepare a solution of the LRH-1 LBD and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.
-
Compound Addition: In a black, low-volume 384-well plate, add serial dilutions of the test compounds.
-
Reaction Incubation: Add the LRH-1 LBD/fluorescent probe mixture to each well. Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence polarization. Plot the polarization values against the logarithm of the compound concentration and fit the data to a competitive binding curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of this compound's activity, the following diagrams illustrate the LRH-1 signaling pathway and a typical experimental workflow for agonist validation.
Caption: Agonist activation of the LRH-1 signaling cascade.
Caption: A streamlined workflow for validating LRH-1 agonists.
References
Comparative Analysis of RR-RJW100 and GSK8470: A Guide for Researchers
This guide provides a detailed comparative analysis of two synthetic agonists for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1): RR-RJW100 and GSK8470. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these nuclear receptors.
Introduction
This compound and GSK8470 are small molecule agonists that target LRH-1 (NR5A2) and SF-1 (NR5A1), critical regulators of metabolism, development, and steroidogenesis. While both compounds activate these receptors, they exhibit distinct biochemical properties and binding modes, making a comparative understanding essential for their application in research and drug discovery. This compound is the more active enantiomer of the racemic compound RJW100.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and GSK8470. It is important to note that the data for each compound may originate from different studies, and direct comparison should be made with caution unless the experimental conditions are identical.
Table 1: Agonist Potency (EC50 / pEC50)
| Compound | Target | EC50 (µM) | pEC50 | Reference |
| GSK8470 | LRH-1 | 0.43 | - | --INVALID-LINK-- |
| SF-1 | 0.054 | - | --INVALID-LINK-- | |
| RJW100 (racemic) | LRH-1 | 1.5 | 6.6 | [2] |
| SF-1 | - | 7.5 | [3][4] |
Note: Data for this compound specifically was not available in the format of EC50. RJW100 is a racemic mixture of this compound and SS-RJW100. This compound has been shown to be the more potent LRH-1 agonist of the two enantiomers.[1]
Mechanism of Action and Signaling Pathway
Both this compound and GSK8470 function as agonists of LRH-1 and SF-1. Upon binding to the ligand-binding domain (LBD) of these nuclear receptors, the compounds induce a conformational change that promotes the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA response elements in the promoter regions of target genes, leading to the regulation of their transcription. A key target gene for both LRH-1 and SF-1 is the Small Heterodimer Partner (SHP), which plays a crucial role in regulating cholesterol, bile acid, and glucose metabolism.
Interestingly, despite their structural similarities, X-ray crystallography studies have revealed that this compound and GSK8470 bind to the LRH-1 LBD in dramatically different orientations.[2] The bicyclic cores of the two agonists are positioned almost perpendicularly to each other within the binding pocket.[2] This difference in binding mode suggests that they may stabilize distinct receptor conformations and potentially recruit different sets of co-regulators, leading to varied downstream biological effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and GSK8470 are provided below.
Luciferase Reporter Gene Assay for Agonist Activity
This assay is used to determine the potency (EC50) of the compounds in activating LRH-1 or SF-1 in a cellular context.
Principle: A reporter gene construct containing a luciferase gene under the control of a promoter with LRH-1/SF-1 response elements is transfected into host cells. In the presence of an agonist, the activated nuclear receptor binds to the response elements and drives the expression of luciferase. The resulting luminescence is proportional to the receptor's transcriptional activity.
Detailed Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) or other suitable cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and co-transfected with an expression vector for full-length LRH-1 or SF-1 and a luciferase reporter plasmid containing response elements for the respective receptor. A constitutively expressed Renilla luciferase vector is often co-transfected to normalize for transfection efficiency.[5]
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of this compound, GSK8470, or a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: Following a 24-hour incubation with the compounds, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 values are determined by fitting the dose-response curves using a non-linear regression model.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded.
Detailed Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified ligand-binding domain (LBD) of LRH-1 or SF-1, a fluorescent dye (e.g., SYPRO Orange), and either this compound, GSK8470, or a vehicle control in a suitable buffer.[6] The final volume is typically 20-25 µL in a 96-well PCR plate.[6]
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument. The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a constant ramp rate.[6] Fluorescence is measured at each temperature increment.
-
Data Analysis: The fluorescence intensity is plotted against temperature, generating a melting curve. The Tm is determined from the peak of the first derivative of the melting curve. The change in melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates the extent of protein stabilization.[6]
Fluorescence Resonance Energy Transfer (FRET)-Based Binding Assay
FRET assays are used to measure the direct binding of a ligand to its target receptor in a homogeneous format.
Principle: FRET is a distance-dependent energy transfer between two fluorophores, a donor and an acceptor. In this assay, the LRH-1 LBD is labeled with a donor fluorophore, and a known ligand (probe) is labeled with an acceptor fluorophore. When the fluorescent probe is bound to the receptor, excitation of the donor leads to FRET and emission from the acceptor. Unlabeled compounds like this compound or GSK8470 compete with the fluorescent probe for binding to the receptor, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation: The purified LRH-1 LBD is labeled with a donor fluorophore (e.g., terbium cryptate). A known LRH-1 ligand is labeled with a compatible acceptor fluorophore (e.g., d2).
-
Assay Reaction: The labeled LRH-1 LBD and the fluorescent probe are incubated together in a microplate well. Serial dilutions of the test compounds (this compound or GSK8470) are then added.
-
Signal Detection: After an incubation period to reach binding equilibrium, the fluorescence is measured at two wavelengths: the emission wavelength of the donor and the emission wavelength of the acceptor.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates displacement of the fluorescent probe by the test compound. The IC50 value, representing the concentration of the compound that displaces 50% of the fluorescent probe, is determined from the dose-response curve.
Conclusion
Both this compound and GSK8470 are valuable tools for studying the biology of LRH-1 and SF-1. GSK8470 appears to be a more potent agonist for both receptors based on the available EC50 data. However, this compound, as the more active enantiomer of RJW100, also demonstrates significant activity. The distinct binding modes of these two compounds, despite their structural similarities, highlight the complexity of ligand recognition by nuclear receptors and offer opportunities for the rational design of next-generation agonists with improved potency and selectivity. The experimental protocols provided in this guide offer a foundation for researchers to further characterize these and other novel modulators of LRH-1 and SF-1.
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
RR-RJW100: A Comparative Analysis of Selectivity for LRH-1 Over SF-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective activity of the synthetic agonist RR-RJW100 on Liver Receptor Homolog-1 (LRH-1; NR5A2) versus Steroidogenic Factor-1 (SF-1; NR5A1). Both are nuclear receptors with significant roles in metabolism, development, and disease, making the selective modulation of their activity a key area of research.
Quantitative Data Summary
This compound, the (R,R)-enantiomer of the racemic compound RJW100, has been identified as a more potent agonist for LRH-1 compared to its corresponding (S,S)-enantiomer. While both enantiomers exhibit similar activity towards SF-1, this compound demonstrates enhanced activation of LRH-1. The following table summarizes the available quantitative and qualitative data regarding the activity of this compound and its racemate on both receptors.
| Parameter | LRH-1 | SF-1 | Reference |
| This compound Activity | 46% more active than SS-RJW100 in luciferase reporter assays.[1][2][3] | Activated similarly by both RR and SS enantiomers.[1] | [1] |
| RJW100 (racemic) pEC50 | 6.6 | 7.5 | [4] |
| Binding Affinity | The enantiomers have similar binding affinities for both receptors.[1][2][3] | The enantiomers have similar binding affinities for both receptors.[1][2][3] | [1][2][3] |
Experimental Protocols
The data presented is primarily derived from two key experimental methodologies: Luciferase Reporter Assays and Differential Scanning Fluorimetry (DSF).
Luciferase Reporter Assay
This cell-based assay is a standard method for quantifying the transcriptional activity of nuclear receptors in response to a ligand.[5][6]
Objective: To measure the ability of this compound to activate LRH-1 and SF-1 and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293T) or similar cells are cultured in a suitable medium. The cells are then transiently transfected with plasmids encoding:
-
The full-length nuclear receptor of interest (either LRH-1 or SF-1).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After a post-transfection period, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specific period (typically 24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: The cells are lysed, and the activity of both luciferases (e.g., Firefly and Renilla) is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The resulting data is then plotted against the compound concentration to determine the dose-response curve and calculate parameters like EC50 (the concentration at which 50% of the maximal response is observed).
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand.[7][8][9] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Objective: To determine if this compound directly binds to and stabilizes the LRH-1 and SF-1 proteins.
Methodology:
-
Protein and Dye Preparation: A solution containing the purified ligand-binding domain (LBD) of either LRH-1 or SF-1 is prepared. A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is added to this solution.
-
Ligand Addition: The protein-dye mixture is aliquoted into a multiwell plate, and this compound or a vehicle control is added to the respective wells.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: As the protein unfolds due to the increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored in real-time as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. An increase in the Tm in the presence of this compound compared to the control indicates direct binding and stabilization.
Visualizations
Experimental Workflow for Determining Selectivity
Caption: Workflow for assessing this compound selectivity using a luciferase reporter assay.
Signaling Pathways of LRH-1 and SF-1
Caption: Simplified signaling pathways for LRH-1 and SF-1 activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repositori.upf.edu]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
- 8. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 9. The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Synthetic LRH-1 Agonists: RR-RJW100 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, has emerged as a promising therapeutic target for a range of metabolic diseases, inflammatory conditions, and cancers. Its role in regulating gene expression related to bile acid synthesis, steroidogenesis, and cell proliferation has spurred the development of synthetic agonists to modulate its activity. Among these, RR-RJW100 has been identified as a potent agonist. This guide provides an objective comparison of this compound with other notable synthetic LRH-1 agonists, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of Synthetic LRH-1 Agonists
The following table summarizes the key performance indicators for this compound and other well-characterized synthetic LRH-1 agonists. The data has been compiled from various studies to provide a comparative overview of their potency and efficacy.
| Agonist | Chemical Scaffold | EC50 (LRH-1) | Relative Efficacy (vs. RJW100) | Binding Affinity (Ki) | Key Features |
| This compound | Bicyclic hexahydropentalene | ~0.4 µM | - | ~0.4 µM | The more potent enantiomer of the dual LRH-1/SF-1 agonist RJW100.[1][2] |
| SS-RJW100 | Bicyclic hexahydropentalene | ~1.2 µM | Lower than this compound | ~1.2 µM | The less active enantiomer of RJW100.[3] |
| GSK8470 | Bicyclic hexahydropentalene | Similar to RJW100 | Similar to RJW100 | - | An earlier synthetic agonist with a different binding mode compared to RJW100.[4] |
| 6N | Modified bicyclic hexahydropentalene | ~15 nM | Higher than RJW100 | - | A highly potent agonist developed through structure-guided design, exhibiting a distinct mechanism of action.[5][6] |
| 10CA | Modified bicyclic hexahydropentalene | - | Higher than 6N | Lower than 6N | Designed to mimic phospholipid interactions, showing high efficacy. |
| 6N-10CA | Hybrid bicyclic hexahydropentalene | ~100 nM (SF-1) | Similar to 10CA | ~60 nM (SF-1) | A hybrid molecule combining features of 6N and 10CA, demonstrating enhanced binding and potency.[7] |
Experimental Protocols
The data presented above were generated using a variety of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.
Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate LRH-1-mediated gene transcription.
-
Cell Line: HeLa or HepG2 cells are commonly used.
-
Plasmids: Cells are co-transfected with an expression vector for full-length human LRH-1 and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple LRH-1 response elements. A vector expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
Transfection: Cells are seeded in 96-well plates and transfected using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Following transfection, cells are treated with serial dilutions of the test compounds (e.g., this compound, other agonists) or vehicle control (DMSO).
-
Lysis and Luminescence Measurement: After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of compounds to the LRH-1 ligand-binding domain (LBD).
-
Reagents: Purified recombinant LRH-1 LBD and a fluorescently labeled tracer that binds to the LRH-1 LBD are required.
-
Assay Principle: The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger LRH-1 LBD, the tumbling rate of the tracer decreases, leading to an increase in fluorescence polarization. Test compounds compete with the tracer for binding to the LBD, causing a decrease in polarization.
-
Procedure:
-
A solution containing the LRH-1 LBD and the fluorescent tracer is prepared in an appropriate assay buffer.
-
Serial dilutions of the test compounds are added to the wells of a black, low-volume 384-well plate.
-
The LRH-1 LBD/tracer mixture is added to the wells.
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that displaces 50% of the tracer) using the Cheng-Prusoff equation.
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is used to assess the stabilization of the LRH-1 LBD upon ligand binding.
-
Reagents: Purified LRH-1 LBD and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Assay Principle: The dye exhibits low fluorescence in an aqueous environment but becomes highly fluorescent upon binding to exposed hydrophobic regions of a protein as it unfolds due to thermal denaturation. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Procedure:
-
A reaction mixture containing the LRH-1 LBD, the fluorescent dye, and either a test compound or vehicle control is prepared in a 96- or 384-well PCR plate.
-
The plate is heated in a real-time PCR instrument with a temperature gradient.
-
The fluorescence intensity is monitored as the temperature increases.
-
-
Data Analysis: The Tm is determined by fitting the fluorescence intensity versus temperature data to a Boltzmann equation. The change in melting temperature (ΔTm) in the presence of a compound compared to the vehicle control indicates the extent of protein stabilization.
LRH-1 Signaling Pathway and Agonist Intervention
The following diagram illustrates the canonical signaling pathway of LRH-1 and the point of intervention for synthetic agonists like this compound.
References
- 1. repositori.upf.edu [repositori.upf.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Enantiomeric Divide: Utilizing SS-RJW100 as a Negative Control for the Potent Nuclear Receptor Agonist RR-RJW100
For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount for the robust validation of experimental findings. This guide provides a comprehensive comparison of the potent nuclear receptor agonist RR-RJW100 and its enantiomer, SS-RJW100, establishing the latter as an effective negative control.
This compound is a high-affinity agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1), key regulators of metabolism, inflammation, and steroidogenesis.[1][2] Its enantiomer, SS-RJW100, while structurally identical in composition, exhibits significantly attenuated biological activity, rendering it an ideal negative control for in vitro and in vivo studies investigating the specific effects of this compound.[1][3] This guide presents a detailed comparison of their biochemical and cellular activities, supported by experimental data and protocols.
Data Presentation: A Comparative Analysis of this compound and SS-RJW100
The following table summarizes the key quantitative differences in the activity of this compound and SS-RJW100 based on published experimental data.
| Parameter | This compound | SS-RJW100 | Receptor | Reference |
| Binding Affinity (Ki) | ~0.4 µM | ~1.2 µM | LRH-1 | [1] |
| ~13 µM | ~30 µM | SF-1 | [1] | |
| Transcriptional Activity | Potent Agonist | Weak Agonist (46% reduced activity compared to this compound) | LRH-1 | [1][3] |
| Receptor Stabilization | Stabilizes LRH-1 and SF-1 | Destabilizes LRH-1 | LRH-1, SF-1 | [1] |
| Co-regulator Recruitment | Strong recruitment of Tif2 | Weaker recruitment of Tif2 (55% lower than this compound) | LRH-1 | [1][2] |
Mechanism of Differential Activity
The significant difference in the biological activity of the two enantiomers stems from their distinct binding modes within the ligand-binding pocket of LRH-1.[1][3] While both molecules can access the binding site, this compound adopts a stable conformation that allows for a critical hydrogen bond formation, which is essential for receptor activation.[1] In contrast, SS-RJW100 exhibits multiple, unstable binding poses and fails to consistently form this key interaction, leading to attenuated downstream signaling and transcriptional activation.[1][3] This mechanistic insight strongly supports the use of SS-RJW100 as a negative control, as its inactivity is directly linked to its inability to effectively engage the receptor in a productive manner.
Mandatory Visualization
References
Enantiomer-Specific Effects of RJW100: A Comparative Guide for Drug Development Professionals
An objective analysis of the differential activities of RJW100 enantiomers and their standing against alternative nuclear receptor modulators.
RJW100, a synthetic dual agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1), has emerged as a valuable tool for probing the biology of these important therapeutic targets. However, as a racemic mixture, the distinct pharmacological profiles of its constituent enantiomers, (R,R)-RJW100 and (S,S)-RJW100, necessitate a deeper, enantiomer-specific evaluation. This guide provides a comprehensive comparison of the enantiomeric effects of RJW100, supported by experimental data, and contextualizes its performance against other relevant compounds.
Unraveling Enantiomer-Specific Activity: (R,R)-RJW100 vs. (S,S)-RJW100
Recent studies have unequivocally demonstrated that the biological activity of RJW100 is not equally distributed between its enantiomers. The (R,R) enantiomer consistently demonstrates superior agonistic activity, particularly for LRH-1.
| Parameter | (R,R)-RJW100 | (S,S)-RJW100 | Reference |
| LRH-1 Transcriptional Activation | 46% more active than (S,S)-RJW100 in luciferase reporter assays.[1][2][3] | Weaker activation of LRH-1.[1][2] | [1][2][3] |
| LRH-1 Binding Affinity (Ki) | ~0.4 µM (threefold higher affinity) | ~1.2 µM | [1] |
| Tif2 Coactivator Recruitment to LRH-1 | Recruits 55% higher levels than (S,S)-RJW100.[1] | Weaker recruitment of coactivators.[1][2] | [1] |
| Receptor Stabilization (LRH-1 & SF-1) | Stabilizes both receptors.[1][2][3] | Stabilizes both receptors, but to a different extent.[1][2] | [1][2][3] |
| SF-1 Transcriptional Activation | Similar activation to (S,S)-RJW100.[1] | Similar activation to (R,R)-RJW100.[1] | [1] |
The enhanced activity of (R,R)-RJW100 is attributed to its distinct binding mode within the LRH-1 ligand-binding pocket.[1][2] This favorable orientation facilitates a critical water-mediated hydrogen bond with the residue T352, a key interaction for receptor activation.[2] In contrast, (S,S)-RJW100 adopts multiple conformations in the binding pocket, failing to consistently establish this crucial interaction, which in turn attenuates intramolecular signaling required for efficient coregulator recruitment.[1][2] This mechanistic insight provides a strong rationale for the development of enantiomerically pure (R,R)-RJW100 derivatives for applications requiring potent LRH-1 agonism. Conversely, the unique binding characteristics of the (S,S)-RJW100 scaffold present an opportunity for its optimization as a potential antagonist.[1][2][3]
Performance Against Alternative Modulators
The landscape of LRH-1 and SF-1 modulators extends beyond RJW100. Structure-activity relationship studies have yielded compounds with improved potency and selectivity.
| Compound | Target(s) | Key Performance Characteristics | Reference |
| RJW100 (racemic) | LRH-1/SF-1 Dual Agonist | pEC50s of 6.6 (LRH-1) and 7.5 (SF-1).[4] | [4] |
| (R,R)-RJW100 | LRH-1/SF-1 Dual Agonist | More potent LRH-1 agonist than the (S,S) enantiomer.[5] | [5] |
| RJW101 | LRH-1 Selective Agonist | Demonstrates selectivity for LRH-1 over SF-1. | [3] |
| RJW102 / RJW103 | SF-1 Selective Agonists | Exhibit selectivity for SF-1 over LRH-1. | [3] |
| 6N | LRH-1 Agonist | A low nanomolar LRH-1 agonist, significantly more potent than RJW100.[6] Behaves more like a full agonist in coregulator recruitment assays compared to the partial agonism of RJW100.[6] | [6] |
| GSK8470 | LRH-1 Agonist | Binds to LRH-1 in a different mode compared to RJW100, despite similar activation profiles in some assays.[6] | [6] |
Signaling Pathways and Experimental Workflows
The agonistic activity of RJW100 and its enantiomers on LRH-1 and SF-1 initiates a cascade of transcriptional regulation.
Caption: RJW100 Signaling Pathway.
The validation of these enantiomer-specific effects relies on a suite of robust biochemical and cellular assays.
Caption: Experimental Workflow for RJW100 Enantiomer Validation.
Experimental Protocols
A summary of the key experimental methodologies used to validate the enantiomer-specific effects of RJW100 is provided below.
Luciferase Reporter Assay
This cell-based assay is used to quantify the transcriptional activity of LRH-1 and SF-1 in response to compound treatment.
-
Cell Line: Typically, a human cell line such as HeLa is used.[4]
-
Transfection: Cells are co-transfected with plasmids encoding the full-length nuclear receptor (LRH-1 or SF-1), a luciferase reporter gene under the control of a responsive promoter (e.g., containing an SHP promoter element), and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: Transfected cells are treated with various concentrations of the test compounds (e.g., (R,R)-RJW100, (S,S)-RJW100) or vehicle control (DMSO).
-
Lysis and Measurement: After an incubation period (e.g., 24 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability. The resulting data is used to generate dose-response curves and calculate EC50 values.
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Protein and Dye Preparation: Purified LRH-1 or SF-1 ligand-binding domain (LBD) is mixed with a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Ligand Addition: The protein-dye mixture is then incubated with the test compounds or a vehicle control.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient, and the fluorescence is monitored.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). The change in Tm (ΔTm) in the presence of a ligand compared to the control is a measure of the ligand's stabilizing effect.
Fluorescence Polarization (FP) Based Coregulator Recruitment Assay
This in vitro assay measures the ability of a ligand to promote the interaction between a nuclear receptor and a coregulator peptide.
-
Reagents: Purified nuclear receptor LBD, a fluorescently labeled peptide derived from a coactivator (e.g., Tif2), and the test compounds.
-
Assay Principle: The assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When the peptide binds to the much larger receptor protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Procedure: The receptor LBD is incubated with the fluorescently labeled coactivator peptide and varying concentrations of the test compound.
-
Measurement: The fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: An increase in fluorescence polarization indicates that the compound promotes the recruitment of the coactivator peptide to the receptor. Dose-response curves can be generated to determine the EC50 for coactivator recruitment.[6]
Molecular Dynamics (MD) Simulations
MD simulations provide computational insights into the dynamic interactions between the ligands and the receptor at an atomic level.
-
System Setup: A simulation system is built based on the crystal structure of the LRH-1 ligand-binding domain in complex with each enantiomer. The complex is placed in a simulated aqueous environment.
-
Simulation: The system is subjected to a series of energy minimization and equilibration steps, followed by a production simulation where the trajectories of all atoms are calculated over time by solving Newton's equations of motion.
-
Analysis: The resulting trajectories are analyzed to understand the conformational dynamics of the ligand in the binding pocket, the stability of key interactions (e.g., hydrogen bonds), and the allosteric effects on the receptor structure, particularly on regions involved in coregulator binding.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RR-RJW100 and Other Ligand Binding Modes to the LRH-1 Nuclear Receptor
A deep dive into the structural and functional nuances of ligand interactions with the Liver Receptor Homolog-1 (LRH-1), a key regulator in metabolic homeostasis and disease, reveals distinct binding strategies for the synthetic agonist RR-RJW100 compared to other modulators. This guide provides a comprehensive comparison, supported by experimental data, to aid researchers in the fields of pharmacology and drug development.
This compound is a potent agonist of the nuclear receptors Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor 1 (SF-1). Its binding mechanism to the LRH-1 ligand-binding domain (LBD) has been elucidated through X-ray crystallography, showcasing a unique orientation compared to endogenous phospholipids (B1166683) and other synthetic agonists. This distinct binding mode underpins its specific activity and provides a framework for the rational design of novel LRH-1 modulators.
Quantitative Comparison of Ligand Binding and Activity
The following table summarizes key quantitative data for this compound and a selection of other LRH-1 ligands. This data highlights the differences in their binding affinities, receptor stabilization capabilities, and transcriptional activation potential.
| Ligand | Target(s) | pEC50 (LRH-1) | pEC50 (SF-1) | Thermal Shift (ΔTm) | Key Characteristics |
| This compound | LRH-1, SF-1 | 6.6 | 7.5 | ~3 °C increase vs. PL | Potent dual agonist with a deep binding mode. |
| SS-RJW100 | LRH-1, SF-1 | Less active than this compound | - | Less stabilizing than this compound | Enantiomer with lower activity due to altered binding. |
| GSK8470 | LRH-1 | - | - | - | Synthetic agonist with a binding mode rotated ~180° from this compound. |
| 6N | LRH-1 | - | - | More stabilizing than this compound | More potent agonist targeting deep polar residues. |
| 10CA | LRH-1 | - | - | - | Agonist mimicking endogenous phospholipid binding at the pocket's mouth. |
| DLPC | LRH-1 | - | - | Baseline | Endogenous phospholipid ligand. |
Contrasting Binding Modes within the LRH-1 Ligand Binding Pocket
The binding orientation of this compound within the LRH-1 LBD is a critical determinant of its agonist activity. Unlike endogenous phospholipids such as dilauroylphosphatidylcholine (DLPC), which interact with hydrophilic residues at the mouth of the binding pocket, this compound penetrates deeper into the hydrophobic cavity.
A key interaction for this compound is a water-mediated hydrogen bond formed between its hydroxyl group and the threonine 352 (T352) residue. This interaction is crucial for stabilizing the active conformation of the receptor.
In stark contrast, the closely related synthetic agonist GSK8470 binds in a significantly different orientation, rotated by nearly 180 degrees relative to this compound. While it was initially predicted to interact with a "polar patch" formed by arginine 393 (R393) and histidine 390 (H390), its actual binding mode positions it away from these residues.
The enantiomer of this compound, SS-RJW100, exhibits a similar binding affinity but is a less effective activator. Structural studies reveal that SS-RJW100 adopts multiple conformations within the binding pocket and fails to consistently form the critical water-mediated hydrogen bond with T352, explaining its reduced activity.
More recent structure-guided drug design efforts have produced agonists like 6N, which also targets the deep polar residues and exhibits a binding pose similar to this compound but with enhanced potency. Conversely, the agonist 10CA was designed to mimic the binding of endogenous phospholipids by targeting residues at the opening of the ligand-binding pocket.
Signaling Pathway and Experimental Workflow
The binding of an agonist like this compound to the LRH-1 LBD induces a conformational change that facilitates the recruitment of coactivator proteins. This complex then binds to specific DNA response elements, leading to the transcriptional regulation of target genes involved in metabolism and steroidogenesis.
The following diagram illustrates a typical experimental workflow for characterizing the binding and activity of novel LRH-1 ligands.
Experimental Protocols
Differential Scanning Fluorimetry (DSF): DSF is utilized to assess the thermal stability of the LRH-1 LBD in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the protein. The experiment typically involves incubating the purified LRH-1 LBD with a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is gradually increased, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The midpoint of this transition is the Tm.
Luciferase Reporter Assay: This cell-based assay is used to quantify the transcriptional activity of LRH-1 in response to a ligand. Cells are co-transfected with a plasmid encoding LRH-1 and a reporter plasmid containing a luciferase gene under the control of an LRH-1 response element. Upon addition of an agonist, activated LRH-1 binds to the response element and drives the expression of luciferase. The resulting luminescence is measured and is proportional to the activity of the ligand.
X-ray Crystallography: To determine the three-dimensional structure of the LRH-1 LBD in complex with a ligand, X-ray crystallography is employed. The purified protein-ligand complex is crystallized, and the resulting crystals are exposed to an X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. This provides detailed insights into the binding mode and key molecular interactions.
RR-RJW100: A Comparative Analysis of Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
RR-RJW100, the more potent enantiomer of the dual liver receptor homolog-1 (LRH-1) and steroidogenic factor-1 (SF-1) agonist RJW100, has emerged as a significant tool for investigating the therapeutic potential of targeting these nuclear receptors in a range of metabolic and inflammatory diseases.[1][2] This guide provides a comparative overview of the efficacy of this compound and related LRH-1/SF-1 modulators in established disease models, supported by available experimental data.
Mechanism of Action: Targeting LRH-1 and SF-1
This compound functions as an agonist for LRH-1 (NR5A2) and SF-1 (NR5A1), two closely related nuclear receptors that play crucial roles in regulating metabolism, inflammation, and cellular proliferation.[2][3] LRH-1 is highly expressed in the liver, pancreas, and intestine, where it governs bile acid synthesis, cholesterol homeostasis, and intestinal cell renewal.[3][4][5] SF-1 is predominantly found in steroidogenic tissues and is essential for adrenal and gonadal development and function. By activating these receptors, this compound can modulate the expression of a wide array of target genes, offering potential therapeutic benefits in conditions such as inflammatory bowel disease (IBD), diabetes, and non-alcoholic fatty liver disease.[1][6][7]
A key aspect of the RJW100 scaffold is its chirality. Studies have demonstrated that the RR-enantiomer, this compound, is a more potent activator of LRH-1 compared to its SS-counterpart. In luciferase reporter assays, this compound exhibited 46% greater activity than SS-RJW100, establishing it as the more active form for LRH-1 agonism.[2]
Comparative Efficacy in Disease Models
While this compound has been instrumental in elucidating the roles of LRH-1 and SF-1, much of the recent in vivo research has focused on newer, more potent LRH-1 agonists, such as 6N and phospholipid mimetics like 10CA. This section summarizes the available efficacy data for these compounds, providing a basis for comparison.
Inflammatory Bowel Disease (IBD)
LRH-1 has been identified as a promising target for IBD due to its role in maintaining intestinal epithelial homeostasis and regulating local glucocorticoid synthesis.[5][8]
While direct in vivo efficacy data for this compound in IBD models is limited in the public domain, studies on related compounds demonstrate the potential of this therapeutic approach. A phospholipid mimetic of the RJW100 scaffold, designed to enhance engagement with the LRH-1 ligand-binding pocket, has shown significant efficacy in a murine T-cell transfer model of colitis . Treatment with this compound led to marked improvements in colonic histopathology and a reduction in disease-associated weight loss.
In an organoid model of IBD , the highly potent LRH-1 agonist 6N (approximately 100-fold more potent than RJW100 in vitro) demonstrated anti-inflammatory effects.[6] Treatment with 6N in humanized LRH-1 mouse enteroids exposed to TNF-α resulted in the upregulation of steroidogenic genes and a decrease in inflammatory cytokine expression.[6]
| Compound | Disease Model | Key Efficacy Readouts | Reference |
| RJW100 Analog (Phospholipid Mimetic) | Murine T-cell Transfer Colitis | Improved colonic histopathology, Reduced weight loss | |
| 6N | Humanized LRH-1 Mouse Enteroid Model (IBD) | Increased expression of steroidogenic enzymes (Cyp11a1, Cyp11b1), Increased anti-inflammatory cytokine (IL-10), Reduced pro-inflammatory cytokines (IL-1β, TNFα) | [6] |
Metabolic Diseases (Diabetes and Non-alcoholic Fatty Liver Disease)
The roles of LRH-1 and SF-1 in regulating glucose and lipid metabolism suggest that their agonists could be beneficial in treating type 2 diabetes and NAFLD.[6][7]
Currently, there is a lack of published in vivo studies specifically evaluating the efficacy of this compound in established animal models of diabetes or NAFLD. However, the foundational research on LRH-1 agonists indicates their potential. For instance, activation of LRH-1 has been shown to improve glucose homeostasis and reduce hepatic steatosis in preclinical models.[6] Further in vivo studies are required to quantify the therapeutic effects of this compound in these metabolic disease settings.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of LRH-1 agonists.
T-Cell Transfer Model of Colitis
This model is widely used to study the role of T-cells in the pathogenesis of chronic intestinal inflammation.[9][10][11][12]
Objective: To induce colitis in immunodeficient mice by transferring naive T-cells and to evaluate the therapeutic efficacy of a compound.
Methodology:
-
Isolation of Naive T-Cells: Spleens are harvested from donor mice (e.g., C57BL/6). CD4+ T-cells are isolated, and the naive (CD45RBhigh) population is purified using flow cytometry.[10]
-
Cell Transfer: A suspension of purified naive T-cells is injected intraperitoneally into immunodeficient recipient mice (e.g., RAG1-/- or SCID).[10]
-
Disease Induction and Monitoring: Colitis develops over several weeks, characterized by weight loss, diarrhea, and colonic inflammation.[11] Disease activity is monitored by assessing body weight, stool consistency, and the presence of fecal blood.
-
Treatment: The test compound (e.g., an LRH-1 agonist) is administered to a cohort of mice according to a predetermined dosing schedule. A vehicle control group is also included.
-
Efficacy Evaluation: At the end of the study, colons are collected for histological analysis to assess the degree of inflammation, mucosal damage, and cellular infiltration. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured.[8]
DSS-Induced Colitis Model
This is a chemically induced model of colitis that is useful for studying acute and chronic intestinal inflammation.[8][13][14]
Objective: To induce colitis using dextran (B179266) sulfate (B86663) sodium (DSS) and assess the protective or therapeutic effects of a compound.
Methodology:
-
Induction of Colitis: Mice are administered DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days for acute colitis).[8][13][14]
-
Disease Monitoring: Animals are monitored daily for weight loss, stool consistency, and rectal bleeding, which are used to calculate a Disease Activity Index (DAI).[13]
-
Treatment: The compound of interest is administered to the mice, often starting before or concurrently with DSS administration to assess prophylactic effects, or after the induction of colitis to evaluate therapeutic efficacy.
-
Endpoint Analysis: After the treatment period, colons are excised, and their length and weight are measured. Histological scoring of inflammation and tissue damage is performed on colonic sections. MPO activity and cytokine levels in the colonic tissue can also be quantified.[8][13][14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the scientific approach.
Caption: Simplified signaling pathway of this compound as an LRH-1/SF-1 agonist.
Caption: Experimental workflow for the T-cell transfer model of colitis.
Conclusion
This compound is a valuable chemical probe for studying the biology of LRH-1 and SF-1. While direct in vivo efficacy data for this compound in disease models remains to be extensively published, the promising results from studies with next-generation LRH-1 agonists in models of IBD underscore the therapeutic potential of this target class. Further in vivo studies are warranted to fully characterize the efficacy of this compound in models of inflammatory and metabolic diseases and to establish a direct comparison with newer, more potent compounds. The detailed experimental protocols provided herein offer a framework for conducting such preclinical evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRH-1-mediated glucocorticoid synthesis in enterocytes protects against inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]
- 10. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adoptive T Cell Transfer Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. T cell transfer model of colitis: a great tool to assess the contribution of T cells in chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo evidence of the prevents DSS-induced colitis of Lactiplantibacillus plantarum L15 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
A Comparative Analysis of the Synthetic Agonist RR-RJW100 and Endogenous Ligands of LRH-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic ligand RR-RJW100 and endogenous phospholipids (B1166683) as activators of Liver Receptor Homolog-1 (LRH-1), a critical nuclear receptor in metabolic regulation and disease. This analysis is supported by experimental data on binding affinity, transcriptional activation, and target gene expression.
Executive Summary
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, is a key transcriptional regulator of development, metabolism, and inflammation.[1] Its activity is modulated by the binding of ligands to its ligand-binding pocket. While endogenous phospholipids like dilauroylphosphatidylcholine (DLPC) are considered natural ligands, their low potency and poor physicochemical properties have driven the development of synthetic agonists.[2][3] this compound, a potent synthetic agonist, has emerged as a valuable tool for studying LRH-1 function and as a potential therapeutic agent.[4] This guide benchmarks this compound against endogenous LRH-1 ligands, providing a comprehensive overview of their respective performance based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative metrics for this compound and the endogenous ligand DLPC in activating LRH-1. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Ligand | Receptor | Assay Type | Binding Affinity (Kᵢ) | Reference |
| This compound | Human LRH-1 | Fluorescence Polarization | 0.4 µM | [5] |
| DLPC | Human LRH-1 | Not directly quantified in a competitive binding assay | Qualitatively described as having poor potency | [2][3] |
Table 1: Comparative Binding Affinity. This table highlights the significantly higher binding affinity of the synthetic agonist this compound for LRH-1 compared to the endogenous ligand DLPC.
| Ligand | Cell Line | Assay Type | Potency (EC₅₀) | Efficacy (Fold Activation) | Reference |
| RJW100 (racemic) | HeLa | Luciferase Reporter Assay | 1.5 µM | Not specified | [6] |
| This compound | Not specified | Luciferase Reporter Assay | More potent than SS-RJW100 | 46% more active than SS-RJW100 | [7] |
| DLPC | HeLa | Luciferase Reporter Assay | Not determined (tested at 100 µM) | ~2-fold over vehicle | [8] |
Table 2: Comparative Transcriptional Activation. This table showcases the superior potency of RJW100 in cell-based reporter assays. While a direct EC₅₀ for this compound is not available from these specific sources, its enhanced activity over the racemic mixture and the SS-enantiomer is established. DLPC demonstrates activation at a much higher concentration.
| Ligand | Cell Line | Target Gene | Effect on mRNA Expression | Reference |
| Synthetic Agonist (6N) | HepG2 | Shp | Increased | [9] |
| DLPC | HepG2 | Shp | Increased | [9] |
| Synthetic Agonist (6N) | HepG2 | Cyp7a1 | Increased | [9] |
| DLPC | HepG2 | Cyp7a1 | Decreased | [9] |
Table 3: Differential Target Gene Regulation. This table illustrates that while both synthetic and endogenous agonists can activate the expression of the LRH-1 target gene Shp, they can have opposing effects on other target genes like Cyp7a1. This highlights the complexity of LRH-1 signaling and the potential for ligand-specific functional outcomes.
Experimental Protocols
Fluorescence Polarization Competition Assay for Binding Affinity
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a fluorescently labeled probe from the LRH-1 ligand-binding domain (LBD).
-
Reagents: Purified LRH-1 LBD, fluorescently labeled probe (e.g., a fluorescently tagged synthetic ligand), test compound (this compound), and assay buffer.
-
Procedure:
-
A constant concentration of LRH-1 LBD and the fluorescent probe are incubated together to form a complex.
-
Increasing concentrations of the unlabeled test compound are added to the complex.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.[10][11][12]
-
-
Data Analysis: As the test compound displaces the fluorescent probe, the tumbling rate of the probe increases, leading to a decrease in fluorescence polarization. The Kᵢ value is calculated by fitting the competition data to a suitable binding model.[5]
Luciferase Reporter Gene Assay for Transcriptional Activation
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of LRH-1.
-
Cell Culture and Transfection:
-
Ligand Treatment: Transfected cells are treated with various concentrations of the test ligand (e.g., this compound or DLPC) or a vehicle control (e.g., DMSO).[9]
-
Cell Lysis and Luciferase Measurement: After an incubation period (typically 24 hours), cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferin (B1168401) substrate.[6]
-
Data Analysis: The fold activation is calculated by normalizing the luciferase activity of ligand-treated cells to that of vehicle-treated cells. The EC₅₀ value, representing the concentration at which 50% of the maximal response is achieved, is determined by plotting the fold activation against the ligand concentration.[13][14]
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This technique is used to quantify the changes in messenger RNA (mRNA) levels of specific LRH-1 target genes in response to ligand treatment.
-
Cell Culture and Treatment: A relevant cell line, such as the human liver cell line HepG2, is cultured and treated with the test ligands (e.g., a synthetic agonist or DLPC) for a specific duration (e.g., 24 hours).[9]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. The extracted RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, gene-specific primers for the target genes (Shp, Cyp7a1) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the ligand-treated samples to the vehicle-treated control.[9]
Mandatory Visualizations
Caption: LRH-1 signaling pathway upon ligand binding.
Caption: Experimental workflow for comparing LRH-1 ligands.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic actions of a phosphatidylcholine ligand for nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. tracerDB | FP [tracerdb.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RR-RJW100 and Novel LRH-1 Modulators for Researchers
An in-depth analysis of Liver Receptor Homolog-1 (LRH-1) modulators, comparing the established RR-RJW100 with novel compounds. This guide provides supporting experimental data, detailed protocols, and visualizations to aid researchers in drug development and scientific discovery.
Liver Receptor Homolog-1 (LRH-1), a nuclear receptor encoded by the NR5A2 gene, plays a pivotal role in a multitude of physiological processes, including development, cholesterol transport, bile acid homeostasis, and steroidogenesis[1]. Its involvement in various signaling pathways, such as the Wnt/β-catenin pathway, and its implications in cancer and metabolic diseases have made it an attractive therapeutic target[2][3]. The development of potent and specific LRH-1 modulators is therefore of significant interest to the scientific community.
This guide provides a head-to-head comparison of this compound, a well-characterized LRH-1 agonist, with recently developed novel modulators, focusing on their performance based on available experimental data.
Performance Comparison: this compound vs. Novel Modulators
This compound is the more potent enantiomer of the dual LRH-1 and steroidogenic factor-1 (SF-1) agonist, RJW100[4][5]. While it has been a valuable tool for studying LRH-1 function, recent research has led to the development of novel modulators with significantly improved potency and efficacy.
Among these, the compounds 6N and 6N-10CA have emerged as promising alternatives. Structure-guided design has enabled the development of these agonists that interact differently with the LRH-1 ligand-binding pocket, leading to enhanced activity[6][7]. Compound 6N, for instance, has been reported to be two orders of magnitude more potent than RJW100[8]. The hybrid compound 6N-10CA, which combines features of 6N and another modulator, 10CA, has shown even greater potency and efficacy[6][7].
The following table summarizes the available quantitative data for a direct comparison of these compounds.
| Modulator | Target(s) | Reported EC50 (LRH-1) | Key Findings |
| This compound | LRH-1, SF-1 | Not explicitly stated in the provided results, but is the more potent enantiomer of RJW100 which has a pEC50 of 6.6[9][10]. | More active enantiomer of RJW100. Dual agonist for LRH-1 and SF-1[4][5]. |
| 6N | LRH-1 | 15 nM[8] | Reported to be 100 times more potent than RJW100. Binds deep within the ligand-binding pocket[7][8]. |
| 6N-10CA | LRH-1 | Not explicitly stated, but described as the most potent and efficacious LRH-1 small molecule reported to date[6]. | A hybrid compound that contacts both deep pocket and mouth residues of the ligand-binding pocket, leading to enhanced binding and efficacy[6][7][11]. |
Signaling Pathways and Experimental Workflows
The modulation of LRH-1 activity impacts several downstream signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for interpreting the effects of different modulators.
LRH-1 Signaling Pathway
LRH-1 regulates gene expression by binding to specific DNA response elements. Its activity is modulated by the binding of ligands and interactions with co-activators and co-repressors. A key pathway influenced by LRH-1 is the Wnt/β-catenin signaling pathway, where LRH-1 can act as a coactivator for β-catenin/Tcf4 to promote the transcription of genes involved in cell proliferation, such as CcnD1 and c-Myc[3]. LRH-1 also directly regulates the expression of genes like CcnE1, further contributing to cell cycle progression[3]. Additionally, LRH-1 is involved in regulating intestinal glucocorticoid production, which has immunoregulatory effects[3].
Caption: Simplified LRH-1 signaling pathway.
Experimental Workflow: Luciferase Reporter Assay
A common method to assess the activity of LRH-1 modulators is the luciferase reporter assay. This assay measures the ability of a compound to activate or inhibit LRH-1-mediated gene transcription.
Caption: General workflow for an LRH-1 luciferase reporter assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key experiments cited in the comparison of LRH-1 modulators.
Luciferase Reporter Assay for LRH-1 Activity
This protocol is a generalized procedure based on common practices for assessing nuclear receptor activity.
Objective: To quantify the dose-dependent effect of LRH-1 modulators on LRH-1 transcriptional activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
LRH-1 expression vector (e.g., pSport6-LRH1)
-
Luciferase reporter construct containing LRH-1 response elements (e.g., Cyp19 aromatase luciferase reporter)
-
Transfection reagent (e.g., FuGene6)
-
LRH-1 modulators (this compound, novel compounds)
-
Luciferase assay reagent (e.g., BriteLite Plus)
-
384-well plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
For transfection, prepare a bulk mixture of cells, DNA (LRH-1 expression vector and luciferase reporter), and transfection reagent.
-
Plate the transfected cell suspension into 384-well plates at a density of approximately 10,000 cells per well[2].
-
-
Compound Treatment:
-
After a 4-hour incubation to allow for cell attachment, treat the cells with serial dilutions of the LRH-1 modulators or DMSO as a vehicle control.
-
Incubate the plates for 20-24 hours[2].
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of compound-treated wells to that of the vehicle-treated wells.
-
Plot the normalized data against the compound concentration to generate dose-response curves and calculate EC50 values.
-
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein in the presence of a ligand, providing an indication of binding.
Objective: To determine the change in the melting temperature (ΔTm) of the LRH-1 ligand-binding domain (LBD) upon binding of a modulator.
Materials:
-
Purified LRH-1 LBD
-
SYPRO Orange dye (or similar fluorescent dye)
-
LRH-1 modulators
-
Real-time PCR instrument capable of fluorescence detection
-
96- or 384-well PCR plates
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing purified LRH-1 LBD and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the LRH-1 modulators at various concentrations to the respective wells. Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The fluorescence signal will increase as the protein unfolds, exposing hydrophobic regions to which the dye binds.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the modulator-bound protein. A positive ΔTm indicates ligand-induced stabilization.
-
Conclusion
The landscape of LRH-1 modulators is rapidly evolving, with novel compounds like 6N and 6N-10CA demonstrating significantly improved potency over established agonists such as this compound. This advancement, driven by structure-guided drug design, opens new avenues for therapeutic interventions targeting LRH-1 in various diseases. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary information to further explore the pharmacology of these compounds and accelerate the development of next-generation LRH-1 modulators.
References
- 1. Liver receptor homolog-1 - Wikipedia [en.wikipedia.org]
- 2. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | Development and characterization of synthetic modulators of nuclear receptor LRH-1: Driving divergent signaling using a common molecular scaffold | ID: s7526d94v | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of RR-RJW100: A Comparative Analysis Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of RR-RJW100, a potent agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). We present supporting experimental data, including studies utilizing knockout models to confirm the specificity of this compound. This document also details experimental protocols for researchers seeking to validate the on-target effects of similar compounds.
Executive Summary
This compound, the more active enantiomer of the dual LRH-1/SF-1 agonist RJW100, demonstrates potent and specific activation of its target receptors.[1][2][3][4] Experimental evidence from studies using LRH-1 knockout models and cells with conditional expression of human LRH-1 confirms that the activity of RJW100 and its analogs is dependent on the presence of LRH-1. This guide compares the performance of this compound with its less active enantiomer (SS-RJW100), its parent compound (RJW100), and other selective LRH-1 and SF-1 agonists.
Data Presentation
Table 1: Comparative Activity of this compound and Related Compounds on LRH-1
| Compound | Target(s) | Assay Type | Cell Line | EC50 / pEC50 | Relative Efficacy/Activity | Reference |
| This compound | LRH-1 / SF-1 | Luciferase Reporter | - | - | 46% more active than SS-RJW100 | [2][3][4] |
| SS-RJW100 | LRH-1 / SF-1 | Luciferase Reporter | - | - | Less active enantiomer | [2][3][4] |
| RJW100 (racemic) | LRH-1 / SF-1 | Peptide Recruitment | - | pEC50 = 6.6 | - | [5][6] |
| GSK8470 | LRH-1 / SF-1 | Luciferase Reporter | - | Similar to RJW100 | - | [7] |
| RJW101 | LRH-1 selective | Peptide Recruitment | - | - | Selective for LRH-1 | [8] |
| 6N (RJW100 analog) | LRH-1 | Luciferase Reporter | - | ~100x more potent than RJW100 | Full agonist behavior | [7] |
Table 2: Comparative Activity of this compound and Related Compounds on SF-1
| Compound | Target(s) | Assay Type | Cell Line | EC50 / pEC50 | Relative Efficacy/Activity | Reference |
| This compound | LRH-1 / SF-1 | - | - | - | Similar activation to SS-RJW100 | [2] |
| SS-RJW100 | LRH-1 / SF-1 | - | - | - | Similar activation to this compound | [2] |
| RJW100 (racemic) | LRH-1 / SF-1 | Peptide Recruitment | - | pEC50 = 7.5 | - | [5][6] |
| RJW102 | SF-1 selective | Peptide Recruitment | - | - | Selective for SF-1 | [8] |
| RJW103 | SF-1 selective | Peptide Recruitment | - | - | Selective for SF-1 | [8] |
Experimental Validation of On-Target Effects using Knockout Models
The specificity of the RJW100 scaffold for LRH-1 has been demonstrated using genetic knockout approaches. A study utilizing a potent analog of RJW100, compound 6N, showed that it significantly increased the mRNA expression of the LRH-1 target genes Cyp11a1 and Cyp11b1 in mouse intestinal enteroids expressing human LRH-1.[7] Crucially, this effect was absent in LRH-1 knockout (KO) enteroids, directly demonstrating the on-target activity of this class of compounds.
In another study, the racemic mixture RJW100 was tested in primary hepatocytes from mice with a liver-specific knockout of mouse Lrh-1 but carrying a transgene for human LRH-1. The results showed that RJW100's ability to induce the expression of the LRH-1 target gene Plk3 was dependent on the presence of human LRH-1, further validating the on-target action of RJW100.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound activation of LRH-1/SF-1.
Caption: Experimental workflow for validating on-target effects using knockout models.
Experimental Protocols
Protocol 1: Generation of LRH-1 Knockout Cell Line using CRISPR/Cas9
This protocol provides a general framework for generating a knockout cell line to validate the on-target effects of nuclear receptor agonists.
1. gRNA Design and Plasmid Construction:
- Design two single guide RNAs (sgRNAs) targeting a critical exon of the NR5A2 gene (encoding LRH-1).
- Clone the designed sgRNAs into a suitable Cas9 expression vector.
2. Transfection:
- Transfect the host cell line (e.g., HEK293T, HepG2) with the Cas9/sgRNA expression plasmid using a suitable transfection reagent.
3. Single-Cell Cloning:
- Two days post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
4. Genotyping and Validation:
- Expand the single-cell clones.
- Extract genomic DNA from each clone.
- Perform PCR and Sanger sequencing to identify clones with frameshift mutations in the NR5A2 gene.
- Confirm the absence of LRH-1 protein expression in knockout clones by Western blot.
Protocol 2: On-Target Activity Assay in Wild-Type vs. Knockout Cells
1. Cell Culture and Treatment:
- Culture both wild-type (WT) and validated LRH-1 knockout (KO) cells in appropriate media.
- Seed cells in 24-well plates.
- Treat the cells with a dose-response of this compound or a vehicle control for 24 hours.
2. RNA Extraction and cDNA Synthesis:
- Lyse the cells and extract total RNA using a suitable kit.
- Reverse transcribe the RNA to cDNA.
3. Quantitative PCR (qPCR):
- Perform qPCR using primers for a known LRH-1 target gene (e.g., SHP, CYP11A1) and a housekeeping gene for normalization.
4. Data Analysis:
- Calculate the fold change in target gene expression in this compound-treated cells relative to vehicle-treated cells for both WT and KO cell lines.
- A significant induction of the target gene in WT cells and a lack of induction in KO cells confirms the on-target activity of this compound.
Protocol 3: Intestinal Enteroid Culture and Gene Expression Analysis
This protocol is adapted from studies validating LRH-1 agonists in a more physiologically relevant model.
1. Enteroid Culture:
- Isolate intestinal crypts from wild-type and LRH-1 knockout mice.
- Embed the crypts in Matrigel and culture in enteroid growth medium.
2. Treatment:
- Once enteroids have formed, treat them with this compound or a vehicle control for 48 hours.
3. RNA Isolation and Gene Expression Analysis:
- Harvest the enteroids from the Matrigel.
- Extract total RNA and perform qPCR as described in Protocol 2, using primers for LRH-1 target genes relevant to the intestine (e.g., Cyp11a1, Cyp11b1).
4. Data Analysis:
- Analyze the gene expression data as described in Protocol 2 to confirm the LRH-1 dependent activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule agonists of the orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of RR-RJW100 and Other Research Chemicals
Immediate Action Advisory: Before handling or disposing of RR-RJW100, it is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer, MedChemExpress. The following guide provides general best practices for the disposal of research-grade chemicals where specific handling instructions are not immediately available and should be supplemented by the official SDS and your institution's Environmental Health and Safety (EHS) protocols.
For inquiries regarding the SDS for this compound, please contact MedChemExpress directly. Contact information can be found on their website or by calling them at 609-228-6898.[1][2][3]
General Principles for Laboratory Chemical Waste Management
The disposal of any research chemical, including this compound, must prioritize safety and regulatory compliance. Never dispose of chemical waste down the sink or in regular trash unless explicitly permitted by your institution's EHS office for specific, non-hazardous materials.[4][5] Improper disposal can lead to environmental contamination, infrastructure damage, and potential harm to personnel.
When the specific hazards of a compound like this compound are not fully documented, it should be treated as a hazardous substance.[6] This precautionary approach ensures the highest level of safety.
Summary of Pre-Disposal Safety and Handling
The following table outlines crucial safety considerations for managing this compound waste. In the absence of specific quantitative data from an SDS, qualitative best practices are presented.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound or its waste. | To prevent skin and eye exposure to a compound with unknown toxicological properties. |
| Waste Segregation | Segregate this compound waste from other chemical waste streams unless their compatibility is known and confirmed. Store in a designated, clearly labeled, and sealed container. | To prevent potentially dangerous chemical reactions between incompatible waste materials.[7][8] |
| Container Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known solvent carriers (e.g., DMSO). The date of waste accumulation should also be noted.[5][7] | Proper labeling is a regulatory requirement and ensures that all personnel, including EHS staff, are aware of the container's contents and associated risks.[9] |
| Storage | Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to mitigate spills and away from heat sources or direct sunlight.[6][8] | To ensure safe, secure, and compliant temporary storage of hazardous waste pending collection by EHS. |
Standard Operating Procedure for this compound Disposal
This protocol details the general steps for the safe disposal of this compound in a laboratory setting.
1.0 Objective
To outline a safe and compliant procedure for the collection and disposal of this compound waste generated during research activities.
2.0 Scope
This procedure applies to all laboratory personnel who handle this compound, including the pure compound and any solutions or contaminated materials.
3.0 Materials
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible and leak-proof)
-
Hazardous waste label
-
Secondary containment tray
4.0 Procedure
-
Preparation: Before beginning any experiment that will generate this compound waste, prepare a designated hazardous waste container by affixing a completed hazardous waste label. Place the container in a secondary containment tray in your lab's satellite accumulation area.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated weigh boats or filter paper, and place it directly into the designated waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions and solvent rinses, in the designated waste container.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing the chemical waste.
-
Decontamination: Triple-rinse any empty containers that held this compound with a suitable solvent. The rinsate must be collected as hazardous waste.[7] After thorough rinsing, the container can typically be disposed of as regular lab glass or plastic waste, but confirm this with your institution's EHS guidelines.[10]
-
-
Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste.[5][7]
-
Request for Pickup: Once the waste container is nearly full (approximately 75% capacity) or if waste generation is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[10] Do not allow waste to accumulate for extended periods.
5.0 Spill and Emergency Procedures
In the event of a spill, treat it as a hazardous material spill.[6] Cordon off the area, notify your supervisor and laboratory personnel, and follow your institution's specific spill cleanup procedures. If you are not trained or equipped to handle the spill, contact your EHS office or emergency response team immediately.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. twu.edu [twu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. laborsecurity.com [laborsecurity.com]
- 9. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling RR-RJW100
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of RR-RJW100. As a potent, research-grade compound, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity. This document offers procedural guidance to directly address operational questions concerning laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as potentially hazardous. Standard laboratory procedures for handling potent bioactive molecules should be strictly followed. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid or in solution).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and absorption. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the solid compound or when there is a risk of aerosolization. | Minimizes the risk of inhalation. The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: Handling Procedures
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to preparation of solutions.
2.1 Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
According to the supplier, this compound should be stored at -20°C for up to 3 years in its pure form. In solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month[1].
2.2 Preparation of Stock Solutions
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
-
Preparation: Before opening the vial, ensure all necessary PPE is donned correctly. Prepare your workspace in the fume hood by laying down absorbent, disposable bench paper.
-
Weighing: Carefully weigh the desired amount of the solid compound using an analytical balance within the fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dispersal of the powder.
-
Solubilization: this compound is soluble in DMSO at a concentration of 100 mg/mL (258.69 mM), though ultrasonic assistance may be needed[1]. Add the appropriate solvent to the vessel containing the weighed compound.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. If necessary, use a sonicator as recommended.
-
Storage of Solution: Aliquot the stock solution into clearly labeled, sealed vials to avoid repeated freeze-thaw cycles. Store at -80°C or -20°C as recommended[1].
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), bench paper, and weighing papers should be collected in a designated, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagrams illustrate the general workflow for handling this compound and the logical relationship of safety precautions.
Caption: General workflow for handling this compound from preparation to disposal.
Caption: Hierarchy of safety controls for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
